molecular formula C9H12ClNO B1199383 2-Amino-1-(4-chlorophenyl)propan-1-ol CAS No. 23933-83-7

2-Amino-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B1199383
CAS No.: 23933-83-7
M. Wt: 185.65 g/mol
InChI Key: LTOCGMHUCZEAMG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCGMHUCZEAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946754
Record name 2-Amino-1-(4-chlorophenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23933-83-7
Record name 4-Chloronorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is an organic compound with the chemical formula C9H12ClNO. It serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyes. A thorough understanding of its physicochemical properties is fundamental for its application in organic synthesis, drug design, and formulation development. These properties govern its reactivity, solubility, and bioavailability, making their characterization a critical step in research and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that some of the available data are predicted values and may vary from experimentally determined results.

PropertyValueSource
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Appearance Colorless to slightly yellow solid
Melting Point 58-62 °C or 238-238.5 °C
Boiling Point 323.2 ± 27.0 °C (Predicted)
Density 1.213 ± 0.06 g/cm³ (Predicted)
logP 3.22290[1]
Solubility Soluble in water and many organic solvents.

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves a series of standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of the compound.

  • Procedure :

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[2]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[3][4]

    • For accuracy, the determination should be repeated at least twice, and the average value is reported.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

  • Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), and the liquid sample.

  • Procedure :

    • A few milliliters of the liquid are placed in a small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The test tube is attached to a thermometer and heated in a heating bath.[5]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

  • Apparatus : Vials with screw caps, orbital shaker with temperature control, analytical balance, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure :

    • An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a vial.

    • The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the samples are allowed to stand to allow for phase separation. The solid and liquid phases are then separated by centrifugation or filtration.[8]

    • The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.[8]

    • This procedure is repeated at various pH values to determine the pH-solubility profile.[9]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

  • Apparatus : Potentiometer with a pH electrode, burette, beaker, magnetic stirrer, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Procedure :

    • A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water if the compound has low aqueous solubility.

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • The solution is titrated with a standardized acid or base, and the pH is recorded after each incremental addition of the titrant.[10][11]

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[11][12]

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Apparatus : Vials with screw caps, orbital shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure :

    • n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

    • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • A known volume of the second phase is added to the vial.

    • The vial is sealed and shaken for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).[13][14]

    • The mixture is then centrifuged to ensure complete separation of the two phases.[13]

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Experimental and Characterization Workflow

A systematic workflow is essential for the comprehensive physicochemical characterization of a chemical compound. The following diagram illustrates a logical sequence of experiments and analyses.

G cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Chemical Properties Determination cluster_3 Data Analysis and Reporting Compound This compound Purity Purity Assessment (e.g., HPLC, NMR) Compound->Purity Structure Structural Confirmation (e.g., NMR, MS) Compound->Structure MeltingPoint Melting Point (Capillary Method) Purity->MeltingPoint Solubility Aqueous Solubility (Shake-Flask Method) MeltingPoint->Solubility BoilingPoint Boiling Point (Capillary Method) Appearance Appearance (Visual Inspection) Analysis Data Compilation and Analysis Solubility->Analysis pKa pKa (Potentiometric Titration) pKa->Analysis LogP LogP (Shake-Flask Method) LogP->Analysis Report Technical Report/ Whitepaper Generation Analysis->Report

Physicochemical Characterization Workflow.

Conclusion

The physicochemical properties of this compound are critical parameters that influence its behavior in chemical reactions and biological systems. Accurate determination of these properties through standardized experimental protocols is essential for its effective utilization in research and development. This guide provides a foundational understanding of these properties and the methodologies for their assessment, serving as a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a chemical compound of interest in the pharmaceutical and chemical synthesis sectors. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, and visual representations of these processes.

Chemical Identity and Properties

This compound is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1][2] Its structure, featuring an amino group, a hydroxyl group, and a chlorophenyl group, makes it a versatile building block.[2]

The primary CAS (Chemical Abstracts Service) number for this compound appears to be 57908-21-1 .[2][3][4] Another CAS number, 23933-83-7, has also been associated with this chemical name.[1] It is important for researchers to verify the specific isomer and salt form when sourcing this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note the discrepancies in reported melting points, which may be attributed to different isomeric forms or the presence of salts (e.g., hydrochloride).

PropertyValueSource(s)
CAS Number 57908-21-1[2][3][4]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance Colorless to slightly yellow solid[1]
Melting Point 58-62 °C[1]
244-245 °C (likely hydrochloride salt)[3]
Boiling Point 323.2 ± 27.0 °C (Predicted)[1]
Density 1.213 ± 0.06 g/cm³ (Predicted)[1]
pKa 11.86 ± 0.45 (Predicted)[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are two detailed protocols derived from patent literature and standard organic chemistry transformations.

Protocol 1: Synthesis by Catalytic Hydrogenation of an Oxime

This method describes the preparation of the trans isomer of this compound via the reduction of an oxime precursor.[5]

Materials:

  • trans-2-oximido-1-p-chlorobenzene acetone

  • Anhydrous methanol

  • Raney Nickel catalyst (40–300 mesh)

  • Hydrogen gas

  • Nitrogen gas

  • Pressurized reaction vessel with stirrer, thermometer, and pressure gauge

Procedure:

  • Charge the pressurized reaction vessel with 100g of trans-2-oximido-1-p-chlorobenzene acetone, 600g of anhydrous methanol, and 3g of Raney Nickel catalyst.[5]

  • Seal the vessel and purge the system with nitrogen gas five times to ensure an inert atmosphere.[5]

  • Begin stirring the mixture and gently heat to approximately 28-40 °C.[5]

  • Slowly introduce hydrogen gas into the vessel, maintaining an internal pressure of 0.4–0.8 MPa.[5]

  • Continue the reaction until the pressure inside the vessel no longer decreases, indicating the consumption of hydrogen has ceased.[5]

  • Stop the hydrogen supply and purge the vessel with nitrogen gas to remove any residual hydrogen.

  • Depressurize the vessel to normal atmospheric pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.[5]

  • Transfer the filtrate to a distillation apparatus and remove the anhydrous methanol under vacuum to yield the final product, trans-2-amino-1-(4-chlorophenyl)propan-1-ol.[5]

Protocol 2: Synthesis by Reduction of a Ketone Precursor

This protocol is adapted from a standard procedure for the reduction of a similar ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one, using sodium borohydride.[6] This method yields a racemic mixture of the alcohol.

Materials:

  • 2-Amino-1-(4-chlorophenyl)propan-1-one (CAS: 23933-82-6)[7]

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1.0 equivalent of 2-Amino-1-(4-chlorophenyl)propan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Slowly add 1.5 equivalents of sodium borohydride portion-wise, ensuring the temperature remains at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction's completion via thin-layer chromatography (TLC).[6]

  • Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.[6]

  • Remove the methanol under reduced pressure using a rotary evaporator.[6]

  • Add water to the resulting residue and perform a liquid-liquid extraction with dichloromethane (3 repetitions).[6]

  • Combine the organic extracts and wash them sequentially with a saturated aqueous NaHCO₃ solution and then with brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude this compound by silica gel column chromatography.[6]

Visualized Workflows and Relationships

To better illustrate the experimental processes and the compound's role in drug development, the following diagrams have been generated using the DOT language.

G cluster_0 Protocol 1: Catalytic Hydrogenation Workflow A 1. Charge Vessel (Oxime, Methanol, Raney Ni) B 2. Purge with N₂ A->B C 3. Heat & Stir (28-40 °C) B->C D 4. Introduce H₂ (0.4-0.8 MPa) C->D E 5. Monitor Pressure Drop D->E F 6. Purge with N₂ E->F G 7. Filter Catalyst F->G H 8. Evaporate Methanol G->H I Product: trans-2-Amino-1-(4-chlorophenyl)propan-1-ol H->I

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

G cluster_1 Protocol 2: Ketone Reduction Workflow A 1. Dissolve Ketone in Methanol (0 °C) B 2. Add NaBH₄ A->B C 3. Stir at Room Temp (2-4h) B->C D 4. Quench with HCl (0 °C) C->D E 5. Evaporate Methanol D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Product: (rac)-2-Amino-1-(4-chlorophenyl)propan-1-ol H->I

Caption: Workflow for Synthesis via Ketone Reduction.

G cluster_2 Role in Pharmaceutical Synthesis A This compound (Building Block) B Further Synthetic Steps (e.g., Cyclization, Condensation) A->B Intermediate C Active Pharmaceutical Ingredients (APIs) B->C D Therapeutic Effects (e.g., on Central Nervous System) C->D

Caption: Role as a Pharmaceutical Intermediate.

References

stereoisomers of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 2-Amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a chiral amino alcohol with potential applications in pharmaceutical and chemical research. Due to its structural similarity to known bioactive molecules, understanding the distinct properties of its four stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—is critical for targeted drug design and development. This document details the synthesis, separation, and characterization of these stereoisomers, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, it explores the potential biological activities and mechanisms of action, providing a foundation for future research and development endeavors.

Introduction

This compound possesses two chiral centers, giving rise to four possible stereoisomers: a pair of enantiomers with the erythro configuration ((1R,2S) and (1S,2R)) and another pair with the threo configuration ((1R,2R) and (1S,2S)). The spatial arrangement of the amino and hydroxyl groups significantly influences the molecule's interaction with biological targets, making the separation and individual characterization of each stereoisomer essential. This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and biological evaluation of these compounds.

Physicochemical Properties

PropertyRacemic this compound(1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
CAS Number 23933-83-7[1]52373-28-1[2]
Molecular Formula C₉H₁₂ClNO[1]C₉H₁₃Cl₂NO
Molecular Weight 185.65 g/mol [1]222.11 g/mol [2]
Melting Point 58-62 °C or 238-238.5 °C (data varies)[1]Not Available
Boiling Point 323.2±27.0 °C (Predicted)[1]Not Available
Density 1.213±0.06 g/cm³ (Predicted)[1]Not Available
Appearance Colorless to slightly yellow solid[1]Not Available
Solubility Soluble in water and many organic solvents[1]Not Available

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers can be approached through stereoselective synthesis or by resolution of a racemic mixture.

General Synthesis Workflow

A common synthetic route starts from the corresponding ketone, 2-amino-1-(4-chlorophenyl)propan-1-one, which is then reduced to the amino alcohol. The diastereoselectivity of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Synthesis Workflow A 2-Amino-1-(4-chlorophenyl)propan-1-one B Reduction A->B e.g., NaBH4, H2/Catalyst C Racemic Mixture of Diastereomers (erythro and threo) B->C D Diastereomer Separation (e.g., Crystallization, Chromatography) C->D E erythro-Diastereomers D->E F threo-Diastereomers D->F G Chiral Resolution (e.g., Chiral HPLC, Diastereomeric Salt Formation) E->G H Chiral Resolution (e.g., Chiral HPLC, Diastereomeric Salt Formation) F->H I (1R,2S) and (1S,2R) Enantiomers G->I J (1R,2R) and (1S,2S) Enantiomers H->J

Figure 1: General workflow for the synthesis and separation of stereoisomers.

Experimental Protocols

3.2.1. Diastereoselective Reduction of 2-Amino-1-(4-chlorophenyl)propan-1-one

This protocol is a generalized procedure based on the reduction of similar aminoketones.

  • Objective: To synthesize a mixture of erythro and threo diastereomers of this compound.

  • Materials: 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide.

  • Procedure:

    • Dissolve 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride in methanol at 0 °C.

    • Slowly add sodium borohydride to the solution while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, a mixture of diastereomers.

  • Purification: The diastereomers can be separated by fractional crystallization or column chromatography on silica gel.

3.2.2. Chiral Resolution using Tartaric Acid

This protocol describes the separation of enantiomers through the formation of diastereomeric salts, a widely used classical resolution method.[3][4]

  • Objective: To separate the enantiomers of a specific diastereomer (e.g., the erythro pair) of this compound.

  • Materials: Racemic erythro-2-Amino-1-(4-chlorophenyl)propan-1-ol, L-(+)-Tartaric acid or D-(-)-Tartaric acid, Ethanol, Sodium hydroxide solution, Diethyl ether.

  • Procedure:

    • Dissolve the racemic erythro-amino alcohol in hot ethanol.

    • Add a solution of an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in hot ethanol.

    • Allow the solution to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

    • Collect the crystals by filtration and wash with cold ethanol. This salt will be enriched in one of the enantiomers.

    • The mother liquor will be enriched in the other diastereomeric salt.

    • To recover the free amino alcohol, treat the separated diastereomeric salt with a sodium hydroxide solution and extract with diethyl ether.

    • Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched amino alcohol.

  • Note: The choice of L- or D-tartaric acid will determine which enantiomer crystallizes preferentially.

3.2.3. Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5]

  • Objective: To separate and quantify the enantiomers of this compound.

  • Instrumentation: HPLC system with a chiral stationary phase (CSP) column and a UV detector.

  • Typical Column: Polysaccharide-based columns like Chiralpak® series (e.g., Chiralpak IA, IB, IC, ID, IE, IF) are often effective for separating amino alcohols.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • General Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the mobile phase at a constant flow rate.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., ~220 nm, due to the phenyl group).

    • The retention times of the enantiomers will differ, allowing for their separation and quantification.

  • Method Development Workflow:

HPLC Method Development A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) A->B C Optimize Modifier Concentration B->C D Add Amine Modifier if Needed (e.g., DEA for peak shape) C->D E Optimize Flow Rate and Temperature D->E F Method Validation E->F

Figure 2: Workflow for chiral HPLC method development.

Potential Biological Activities and Signaling Pathways

While specific biological data for the is limited, its structural similarity to other known bioactive compounds, such as chloramphenicol and various amino alcohols, suggests potential therapeutic applications.

Antimicrobial Activity

The presence of a p-chlorophenyl group is a common feature in some antimicrobial agents. Analogues of chloramphenicol, which contain a p-nitrophenyl group, are known to inhibit bacterial protein synthesis by binding to the ribosome. It is plausible that the could exhibit antimicrobial properties, and their efficacy would likely be stereospecific.

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N is a zinc-dependent metalloprotease involved in various physiological and pathological processes, including cancer cell proliferation, invasion, and angiogenesis.[7][8][9][10][11] Certain amino alcohols and their derivatives have been identified as inhibitors of APN.[7] The stereochemistry of these inhibitors is often crucial for their binding affinity and inhibitory potency. The represent a class of compounds that could be investigated for their potential as APN inhibitors.

Adrenergic Receptor Activity

Many phenylpropanolamine derivatives are known to interact with adrenergic receptors. The stereochemical configuration of these molecules is a key determinant of their affinity and activity (agonist or antagonist) at different adrenoceptor subtypes. Further investigation is warranted to determine if the have any significant activity at these receptors.

Conclusion

The four represent a promising area for further research in medicinal chemistry and drug development. This technical guide has provided a framework for their synthesis, separation, and characterization, highlighting the critical role of stereochemistry. The outlined experimental protocols offer a starting point for researchers to obtain enantiomerically pure compounds for biological evaluation. Future studies should focus on the detailed biological characterization of each stereoisomer to elucidate their specific mechanisms of action and therapeutic potential. The exploration of their effects on microbial growth, aminopeptidase N activity, and adrenergic signaling could uncover novel therapeutic leads.

References

An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol, is a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthetic routes to obtain this specific stereoisomer, focusing on methodologies that ensure high diastereo- and enantioselectivity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and characterize this important chiral intermediate.

Synthetic Strategies

The synthesis of (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol presents a significant stereochemical challenge due to the presence of two contiguous chiral centers. The primary goal is to control the relative (erythro/threo) and absolute (1R,2R) stereochemistry. The most common and effective strategies involve the stereoselective reduction of a prochiral ketone or imine precursor.

Diastereoselective Reduction of an Oxime Precursor

A prevalent method for the synthesis of the corresponding trans (erythro) amino alcohol involves the catalytic hydrogenation of a 2-oximido-1-(4-chlorophenyl)propan-1-one precursor. While this method primarily establishes the desired erythro relative stereochemistry, it typically yields a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, which then requires a subsequent chiral resolution step.

Experimental Protocol: Synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol [1]

This protocol is adapted from a patented procedure and outlines the general steps for the synthesis of the racemic trans (erythro) diastereomer.

Materials:

  • trans-2-oximido-1-(4-chlorophenyl)propan-1-one

  • Anhydrous Methanol

  • Raney Nickel catalyst

  • Hydrogen gas

  • Nitrogen gas

  • Pressure reactor

Procedure:

  • Charge a pressure reactor with trans-2-oximido-1-(4-chlorophenyl)propan-1-one, anhydrous methanol, and Raney Nickel catalyst. The typical weight ratio of the oxime to methanol to catalyst is approximately 1:6-7:0.01-0.03.[1]

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to 0.2-1.0 MPa.[1]

  • Stir the reaction mixture and heat to 20-40°C.[1]

  • Maintain the hydrogen pressure until the reaction is complete, as indicated by the cessation of hydrogen uptake.

  • Depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol and obtain the crude trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

  • Further purification can be achieved by crystallization from a suitable solvent.

Quantitative Data:

ParameterValueReference
Overall Yield>88%[1]
Diastereomeric Ratio (trans:cis)Predominantly trans[1]

Logical Workflow for Diastereoselective Reduction:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Reactants trans-2-oximido-1-(4-chlorophenyl)propan-1-one Anhydrous Methanol Raney Nickel Reactor Pressure Reactor Reactants->Reactor Charge Purge Purge with N2 Reactor->Purge Pressurize Pressurize with H2 (0.2-1.0 MPa) Purge->Pressurize Heat Heat to 20-40°C Pressurize->Heat Stir Stir Heat->Stir Filter Filter to remove catalyst Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Crystallize Crystallization Concentrate->Crystallize Product trans-2-amino-1-(4-chlorophenyl)propan-1-ol Crystallize->Product

Caption: Workflow for the synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

Asymmetric Synthesis Strategies for (1R,2R) Enantiomer

To directly obtain the desired (1R,2R) enantiomer, asymmetric synthetic methods are required. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. While specific protocols for (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol are not abundantly available in the public domain, established methodologies for the asymmetric synthesis of structurally related norephedrine analogues can be adapted.

a) Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones and imines. This method employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, and a hydrogen donor like isopropanol or formic acid. By selecting the appropriate chiral ligand, it is possible to selectively produce the desired enantiomer.

Conceptual Experimental Protocol (Adaptable for the target molecule):

Materials:

  • 2-Amino-1-(4-chlorophenyl)propan-1-one (or a suitable N-protected derivative)

  • Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-TsDPEN-Ru complex)

  • Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)

  • Solvent (e.g., dichloromethane, methanol)

Procedure:

  • In an inert atmosphere, dissolve the substrate in the chosen solvent.

  • Add the chiral catalyst and the hydrogen donor.

  • Stir the reaction at the appropriate temperature until completion, monitoring by TLC or HPLC.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC.

Signaling Pathway for Asymmetric Transfer Hydrogenation:

G Substrate Prochiral Ketone/Imine (2-Amino-1-(4-chlorophenyl)propan-1-one derivative) Intermediate Transient Chiral Metal-Substrate Complex Substrate->Intermediate Catalyst Chiral Metal Catalyst ((R,R)-TsDPEN-Ru) Catalyst->Intermediate H_Donor Hydrogen Donor (HCOOH/NEt3) H_Donor->Intermediate Hydride Transfer Intermediate->Catalyst Catalyst Regeneration Product (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol Intermediate->Product Release

Caption: Conceptual pathway for asymmetric transfer hydrogenation.

b) Biocatalytic Approaches

Enzymes, particularly transaminases and ketoreductases, offer a highly selective and environmentally friendly route to chiral amino alcohols.

  • Transaminases: These enzymes can catalyze the asymmetric amination of a ketone precursor, 1-(4-chlorophenyl)-1-hydroxypropan-2-one, to directly yield the desired amino alcohol with high enantioselectivity. The choice of the transaminase (S- or R-selective) and the amine donor is crucial for controlling the stereochemistry.

  • Ketoreductases (KREDs): A prochiral ketone, 2-amino-1-(4-chlorophenyl)propan-1-one, can be stereoselectively reduced using a ketoreductase. KREDs often exhibit high enantioselectivity and can be used to produce the desired (1R) alcohol configuration. A cofactor regeneration system is typically required for this process to be economically viable.

Conceptual Experimental Protocol (Biocatalytic):

Materials:

  • Substrate (ketone precursor)

  • Transaminase or Ketoreductase enzyme

  • Buffer solution

  • Amine donor (for transaminases) or cofactor regeneration system (for KREDs)

  • Organic solvent for extraction

Procedure:

  • Prepare a buffered solution containing the enzyme.

  • Add the substrate and the amine donor or cofactor regeneration components.

  • Incubate the reaction under controlled pH and temperature with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, stop the reaction (e.g., by pH change or solvent addition).

  • Extract the product with an organic solvent.

  • Purify the product and determine the enantiomeric excess.

Biocatalytic Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Work-up and Analysis Substrate Ketone Precursor Buffer Buffer Solution Substrate->Buffer Enzyme Transaminase or KRED Enzyme->Buffer Incubate Controlled pH, Temp, Agitation Buffer->Incubate Reagents Amine Donor / Cofactor System Reagents->Buffer Quench Stop Reaction Incubate->Quench Extract Solvent Extraction Quench->Extract Purify Purification Extract->Purify Analyze Chiral HPLC for e.e. Purify->Analyze Product (1R,2R)-Product Analyze->Product

References

(1S,2R)-2-Amino-1-(4-chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol, a halogenated derivative of norephedrine, is a chiral amino alcohol with potential applications in pharmaceutical research and development. Its structural similarity to known sympathomimetic amines suggests a pharmacological profile involving the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the available physicochemical properties, potential pharmacological actions, and relevant experimental methodologies. Due to a scarcity of data specific to the (1S,2R) stereoisomer, information from closely related compounds is included to provide a comparative context. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using diagrams.

Physicochemical Properties

Precise experimental data for the (1S,2R) stereoisomer of 2-amino-1-(4-chlorophenyl)propan-1-ol is limited in publicly accessible literature. The following tables summarize known properties for the un-substituted parent compound, (1S,2R)-(+)-norephedrine, and general data for the racemic this compound to provide an estimated profile.

Table 1: Physicochemical Data of (1S,2R)-(+)-Norephedrine and Related Compounds

Property(1S,2R)-(+)-NorephedrineThis compound (Isomer unspecified)
Molecular Formula C₉H₁₃NOC₉H₁₂ClNO
Molecular Weight 151.21 g/mol 185.65 g/mol
Melting Point 51-54 °C58-62 °C or 238-238.5 °C[1]
Boiling Point Not readily available323.2 °C (Predicted)[1]
Specific Optical Rotation +40° (c = 7 in 1 M HCl)Not available
pKa 9.0511.86 (Predicted)[1]
Solubility Soluble in water and organic solventsSoluble in water and many organic solvents[1]

Note: The conflicting melting point data for the chloro-derivative may be due to different isomeric forms or the presence of a hydrochloride salt.

Synthesis

A common synthetic approach involves the reaction of 4-chlorobenzaldehyde with a chiral amine- and hydroxyl-containing compound. Another potential route is the stereoselective reduction of a corresponding α-amino ketone precursor. Biocatalytic methods, employing enzymes such as transaminases, offer a greener alternative for producing enantiomerically pure amino alcohols.

Pharmacological Profile

Mechanism of Action

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol is a structural analog of norephedrine and substituted cathinones, which are known to act as sympathomimetic agents. The primary mechanism of action for this class of compounds is the modulation of monoamine transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).

These compounds can act as either reuptake inhibitors or releasing agents at these transporters, leading to an increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the synaptic cleft. The 4-chloro substitution on the phenyl ring is expected to influence the potency and selectivity of the compound for the different monoamine transporters.

Signaling Pathways

The interaction of (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol with monoamine transporters initiates a cascade of downstream signaling events. By increasing the levels of norepinephrine and dopamine, it can indirectly activate adrenergic and dopaminergic receptors, respectively.

Monoamine_Transporter_Interaction Conceptual Signaling Pathway of Monoamine Transporter Modulators cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Compound Transporter Monoamine Transporter (NET/DAT) Compound->Transporter Inhibition/Reversal Neurotransmitter_in Neurotransmitter (NE/DA) Transporter->Neurotransmitter_in Reuptake Block Vesicle Vesicular Monoamine Transporter (VMAT) Vesicle->Neurotransmitter_in Storage Neurotransmitter_out Increased Extracellular Neurotransmitter Neurotransmitter_in->Neurotransmitter_out Increased Release/ Decreased Reuptake Receptor Adrenergic/Dopaminergic Receptor Neurotransmitter_out->Receptor Signaling Downstream Signaling Cascades Receptor->Signaling Activation

Caption: Monoamine Transporter Modulation by (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol.

Experimental Protocols

Detailed experimental protocols for (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol are not available. However, the following are generalized protocols for assessing the activity of compounds at monoamine transporters, which can be adapted for the characterization of this molecule.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound to a specific monoamine transporter.

Workflow:

Binding_Assay_Workflow Workflow for Monoamine Transporter Binding Assay Start Start Membrane_Prep Prepare cell membranes expressing the transporter (e.g., from HEK293 cells) Start->Membrane_Prep Incubation Incubate membranes with a radioligand (e.g., [³H]nisoxetine for NET) and varying concentrations of the test compound. Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration. Incubation->Filtration Quantification Quantify radioactivity on the filters using liquid scintillation counting. Filtration->Quantification Analysis Calculate Ki from IC₅₀ values using the Cheng-Prusoff equation. Quantification->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human norepinephrine transporter (hNET) or dopamine transporter (hDAT) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Detection: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter by its transporter.

Workflow:

Uptake_Assay_Workflow Workflow for Monoamine Transporter Uptake Assay Start Start Cell_Culture Culture cells expressing the transporter of interest. Start->Cell_Culture Pre-incubation Pre-incubate cells with varying concentrations of the test compound. Cell_Culture->Pre-incubation Uptake Add a radiolabeled or fluorescent neurotransmitter substrate (e.g., [³H]norepinephrine). Pre-incubation->Uptake Termination Stop the uptake by washing with ice-cold buffer or by adding a stop solution. Uptake->Termination Measurement Measure the amount of substrate taken up by the cells. Termination->Measurement Analysis Determine the IC₅₀ value for the inhibition of uptake. Measurement->Analysis End End Analysis->End

References

Spectroscopic and Experimental Data for 2-Amino-1-(4-chlorophenyl)propan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Amino-1-(4-chlorophenyl)propan-1-ol is not publicly available at this time. Similarly, detailed experimental protocols for the acquisition of such data and information regarding its involvement in specific biological signaling pathways or experimental workflows could not be located.

This guide aims to provide a framework for the type of data and experimental details that would be essential for a complete technical understanding of this compound, intended for researchers, scientists, and drug development professionals. While direct data for the target compound is absent, this document will present general methodologies and expected spectral characteristics based on analogous compounds.

Predicted Spectroscopic Data

In the absence of experimental spectra, predictive models and data from structurally similar compounds can offer insights into the expected spectroscopic characteristics of this compound. The following tables outline the anticipated data points.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3Doublet2HAr-H (ortho to Cl)
~ 7.2Doublet2HAr-H (meta to Cl)
~ 4.5Doublet1HCH-OH
~ 3.0Multiplet1HCH-NH₂
~ 1.5 - 2.0Broad Singlet3H-OH, -NH₂
~ 1.0Doublet3H-CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~ 140Ar-C (ipso to CH(OH))
~ 133Ar-C (ipso to Cl)
~ 128Ar-CH
~ 127Ar-CH
~ 75CH-OH
~ 55CH-NH₂
~ 18-CH₃
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H stretch (alcohol), N-H stretch (amine)
3050 - 3000C-H stretch (aromatic)
2980 - 2850C-H stretch (aliphatic)
1600, 1490C=C stretch (aromatic)
1100 - 1000C-O stretch (alcohol)
830C-H bend (para-substituted aromatic)
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
185/187[M]⁺ (Molecular ion)
170/172[M - CH₃]⁺
141/143[C₇H₆ClO]⁺
111/113[C₆H₄Cl]⁺
44[C₂H₆N]⁺

General Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • ¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra would be obtained to provide a signal for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: The spectrum would be recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), would be used.

  • Ionization: Electron Ionization (EI) would be a common method to induce fragmentation and provide a characteristic fragmentation pattern.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions would be determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Fragment Determination NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern MS->MS_Analysis Structure_Elucidation Structure Confirmation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

A typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathways. Research in this area would likely involve a series of in vitro and in vivo studies to determine its biological targets and mechanism of action.

An initial experimental workflow to investigate its biological activity might involve:

Biological_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Cell_Viability Cell Viability Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cell_Viability->Pathway_Analysis Receptor_Binding Receptor Binding Assays Enzyme_Kinetics Enzyme Inhibition Assays Receptor_Binding->Enzyme_Kinetics Animal_Models Animal Model Studies Pathway_Analysis->Animal_Models Enzyme_Kinetics->Animal_Models PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal_Models->PK_PD

A generalized workflow for investigating the biological activity of a novel compound.

In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-1-(4-chlorophenyl)propan-1-ol. This compound is of interest in medicinal chemistry and drug development, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. This document presents predicted ¹H NMR data, a detailed experimental protocol for acquiring the spectrum, and a structural diagram correlating protons to their expected signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a~ 1.0 - 1.2Doublet (d)~ 6.5 - 7.03H
H-b~ 3.0 - 3.3Multiplet (m)-1H
H-c~ 4.5 - 4.8Doublet (d)~ 4.0 - 5.01H
H-d (aromatic)~ 7.2 - 7.4Doublet (d)~ 8.0 - 8.52H
H-e (aromatic)~ 7.3 - 7.5Doublet (d)~ 8.0 - 8.52H
-OHVariable (broad singlet)Broad Singlet (br s)-1H
-NH₂Variable (broad singlet)Broad Singlet (br s)-2H

Structural Representation and Proton Assignment

The chemical structure of this compound with the assigned proton labels is depicted below. This diagram is essential for correlating the predicted spectral data with the molecular structure.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable -OH and -NH₂ protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • Use a nuclear magnetic resonance spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

  • The acquisition time is generally set between 2 to 4 seconds.

  • A relaxation delay of 1 to 5 seconds is used to allow for full relaxation of the protons between scans.

  • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • The pulse angle is typically set to 90 degrees.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

The logical workflow for this experimental protocol is illustrated in the diagram below.

G cluster_workflow Experimental Workflow for ¹H NMR Acquisition A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B Transfer to NMR Tube A->B C Instrument Setup (Tuning and Shimming) B->C D Data Acquisition (Setting Spectral Parameters and Scanning) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Integration, Referencing, and Signal Assignment) E->F

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

This guide provides a comprehensive overview of the ¹H NMR characteristics of this compound. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of this compound.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a compound of interest in pharmaceutical development. This document outlines a detailed experimental protocol for acquiring ¹³C NMR spectra, presents predicted chemical shift data, and provides a visual representation of the molecular structure to aid in spectral interpretation.

Introduction

This compound is a chiral amino alcohol derivative. Its chemical structure, featuring a chlorophenyl ring, a hydroxyl group, and an amino group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. By analyzing the chemical shifts of the carbon atoms within the molecule, researchers can confirm its identity and substitution pattern.

Molecular Structure and Carbon Environments

The structure of this compound contains nine distinct carbon environments, which will give rise to nine unique signals in a proton-decoupled ¹³C NMR spectrum. The molecular structure and the numbering of the carbon atoms are illustrated in the diagram below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Spectrometer transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference assign Assign Peaks reference->assign interpret Structural Elucidation assign->interpret report Report Findings interpret->report

References

The Unveiling of 2-Amino-1-(4-chlorophenyl)propan-1-ol: A Journey from Antidepressant Metabolism to a Molecule of Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Bupropion's Bioactive Metabolites

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a chemical entity that encompasses the pharmacologically active amino alcohol metabolites of the atypical antidepressant bupropion. This document details the initial synthesis and development of the parent drug, bupropion, by Nariman Mehta at Burroughs Wellcome in 1966, and traces the subsequent identification and characterization of its major metabolites, including threohydrobupropion and erythrohydrobupropion. A thorough examination of the stereoselective metabolism of bupropion, the enzymes involved, and the resulting pharmacokinetic profiles of these metabolites is presented. Furthermore, this guide compiles available quantitative data on the pharmacological activity of these amino alcohol isomers, their interactions with neurotransmitter transporters and nicotinic acetylcholine receptors, and the experimental methodologies employed in their synthesis and biological evaluation.

Introduction: The Genesis of a Novel Antidepressant

The story of this compound is intrinsically linked to the development of the antidepressant bupropion. In 1966, Nariman Mehta, a chemist at Burroughs Wellcome (now part of GlaxoSmithKline), synthesized bupropion as a novel therapeutic agent for depression.[1][2] The drug, initially known as amfebutamone, was patented in 1974 and received its first FDA approval in 1985 under the trade name Wellbutrin.[1][2] However, it was temporarily withdrawn from the market in 1986 due to a higher than anticipated incidence of seizures at the initially recommended doses.[1] Following a re-evaluation of its dosage, bupropion was reintroduced in 1989 and has since become a widely prescribed treatment for major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation.[1][2]

Early in the clinical development of bupropion, it became evident that the drug undergoes extensive metabolism in the body, with its metabolites playing a crucial role in its overall pharmacological profile. This realization shifted scientific focus towards identifying and characterizing these metabolic products, leading to the discovery of the amino alcohol derivatives that are the subject of this guide.

The Discovery of this compound as Metabolites of Bupropion

Initial metabolic studies of bupropion revealed that the parent compound is significantly transformed in the liver, with the resulting metabolites reaching higher and more sustained plasma concentrations than bupropion itself. Among the key metabolites identified were the amino alcohol diastereomers, threohydrobupropion and erythrohydrobupropion , collectively referred to as this compound.

These metabolites are formed through the reduction of the carbonyl group of bupropion. This metabolic process is stereoselective, leading to the formation of different stereoisomers of the amino alcohols. The primary enzymes responsible for this reduction include 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and aldo-keto reductases.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of the individual amino alcohol metabolites have been characterized, although detailed data for the isolated isomers can be sparse in publicly available literature. The pharmacokinetic profiles, however, have been more extensively studied in the context of bupropion administration.

Table 1: Physicochemical Properties of this compound (General)

PropertyValueReference
Molecular FormulaC₁₃H₂₀ClNO[3]
Molar Mass241.76 g/mol [3]
AppearanceData not available
SolubilityData not available
pKaData not available

Table 2: Pharmacokinetic Parameters of Bupropion and its Amino Alcohol Metabolites

CompoundPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Elimination Half-life (t½)Plasma Protein Binding
BupropionVaries by formulation~2-5 hours~21 hours84%
ThreohydrobupropionHigher than bupropionLonger than bupropion~37 hours42%
ErythrohydrobupropionSimilar to bupropionLonger than bupropion~33 hoursData not available

Note: The pharmacokinetic parameters can vary significantly based on the bupropion formulation (immediate-release, sustained-release, or extended-release) and individual patient metabolism.

Experimental Protocols

Chemical Synthesis of Threohydrobupropion and Erythrohydrobupropion

While primarily formed through metabolism, the chemical synthesis of threohydrobupropion and erythrohydrobupropion is crucial for producing standards for analytical and pharmacological studies. A general approach involves the stereoselective reduction of bupropion.

Protocol for the Reduction of Bupropion:

  • Dissolution: Dissolve bupropion hydrochloride in a suitable solvent, such as methanol or ethanol.

  • Reducing Agent: Add a reducing agent capable of converting the ketone to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. The choice of reducing agent and reaction conditions (temperature, solvent) can influence the stereoselectivity of the reduction, yielding different ratios of the threo and erythro isomers.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of an acid, such as dilute hydrochloric acid.

  • Extraction: Neutralize the reaction mixture and extract the amino alcohol products into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Separate the threohydrobupropion and erythrohydrobupropion diastereomers using column chromatography on silica gel. The choice of eluent system will depend on the specific isomers being separated.

  • Characterization: Confirm the identity and purity of the isolated isomers using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Pharmacological Assays

This assay determines the affinity of the amino alcohol metabolites for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human NET or DAT.

  • Radioligand: Use a specific radioligand for each transporter, such as [³H]nisoxetine for NET and [³H]WIN 35,428 for DAT.

  • Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (threohydrobupropion or erythrohydrobupropion).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the functional antagonism of the amino alcohol metabolites at nicotinic acetylcholine receptors (nAChRs).

  • Cell Culture: Use a cell line (e.g., Xenopus oocytes or a mammalian cell line) expressing the desired nAChR subtype (e.g., α4β2).

  • Electrophysiology: Use two-electrode voltage clamp or patch-clamp techniques to measure the ion currents elicited by the application of acetylcholine (ACh), the natural agonist of nAChRs.

  • Compound Application: Apply varying concentrations of the test compound (threohydrobupropion or erythrohydrobupropion) to the cells prior to or concurrently with the application of ACh.

  • Data Recording: Record the changes in the ACh-induced currents in the presence of the test compound.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the maximal ACh-induced current (IC₅₀ value).

Pharmacological Profile and Mechanism of Action

The amino alcohol metabolites of bupropion are pharmacologically active and contribute significantly to the overall therapeutic effects of the parent drug. Their primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, although they are generally less potent than bupropion itself in this regard. They also exhibit antagonist activity at nicotinic acetylcholine receptors.

Table 3: Pharmacological Activity of Bupropion Metabolites

CompoundTargetActivity (IC₅₀/Ki)Reference
ThreohydrobupropionNorepinephrine Transporter (NET)Weak inhibitor (rat IC₅₀: 16 µM)[3]
Dopamine Transporter (DAT)Weak inhibitor (rat IC₅₀: 47 µM)[3]
Serotonin Transporter (SERT)Weak inhibitor (rat IC₅₀: 67 µM)[3]
α3β4 Nicotinic Acetylcholine ReceptorAntagonist (IC₅₀: 14 µM)[3]
ErythrohydrobupropionNorepinephrine Transporter (NET)Data not available
Dopamine Transporter (DAT)Data not available
Serotonin Transporter (SERT)Data not available
Nicotinic Acetylcholine ReceptorsAntagonist (potency data scarce)[4]

Note: The available quantitative data for the individual isomers is limited, with much of the research reporting on the racemic mixtures or relative potencies.

The inhibition of norepinephrine and dopamine reuptake by these metabolites is believed to contribute to the antidepressant effects of bupropion. The antagonism of nicotinic acetylcholine receptors is thought to play a role in its efficacy as a smoking cessation aid.

Visualizations

Bupropion_Metabolism Bupropion Bupropion Enzymes 11β-HSD1 Aldo-keto reductases Bupropion->Enzymes Threohydrobupropion Threohydrobupropion (this compound) Erythrohydrobupropion Erythrohydrobupropion (this compound) Enzymes->Threohydrobupropion Reduction Enzymes->Erythrohydrobupropion Reduction

Caption: Metabolic pathway of bupropion to its amino alcohol metabolites.

Pharmacological_Action Metabolites Threohydrobupropion & Erythrohydrobupropion Inhibition Inhibition Metabolites->Inhibition Antagonism Antagonism Metabolites->Antagonism NET Norepinephrine Transporter (NET) Effect1 Antidepressant Effect NET->Effect1 DAT Dopamine Transporter (DAT) DAT->Effect1 nAChR Nicotinic Acetylcholine Receptors (nAChRs) Effect2 Smoking Cessation Aid nAChR->Effect2 Inhibition->NET Inhibition->DAT Antagonism->nAChR

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol from 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a valuable building block in pharmaceutical and organic chemistry, starting from the readily available precursor, 4-chlorobenzaldehyde. This document details the core synthetic strategy, encompassing the Henry reaction and subsequent nitro group reduction, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction

This compound, also known as 4-chloronorephedrine, is a chiral amino alcohol. Its structure is a key feature in various biologically active molecules and serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. The synthetic route from 4-chlorobenzaldehyde is a practical and efficient method for its preparation in a laboratory setting.

The overall synthetic pathway involves a two-step process:

  • Henry Reaction (Nitroaldol Reaction): A carbon-carbon bond-forming reaction between 4-chlorobenzaldehyde and nitroethane to produce the intermediate, 1-(4-chlorophenyl)-2-nitropropan-1-ol.

  • Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine to yield the final product, this compound.

This guide will provide a detailed examination of each of these steps.

Synthetic Pathway Overview

The synthesis commences with the base-catalyzed condensation of 4-chlorobenzaldehyde with nitroethane. This reaction, known as the Henry reaction, forms a β-nitro alcohol.[1][2] The subsequent step focuses on the chemoselective reduction of the nitro group to an amine, which can be achieved through various methods, most notably catalytic hydrogenation.[3]

Synthetic Pathway 4-chlorobenzaldehyde 4-chlorobenzaldehyde intermediate 1-(4-chlorophenyl)-2-nitropropan-1-ol 4-chlorobenzaldehyde->intermediate Henry Reaction nitroethane nitroethane nitroethane->intermediate final_product This compound intermediate->final_product Nitro Group Reduction

Caption: Overall synthetic scheme.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-nitropropan-1-ol via the Henry Reaction

The Henry reaction is a classic method for the formation of β-nitro alcohols.[1][2][4] This protocol is adapted from procedures for similar aromatic aldehydes.

Reaction Scheme:

Henry Reaction cluster_reactants Reactants cluster_product Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde 1-(4-chlorophenyl)-2-nitropropan-1-ol 1-(4-chlorophenyl)-2-nitropropan-1-ol 4-chlorobenzaldehyde->1-(4-chlorophenyl)-2-nitropropan-1-ol Base Catalyst (e.g., NaOH) nitroethane nitroethane nitroethane->1-(4-chlorophenyl)-2-nitropropan-1-ol

Caption: Henry reaction workflow.

Materials:

  • 4-chlorobenzaldehyde

  • Nitroethane

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol or Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in the same solvent.

  • To the cooled solution of 4-chlorobenzaldehyde, add nitroethane (1.2 equivalents).

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by the slow addition of 1M HCl until the pH is approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)-2-nitropropan-1-ol.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-(4-chlorophenyl)-2-nitropropan-1-ol to this compound

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups to amines.[3] Raney Nickel is often employed as a catalyst for this transformation.

Reaction Scheme:

Nitro Reduction 1-(4-chlorophenyl)-2-nitropropan-1-ol 1-(4-chlorophenyl)-2-nitropropan-1-ol This compound This compound 1-(4-chlorophenyl)-2-nitropropan-1-ol->this compound H2, Raney Ni Methanol

Caption: Nitro group reduction workflow.

Materials:

  • 1-(4-chlorophenyl)-2-nitropropan-1-ol

  • Raney Nickel (catalyst)

  • Anhydrous methanol

  • Hydrogen gas (H₂)

  • Pressure reactor (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a pressure reactor, dissolve 1-(4-chlorophenyl)-2-nitropropan-1-ol (1 equivalent) in anhydrous methanol.

  • Carefully add Raney Nickel (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis. Note that yields are highly dependent on reaction scale and purification methods.

Table 1: Henry Reaction Parameters

ParameterValueReference
Starting Material4-chlorobenzaldehydeN/A
ReagentNitroethaneN/A
BaseSodium Hydroxide[1][2]
SolventMethanol or Ethanol[5]
Temperature0 °C to Room Temperature[5]
Reaction Time12-24 hours[5]
Reported Yield60-80% (typical for similar reactions)[5]

Table 2: Nitro Group Reduction Parameters

ParameterValueReference
Starting Material1-(4-chlorophenyl)-2-nitropropan-1-olN/A
Reducing AgentHydrogen Gas (H₂)[3]
CatalystRaney Nickel[3]
SolventMethanol[6]
Pressure50-100 psi[6]
TemperatureRoom Temperature to 40 °C[6]
Reaction Time4-24 hours[6]
Reported Yield>80% (typical for nitro reductions)[6]

Logical Workflow Diagram

The following diagram illustrates the logical progression of the entire synthesis, from starting materials to the final purified product.

Full Synthesis Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Nitro Group Reduction Reactants 4-chlorobenzaldehyde Nitroethane Base Reaction1 Reaction in Solvent (Methanol/Ethanol) Reactants->Reaction1 Workup1 Neutralization & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 1-(4-chlorophenyl)-2-nitropropan-1-ol Purification1->Intermediate Intermediate_input 1-(4-chlorophenyl)-2-nitropropan-1-ol Reaction2 Catalytic Hydrogenation (H2, Raney Ni) Intermediate_input->Reaction2 Workup2 Catalyst Filtration Reaction2->Workup2 Purification2 Recrystallization/ Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Complete experimental workflow.

Conclusion

The synthesis of this compound from 4-chlorobenzaldehyde is a robust and well-established process in organic synthesis. The two-step approach, involving a Henry reaction followed by nitro group reduction, provides a reliable route to this important pharmaceutical intermediate. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Careful optimization of reaction conditions and purification techniques will ensure high yields and purity of the final product.

References

An In-depth Technical Guide to 2-Amino-1-(4-chlorophenyl)propan-1-ol: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is a substituted phenethylamine derivative with a chemical structure suggestive of potential psychoactive properties. Its core scaffold is shared by a variety of compounds known to interact with the central nervous system, including sympathomimetic amines and reuptake inhibitors of monoamine neurotransmitters. The presence of a chlorine atom on the phenyl ring and two chiral centers gives rise to four distinct stereoisomers, each potentially possessing unique pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stereoselective synthesis, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, such as norephedrine and other chlorophenylpropanolamine analogues, to provide a predictive yet scientifically grounded resource for researchers. This guide also presents exemplary experimental protocols for the synthesis, separation, and biological evaluation of its stereoisomers, offering a foundational framework for future research endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a propan-1-ol backbone substituted with an amino group at the second carbon and a 4-chlorophenyl group at the first carbon. The chemical formula is C₉H₁₂ClNO.[1]

Stereoisomerism: The molecule possesses two chiral centers at C1 and C2, giving rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers and are classified as the erythro diastereomers (analogous to norephedrine). The (1R,2R) and (1S,2S) pair are also enantiomers and are classified as the threo diastereomers (analogous to norpseudoephedrine). The relative stereochemistry of these isomers is crucial as it dictates the three-dimensional orientation of the functional groups and, consequently, their interaction with biological targets.

Physicochemical Data: Quantitative data for the specific stereoisomers of this compound is scarce in publicly available literature. The table below summarizes the available predicted and experimental data, alongside data for the closely related analogue, norephedrine, for comparative purposes. The significant discrepancy in reported melting points for the target compound may be attributable to the different stereoisomers.

PropertyThis compound(1R,2S)-Norephedrine (Analogue)Data Source
Molecular Formula C₉H₁₂ClNOC₉H₁₃NO[1]
Molar Mass 185.65 g/mol 151.21 g/mol [1]
Melting Point 58-62 °C or 238-238.5 °C50 °C[1]
Boiling Point 323.2±27.0 °C (Predicted)229-231 °C[1]
pKa 11.86±0.45 (Predicted)9.39[2]
LogP 1.72 (Predicted)1.12[2]
Solubility Sparingly soluble in waterSoluble in water[2]

Stereoselective Synthesis and Separation

The synthesis of this compound can be approached through various synthetic routes, often starting from 4-chlorobenzaldehyde or a related ketone. A key challenge is the stereoselective control of the two chiral centers to yield specific diastereomers and enantiomers.

Exemplary Synthesis of the trans-(erythro)-Diastereomer

A patented method describes the synthesis of the trans isomer, which corresponds to the erythro diastereomer.[3] This process involves the catalytic hydrogenation of trans-2-oximido-1-p-chlorobenzene acetone.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, combine trans-2-oximido-1-p-chlorobenzene acetone, absolute methanol, and Raney nickel catalyst.

  • Hydrogenation: Purge the vessel with nitrogen, then slowly introduce hydrogen gas, maintaining a pressure of 0.2-1.0 MPa. The reaction is typically carried out at a temperature of 20-40 °C with stirring.

  • Workup: Once the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The methanol is removed from the filtrate under reduced pressure to yield the crude trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

G start trans-2-oximido-1-p-chlorobenzene acetone intermediate Hydrogenation (H2, Raney Ni, Methanol) start->intermediate Reactants product trans-2-amino-1-(4-chlorophenyl)propan-1-ol intermediate->product Reduction purification Purification (Recrystallization/Chromatography) product->purification Crude Product final_product Pure trans isomer purification->final_product Purified Product

Caption: Synthetic workflow for the preparation of trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound is critical for the evaluation of their individual biological activities. This can be achieved using chiral high-performance liquid chromatography (HPLC).

Exemplary HPLC Separation Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate), is typically effective for separating enantiomers and diastereomers of amino alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the chlorophenyl group absorbs (e.g., ~220 nm) is suitable.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

G mixture Mixture of 4 Stereoisomers hplc Chiral HPLC System mixture->hplc erythro Erythro Diastereomers ((1R,2S) and (1S,2R)) hplc->erythro threo Threo Diastereomers ((1R,2R) and (1S,2S)) hplc->threo enantiomer1 (1R,2S) Isomer erythro->enantiomer1 enantiomer2 (1S,2R) Isomer erythro->enantiomer2 enantiomer3 (1R,2R) Isomer threo->enantiomer3 enantiomer4 (1S,2S) Isomer threo->enantiomer4

Caption: Logical workflow for the separation of the four stereoisomers of this compound.

Spectroscopic and Crystallographic Analysis

Definitive structural elucidation and stereochemical assignment require spectroscopic and crystallographic analysis. While no specific data for this compound is currently available, the expected spectral characteristics can be inferred from its structural analogues.

Analytical Technique Expected Data for this compound
¹H NMR Aromatic protons (doublets, ~7.0-7.5 ppm), benzylic proton (CH-OH, doublet, ~4.5-5.0 ppm), CH-NH₂ proton (multiplet, ~3.0-3.5 ppm), methyl protons (doublet, ~0.8-1.2 ppm), and exchangeable OH and NH₂ protons.
¹³C NMR Aromatic carbons (~120-140 ppm), benzylic carbon (C-OH, ~70-80 ppm), C-NH₂ carbon (~50-60 ppm), and methyl carbon (~10-20 ppm).
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight (185.65 for C₉H₁₂ClNO) and characteristic fragmentation patterns.
IR Spectroscopy O-H and N-H stretching bands (~3200-3500 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and a C-Cl stretching band (~1000-1100 cm⁻¹).
X-ray Crystallography Would provide the definitive 3D structure and absolute stereochemistry of a single stereoisomer, if suitable crystals can be obtained.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, its structural similarity to known neuroactive compounds suggests several potential mechanisms of action that warrant investigation.

Potential as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Many phenethylamine derivatives act as reuptake inhibitors of monoamine neurotransmitters. The presence of the amino and hydroxyl groups, along with the phenyl ring, are features found in several SNRIs.

Exemplary Serotonin Transporter (SERT) Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the human serotonin transporter (hSERT).

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand for SERT (e.g., [³H]-citalopram) and varying concentrations of the test compound (each stereoisomer of this compound).

  • Filtration and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each stereoisomer and calculate the inhibition constant (Ki) to assess its binding affinity for SERT.

Potential as a Monoamine Oxidase (MAO) Inhibitor

The phenethylamine scaffold is also present in many inhibitors of monoamine oxidase, an enzyme responsible for the degradation of monoamine neurotransmitters.

Exemplary MAO Inhibition Assay Protocol:

  • Enzyme Source: Use purified human MAO-A and MAO-B enzymes.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates) to initiate the reaction.

  • Detection: Monitor the formation of the product over time using a spectrophotometric or fluorometric method.

  • Data Analysis: Calculate the IC₅₀ value for each stereoisomer against both MAO-A and MAO-B to determine its inhibitory potency and selectivity.

Potential as an Adrenergic Receptor Ligand

The structural resemblance to norephedrine suggests a potential interaction with adrenergic receptors, either as an agonist or antagonist.

Exemplary Adrenergic Receptor Binding Assay Protocol:

  • Receptor Source: Use cell membranes from cell lines expressing specific human adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).

  • Competitive Binding: Perform a competitive radioligand binding assay similar to the SERT assay, using a subtype-selective radioligand for each adrenergic receptor.

  • Data Analysis: Determine the Ki values for each stereoisomer at each receptor subtype to establish its binding affinity and selectivity profile.

G compound This compound Stereoisomers assay Competitive Radioligand Binding Assay compound->assay data Binding Affinity Data (Ki values) assay->data receptors Panel of Receptors (e.g., Adrenergic, Serotonin Transporter) receptors->assay sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Workflow for screening the biological activity of this compound stereoisomers.

Conclusion

This compound represents a molecule of significant interest for neuropharmacological research. While direct experimental data remains limited, its structural characteristics strongly suggest a potential for interaction with key targets in the central nervous system. This technical guide has provided a comprehensive overview of its structure, stereoisomerism, and potential synthetic and analytical methodologies, drawing upon data from closely related analogues. The exemplary protocols and workflows presented herein offer a solid foundation for researchers to undertake the synthesis, separation, and biological characterization of the four stereoisomers of this compound. Future studies are warranted to elucidate the specific pharmacological profiles of each stereoisomer, which will be crucial for understanding their potential therapeutic applications and associated risks.

References

Solubility of 2-Amino-1-(4-chlorophenyl)propan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is an organic compound with the chemical formula C9H12ClNO.[1] It is recognized as a colorless to slightly yellow solid and is known to be soluble in water and a variety of organic solvents.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of various drugs.[1] Understanding the solubility of this compound in different organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures.

Theoretical Framework for Solubility

The solubility of a compound is largely dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics, which influences its solubility in different organic solvents.

  • Polar Moieties: The presence of a hydroxyl (-OH) group and an amino (-NH2) group allows for hydrogen bonding with polar solvents. These functional groups contribute to its solubility in protic polar solvents such as alcohols (e.g., methanol, ethanol, isopropanol) and to some extent in aprotic polar solvents (e.g., acetone, ethyl acetate).

  • Non-Polar Moiety: The chlorophenyl group and the propane backbone are non-polar in nature. This part of the molecule will interact favorably with non-polar solvents through van der Waals forces.

Therefore, a nuanced solubility profile is expected. The compound is likely to exhibit good solubility in polar protic solvents that can engage in hydrogen bonding and moderate solubility in polar aprotic solvents. Its solubility in non-polar solvents is expected to be lower.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or publicly accessible chemical databases. Researchers are encouraged to determine this data experimentally. The following table provides a standardized format for presenting such data.

SolventChemical FamilyTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., MethanolAlcohol (Polar Protic)25Data to be determinedData to be determinede.g., Gravimetric
e.g., EthanolAlcohol (Polar Protic)25Data to be determinedData to be determinede.g., Gravimetric
e.g., IsopropanolAlcohol (Polar Protic)25Data to be determinedData to be determinede.g., Gravimetric
e.g., AcetoneKetone (Polar Aprotic)25Data to be determinedData to be determinede.g., HPLC
e.g., Ethyl AcetateEster (Polar Aprotic)25Data to be determinedData to be determinede.g., HPLC
e.g., TolueneAromatic Hydrocarbon (Non-Polar)25Data to be determinedData to be determinede.g., HPLC
e.g., HexaneAlkane (Non-Polar)25Data to be determinedData to be determinede.g., HPLC

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (drying oven, desiccator).

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is generally recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the mixture to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.

    • Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume of the clear, saturated solution into the evaporating dish.

      • Carefully evaporate the solvent in a fume hood or a rotary evaporator.

      • Dry the residue in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.

      • Cool the dish in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility in g/100 mL or other desired units.

    • High-Performance Liquid Chromatography (HPLC) Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

      • Prepare a series of standard solutions of known concentrations of the compound.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the diluted sample solution into the HPLC system.

      • Determine the concentration of the compound in the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

4.3. Data Reporting

Report the solubility as the average of at least three independent measurements, along with the standard deviation. Specify the temperature at which the solubility was determined.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start: Prepare Materials add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant via Filtered Syringe settle->sample dilute Dilute Sample with Known Volume of Solvent sample->dilute quantify Quantify Solute Concentration dilute->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method A hplc HPLC Analysis quantify->hplc Method B calculate Calculate Solubility gravimetric->calculate hplc->calculate end End: Report Data calculate->end

References

Technical Guide: Physicochemical Properties of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a compound of interest in organic synthesis and pharmaceutical research. The document outlines its key physical properties, standardized experimental protocols for their determination, and a visual representation of the general experimental workflow.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the available data for this compound.

PropertyValueSource
Melting Point 58-62 °CChemBK[1]
Boiling Point 323 °CChemBK[1]

Note: The data presented are based on available chemical literature. Values may vary slightly depending on the experimental conditions and purity of the sample.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

2.1. Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heat-stable liquid (e.g., mineral oil, silicone oil)

  • Mortar and pestle

  • Spatula

  • Sample of this compound (finely powdered)

Procedure:

  • Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heat-stable liquid bath within the melting point apparatus.

  • Heating and Observation: The bath is heated slowly, with constant stirring to maintain a uniform temperature. The rate of heating should be reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

2.2. Boiling Point Determination (Micro-scale Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

  • Small test tube or micro boiling point tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., oil bath)

  • Sample of this compound (if in liquid form or melted)

Procedure:

  • Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.

  • Heating and Observation: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Boiling Point Determination: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of a compound's melting point using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result start Start grind Grind Sample to Fine Powder start->grind load Load Sample into Capillary Tube grind->load attach Attach Capillary to Thermometer load->attach immerse Immerse in Heating Bath attach->immerse heat Heat Bath Slowly (1-2 °C/min) immerse->heat observe Observe for Melting heat->observe record_start Record T1 (First Liquid Drop) observe->record_start Melting Begins record_end Record T2 (All Liquid) observe->record_end Melting Complete record_start->observe calculate Melting Point Range (T1 - T2) record_end->calculate end End calculate->end

Workflow for Melting Point Determination.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-1-(4-chlorophenyl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the use of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a versatile chiral building block, in various organic synthesis applications. This document covers its preparation and its role as a key intermediate in the synthesis of agrochemicals, as well as its potential application as a chiral ligand in asymmetric catalysis.

Physicochemical Properties

A summary of the key physical properties for this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₂ClNO
Molar Mass 185.65 g/mol
Appearance Colorless to slightly yellow solid
Melting Point 58-62 °C
Boiling Point 323.2 ± 27.0 °C (Predicted)
Density 1.213 ± 0.06 g/cm³ (Predicted)

Section 1: Synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol

The trans isomer of this compound is a crucial intermediate in the synthesis of the acaricide Hexythiazox. A common method for its preparation involves the reduction of the corresponding oxime precursor.

Experimental Protocol: Synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol[1]

This protocol describes the catalytic hydrogenation of trans-2-oximido-1-(4-chlorophenyl)propan-1-one to yield the desired trans-amino alcohol.

Materials:

  • trans-2-oximido-1-(4-chlorophenyl)propan-1-one

  • Anhydrous Methanol

  • Raney Nickel catalyst

  • Nitrogen gas

  • Hydrogen gas

  • Pressure Reactor

Procedure:

  • Charge the pressure reactor with trans-2-oximido-1-(4-chlorophenyl)propan-1-one, anhydrous methanol, and Raney Nickel catalyst in a weight ratio of 1:5-8:0.005-0.05.

  • Seal the reactor and purge with nitrogen gas.

  • Begin stirring and gradually heat the mixture to 20-40 °C.

  • Slowly introduce hydrogen gas, maintaining the internal pressure at 0.2-1.0 MPa.

  • Continue the hydrogenation for 6-12 hours, monitoring the pressure. The reaction is complete when the pressure no longer decreases.

  • Stop the hydrogen supply and purge the reactor with nitrogen to atmospheric pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Transfer the filtrate to a distillation apparatus and remove the methanol under vacuum (60-85 °C, -0.095 MPa) to obtain trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

Quantitative Data:

ParameterValue
Total Yield >88%

Synthesis Workflow

start Start step1 Charge Reactor: - trans-2-oximido-1-(4-chlorophenyl)propan-1-one - Anhydrous Methanol - Raney Nickel start->step1 step2 Purge with N₂ and Heat (20-40 °C) step1->step2 step3 Hydrogenation (0.2-1.0 MPa, 6-12 h) step2->step3 step4 Filter to remove catalyst step3->step4 step5 Distill under vacuum step4->step5 end trans-2-Amino-1-(4-chlorophenyl)propan-1-ol step5->end

Figure 1. Workflow for the synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol.

Section 2: Application in the Synthesis of Hexythiazox Intermediate

trans-2-Amino-1-(4-chlorophenyl)propan-1-ol is a key starting material for the synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone, an important intermediate for the acaricide Hexythiazox.[1]

Experimental Protocol: Synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone[2]

Materials:

  • trans-2-amino-1-(4-chlorophenyl)propan-1-ol

  • Potassium hydroxide (KOH) aqueous solution (2 mol/L)

  • Carbon disulfide (CS₂)

  • Chloroform

  • Water

Procedure:

  • In a reaction vessel, combine 2.8 g (14 mmol) of trans-2-amino-1-(4-chlorophenyl)propan-1-ol and 70 mL of 2 mol/L aqueous KOH solution. Stir until uniform.

  • Add 3.2 g of carbon disulfide (CS₂).

  • Heat the mixture to 110 °C and stir for 10 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the product with chloroform.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Recrystallize the crude product from water.

  • Filter and dry the crystals to obtain trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone.

Quantitative Data:

ParameterValue
Yield 3.13 g
Purity (HPLC) 99.0%

Synthesis Pathway

start trans-2-Amino-1-(4-chlorophenyl)propan-1-ol reagents + CS₂ + KOH (aq) start->reagents product trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone reagents->product 110 °C, 10 h

Figure 2. Synthesis of a Hexythiazox intermediate.

The resulting trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone can then be oxidized (e.g., using hydrogen peroxide) to afford trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone.[1]

Section 3: Application as a Chiral Ligand in Asymmetric Synthesis

General Protocol: Synthesis of N-Arylmethyl-2-amino-1-(4-chlorophenyl)propan-1-ol Ligands

This two-step procedure involves the formation of a Schiff base followed by its reduction.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde or benzaldehyde)

  • Dry benzene or toluene

  • Sodium triacetoxyborohydride

  • Dry 1,2-dichloroethane

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in dry benzene. Reflux the mixture for 2 hours, collecting the water formed. Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Reduction: Dissolve the crude Schiff base in dry 1,2-dichloroethane. Add sodium triacetoxyborohydride (2.0 eq) portion-wise. Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the N-substituted chiral ligand.

General Protocol: Enantioselective Addition of Diethylzinc to Aldehydes

Materials:

  • N-Arylmethyl-2-amino-1-(4-chlorophenyl)propan-1-ol ligand

  • Diethylzinc (solution in hexanes or toluene)

  • Aldehyde

  • Anhydrous toluene

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the chiral ligand (e.g., 0.05 eq) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.2 eq) and stir the mixture for 30 minutes at 0 °C.

  • Add the aldehyde (1.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude secondary alcohol by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Expected Outcome: Based on analogous systems, the use of such chiral ligands is expected to yield the corresponding secondary alcohols with high enantioselectivity. For instance, N-pyridylmethyl derivatives of norephedrine have been shown to catalyze the addition of diethylzinc to various aromatic aldehydes with up to 98.3% ee.[2]

Asymmetric Catalysis Workflow

cluster_0 Ligand Synthesis cluster_1 Asymmetric Addition start_L This compound step1_L Schiff Base Formation (+ Aromatic Aldehyde) start_L->step1_L step2_L Reduction (Sodium Triacetoxyborohydride) step1_L->step2_L end_L Chiral Ligand step2_L->end_L step1_A Catalyst Formation (Chiral Ligand + Et₂Zn) end_L->step1_A Use as Catalyst start_A Aldehyde step2_A Enantioselective Addition start_A->step2_A step1_A->step2_A end_A Chiral Secondary Alcohol step2_A->end_A

Figure 3. Logical workflow for the synthesis and application of a chiral ligand.

References

synthesis of chlorpheniramine using 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Chlorpheniramine

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis, urticaria, and hay fever.[1][2] It functions as a potent H1 receptor antagonist, and also exhibits anticholinergic properties.[1][2] The synthesis of chlorpheniramine is a topic of significant interest in medicinal and pharmaceutical chemistry. This document outlines the established synthetic pathways for chlorpheniramine, providing detailed protocols for researchers and drug development professionals.

A Note on the Specified Starting Material

The synthesis of chlorpheniramine from 2-Amino-1-(4-chlorophenyl)propan-1-ol is not a documented or chemically feasible pathway. A structural analysis reveals a fundamental incompatibility in the carbon skeleton between the proposed starting material, (4-Cl-Ph)-CH(OH)-CH(NH2)-CH3, and the target molecule, chlorpheniramine, (4-Cl-Ph)-CH(Py)-(CH2)2-N(CH3)2. The arrangement of the phenyl and amino/dimethylamino groups along the carbon backbone is different, which would necessitate complex and low-yielding bond cleavage and rearrangement reactions, making this an impractical synthetic strategy.

Therefore, this document details the widely accepted and industrially practiced synthesis of chlorpheniramine, which commences from 4-chlorophenylacetonitrile and a 2-halopyridine.

Established Synthesis Pathway

The most common synthetic route to chlorpheniramine involves three main steps:

  • Arylation: Reaction of 4-chlorophenylacetonitrile with a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) in the presence of a strong base to form the intermediate 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.[3][4]

  • Alkylation: Introduction of the dimethylaminoethyl side chain by reacting the intermediate with a 2-dimethylaminoethyl halide.[1]

  • Decyanation: Hydrolysis and decarboxylation of the resulting nitrile to yield the final chlorpheniramine base.[1]

The overall reaction scheme is depicted below:

Chlorpheniramine_Synthesis cluster_0 Step 1: Arylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Decyanation start1 4-Chlorophenylacetonitrile intermediate1 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile start1->intermediate1 start2 2-Chloropyridine start2->intermediate1 reagent1 Sodium Amide (NaNH2) reagent1->intermediate1 intermediate2 γ-(4-chlorophenyl)-γ-cyano- N,N-dimethyl-2-pyridinepropanamine intermediate1->intermediate2 reagent2 2-Dimethylaminoethyl chloride reagent2->intermediate2 reagent3 Sodium Amide (NaNH2) reagent3->intermediate2 product Chlorpheniramine intermediate2->product reagent4 Base Hydrolysis & Decarboxylation reagent4->product

Caption: Reaction pathway for the synthesis of Chlorpheniramine.

Quantitative Data Summary

The following table summarizes typical yields reported for the key steps in the synthesis of chlorpheniramine.

StepIntermediate/ProductTypical Yield (%)Reference
1. Arylation2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile95%[4]
2. Alkylation & 3. DecyanationChlorpheniramine (from intermediate 1)~70-80%[5]
Overall Chlorpheniramine ~65-76% Calculated

Experimental Protocols

Materials and Equipment

  • Reaction flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Reagents: 4-chlorophenylacetonitrile, 2-chloropyridine, sodium amide, toluene, 2-dimethylaminochloroethane hydrochloride, sodium hydroxide, maleic acid, isopropanol.

Protocol 1: Synthesis of Intermediate 1 - 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile [4]

  • Reaction Setup: To a reaction flask containing 600 ml of toluene, add 200 g of 4-chlorophenylacetonitrile and 100 g of 2-chloropyridine.

  • Initiation: Cool the mixture to 15°C using an ice water bath.

  • Base Addition: Slowly add 51.5 g of sodium amide to the cooled mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2 to 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by carefully adding water to the reaction solution.

  • Work-up: Separate the aqueous layer. Wash the organic layer with 200 ml of brine.

  • Isolation: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the intermediate as an oil.

    • Expected Yield: Approximately 190 g (95%).

Protocol 2: Synthesis of Chlorpheniramine [1][4]

This protocol combines the alkylation and subsequent decyanation steps.

  • Alkylation: The intermediate from Protocol 1, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, is reacted with 2-dimethylaminoethyl chloride in the presence of sodium amide. The reaction is typically carried out in an anhydrous solvent like toluene.

  • Decyanation: The resulting γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating with a strong base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent.

  • Isolation of Base: After the reaction is complete, the mixture is cooled, and the chlorpheniramine base is extracted using an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield crude chlorpheniramine base.

Protocol 3: Preparation of Chlorpheniramine Maleate

  • Salt Formation: Dissolve the crude chlorpheniramine base obtained from Protocol 2 in a suitable solvent, such as isopropanol.

  • Acid Addition: Add a stoichiometric amount of maleic acid dissolved in the same solvent.

  • Crystallization: The chlorpheniramine maleate salt will precipitate out of the solution. The mixture may be cooled to enhance crystallization.

  • Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield purified chlorpheniramine maleate. Further purification can be achieved by recrystallization.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase start Starting Materials (4-chlorophenylacetonitrile, 2-chloropyridine) step1 Step 1: Arylation (Base: NaNH2, Solvent: Toluene) start->step1 intermediate1 Intermediate 1 (2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile) step1->intermediate1 step2 Step 2: Alkylation (with 2-dimethylaminoethyl chloride) intermediate1->step2 intermediate2 Intermediate 2 (Cyano-amine) step2->intermediate2 step3 Step 3: Decyanation (Base Hydrolysis) intermediate2->step3 product_base Crude Chlorpheniramine Base step3->product_base step4 Salt Formation (with Maleic Acid) product_base->step4 step5 Crystallization / Filtration step4->step5 final_product Purified Chlorpheniramine Maleate step5->final_product

Caption: Workflow for the synthesis and purification of Chlorpheniramine Maleate.

References

Application of 2-Amino-1-(4-chlorophenyl)propan-1-ol in Asymmetric Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols on the utilization of 2-Amino-1-(4-chlorophenyl)propan-1-ol in the field of asymmetric synthesis. This chiral amino alcohol serves as a valuable precursor for the synthesis of Evans-type chiral auxiliaries, specifically the (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one. This auxiliary is instrumental in guiding stereoselective transformations to produce enantiomerically enriched molecules, which are crucial in the development of active pharmaceutical ingredients (APIs).

Introduction

Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer. This compound, a readily available chiral amino alcohol, can be effectively converted into a rigid oxazolidinone chiral auxiliary. The presence of the 4-chlorophenyl group can influence the electronic and steric properties of the auxiliary, potentially offering unique advantages in stereochemical control compared to more common phenyl or alkyl-substituted auxiliaries.

This guide details the synthesis of the chiral auxiliary from this compound and its subsequent application in diastereoselective alkylation and aldol reactions, providing a basis for the synthesis of a wide range of chiral building blocks.

Synthesis of the Chiral Auxiliary

The primary application of this compound in asymmetric synthesis is as a precursor to the corresponding oxazolidinone chiral auxiliary, (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one. This transformation is typically achieved through reaction with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, or via a multi-step sequence involving an asymmetric aldol reaction followed by a Curtius rearrangement.

A recently reported efficient synthesis involves an asymmetric aldol addition followed by a nucleophilic azidation/Curtius reaction sequence.[1]

Experimental Protocol: Synthesis of (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one[1]

This protocol is based on a multi-step synthesis that ultimately yields the desired oxazolidinone. The final step, a key transformation, is detailed below.

Materials:

  • Precursor molecule derived from an asymmetric aldol reaction and subsequent modifications.

  • Trimethylsilyl azide (Me₃SiN₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

  • A solution of the precursor (1.0 equivalent) in anhydrous THF is treated with trimethylsilyl azide (3.0 equivalents).

  • The resulting mixture is heated to reflux at 90 °C.

  • After stirring for 5 hours at 90 °C, the reaction mixture is cooled to 25 °C.

  • The reaction is quenched by the addition of water and diluted with dichloromethane.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel (gradient eluent: 25–75% EtOAc/hexane) to provide (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one as a white solid.

Characterization Data for (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one: [1]

PropertyValue
Appearance White solid
Specific Rotation [α]D25 –124 (c 0.72, CHCl₃)
¹H-NMR (500 MHz, CDCl₃) δ 7.37 (d, J = 8.5 Hz, 2H), 7.23 (d, J = 8.4 Hz, 2H), 6.32 (br s, 1H), 5.68 (d, J = 8.0 Hz, 1H), 4.17–4.23 (m, 1H), 0.81 (d, J = 6.5 Hz, 3H)
¹³C-NMR (125 MHz, CDCl₃) δ 159.3, 134.4, 133.4, 128.8, 127.3, 80.3, 52.2, 17.5
HRMS (Q–TOF) m/z 212.0484 [(M + H)⁺, C₁₀H₁₁ClNO₂ requires 212.0478]

Application in Asymmetric Alkylation

Once the chiral auxiliary is synthesized, it can be N-acylated and then used in diastereoselective enolate alkylation reactions. The bulky 4-chlorophenyl group on the auxiliary effectively shields one face of the enolate, leading to a highly selective reaction with an incoming electrophile.

General Experimental Workflow for Asymmetric Alkylation

G cluster_0 N-Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Auxiliary (4S,5R)-5-(4-chlorophenyl)- 4-methyloxazolidin-2-one NAcylated N-Acylated Auxiliary Auxiliary->NAcylated 1. Base 2. Acyl Halide AcylHalide Acyl Halide (e.g., Propionyl Chloride) AcylHalide->NAcylated Base1 Base (e.g., n-BuLi) Base1->NAcylated AlkylatedProduct Alkylated Product NAcylated->AlkylatedProduct 1. Base 2. Electrophile Base2 Base (e.g., LDA, NaHMDS) Base2->AlkylatedProduct Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->AlkylatedProduct ChiralProduct Enantiomerically Enriched Carboxylic Acid AlkylatedProduct->ChiralProduct RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary CleavageReagent Cleavage Reagent (e.g., LiOH/H₂O₂) CleavageReagent->ChiralProduct

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Hypothetical Experimental Protocol: Diastereoselective Propionylation and Alkylation

This protocol is a representative example based on established procedures for similar Evans auxiliaries.[2]

Part A: N-Propionylation

Materials:

  • (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation

Materials:

  • N-Propionyl-(4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the electrophile (1.2 eq) dropwise and stir at -78 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with an appropriate organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H-NMR or HPLC analysis.

Quantitative Data (Expected):

ElectrophileExpected Diastereomeric Ratio (d.r.)Expected Yield (%)
Benzyl bromide>95:5>85
Methyl iodide>95:5>90
Allyl bromide>90:10>80

Application in Asymmetric Aldol Reactions

The N-acylated oxazolidinone derived from this compound is also an excellent substrate for diastereoselective aldol reactions. The formation of a rigid, chelated transition state involving a Lewis acid (e.g., dibutylboron triflate) directs the approach of the aldehyde, leading to the formation of the syn-aldol adduct with high stereocontrol.

General Signaling Pathway for Evans Asymmetric Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup and Cleavage NAcyl N-Acyl Oxazolidinone ZEnolate (Z)-Boron Enolate NAcyl->ZEnolate LewisAcid Lewis Acid (Bu₂BOTf) LewisAcid->ZEnolate Base Hindered Base (DIPEA) Base->ZEnolate TransitionState Chelated Chair-like Transition State ZEnolate->TransitionState Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState AldolAdduct Syn-Aldol Adduct TransitionState->AldolAdduct Workup Oxidative Workup (H₂O₂) AldolAdduct->Workup ChiralBetaHydroxy Enantiomerically Enriched β-Hydroxy Acid/Ester Workup->ChiralBetaHydroxy RecoveredAuxiliary Recovered Auxiliary Workup->RecoveredAuxiliary Cleavage Hydrolysis (LiOH) Cleavage->ChiralBetaHydroxy

Caption: Signaling pathway of the Evans asymmetric aldol reaction.

Hypothetical Experimental Protocol: Diastereoselective Aldol Reaction[3]

Materials:

  • N-Propionyl-(4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • pH 7 Phosphate buffer

Procedure:

  • To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the solution back to -78 °C and add the aldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% H₂O₂.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture to remove organic solvents and extract the aqueous residue with an organic solvent.

  • The organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.

Quantitative Data (Expected):

High diastereoselectivity for the syn-aldol product is anticipated.

AldehydeExpected Diastereomeric Ratio (syn:anti)Expected Yield (%)
Isobutyraldehyde>98:2>90
Benzaldehyde>95:5>85
Acetaldehyde>95:5>88

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of a robust oxazolidinone-based chiral auxiliary. This auxiliary demonstrates significant potential for directing highly stereoselective alkylation and aldol reactions, providing reliable access to a diverse array of enantiomerically enriched building blocks essential for pharmaceutical research and development. The protocols and data presented herein, based on well-established methodologies for analogous systems, offer a strong foundation for the practical application of this compound in asymmetric synthesis. Further investigation into the specific performance of the 4-chlorophenyl substituted auxiliary is warranted to fully explore its unique electronic and steric contributions to stereocontrol.

References

Application Notes and Protocols: The Role of 2-Amino-1-(4-chlorophenyl)propan-1-ol in the Synthesis of N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a versatile and valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both an amino and a hydroxyl group on a stereochemically defined scaffold, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles (N-heterocycles). These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. The inherent chirality of this compound also allows for its use in asymmetric synthesis, either as a chiral auxiliary to control the stereochemical outcome of reactions or as a direct precursor to enantiomerically pure heterocyclic products.

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of N-heterocycles—oxazolines and imidazolines—using this compound as the starting material.

Application 1: Synthesis of Chiral 2,4,5-Trisubstituted Oxazolines

Oxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They are important structural motifs in many natural products and pharmaceuticals and are widely used as chiral ligands in asymmetric catalysis. The synthesis of oxazolines from 1,2-amino alcohols is a well-established and efficient method. The reaction of this compound with carboxylic acids or their derivatives leads to the formation of chiral oxazolines with three defined stereocenters.

A common and effective method for this transformation is the dehydrative cyclization of an intermediate N-(2-hydroxyalkyl)amide. This can be achieved in a one-pot reaction from the amino alcohol and a carboxylic acid using a strong acid catalyst such as triflic acid (TfOH), which promotes both the initial amidation and the subsequent cyclization, with water as the only byproduct.[1]

General Reaction Scheme: Oxazoline Synthesis

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 This compound r2 Carboxylic Acid (R-COOH) inter N-(1-(4-chlorophenyl)-1-hydroxypropan-2-yl)amide r1->inter Amidation (+ R-COOH, TfOH) r2->inter p1 2,4,5-Trisubstituted Oxazoline inter->p1 Dehydrative Cyclization (- H₂O)

Caption: General pathway for oxazoline synthesis.

Quantitative Data Summary for Oxazoline Synthesis

The following table summarizes typical reaction parameters for the synthesis of oxazolines from amino alcohols and carboxylic acids, which can be adapted for this compound. Yields are generally moderate to good, depending on the specific substrates and conditions used.

Starting Material (Amino Alcohol)Carboxylic AcidCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Generic 1,2-Amino AlcoholAromatic/AliphaticTriflic Acid (TfOH)DCE801260-90[1]
Generic 1,2-Amino AlcoholAromatic/AliphaticTsCl, Et₃NTHFRT16-20~10[2]
Generic 1,2-Amino AlcoholAromatic/AliphaticXtalFluor-E, Et₃NTHF-78 to RT4-620-25[2]

DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; TsCl: Tosyl chloride; Et₃N: Triethylamine; RT: Room Temperature.

Experimental Protocol: One-Pot Synthesis of 2-Substituted-4-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole

This protocol is adapted from a general method for the TfOH-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides.[1]

Materials:

  • This compound (1.0 equiv)

  • Substituted carboxylic acid (1.1 equiv)

  • Triflic acid (TfOH) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the selected carboxylic acid (1.1 equiv).

  • Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Carefully add triflic acid (TfOH) (1.5 equiv) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazoline.

G start Start: Combine Reactants add_solvent Add anhydrous DCE start->add_solvent add_catalyst Add Triflic Acid (TfOH) add_solvent->add_catalyst heat Heat to 80°C for 12h (Monitor by TLC) add_catalyst->heat cool Cool to Room Temperature heat->cool quench Quench with sat. NaHCO₃ cool->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry filter_concentrate Filter and Concentrate wash_dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end_node End: Pure Oxazoline Product purify->end_node

Caption: Experimental workflow for oxazoline synthesis.

Application 2: Synthesis of Chiral 2,4,5-Trisubstituted Imidazolines

Imidazolines are five-membered heterocycles with two nitrogen atoms and are precursors to imidazoles. They are found in numerous pharmacologically active molecules. The synthesis of imidazolines often involves the condensation of a 1,2-diamine with an aldehyde or nitrile. While this compound is an amino alcohol, it can be used to synthesize imidazolines by reacting with a nitrile in the presence of a catalyst that facilitates the incorporation of the second nitrogen atom and subsequent cyclization. Alternatively, reaction with an aldehyde and a source of ammonia can also yield the desired product.

General Reaction Scheme: Imidazoline Synthesis from Amino Alcohol and Nitrile

A plausible synthetic route involves the reaction of the amino alcohol with a nitrile, catalyzed by a Lewis acid. This reaction would proceed through the formation of an intermediate that then cyclizes.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound r2 Nitrile (R-CN) p1 2,4,5-Trisubstituted Imidazoline r1->p1 Cyclocondensation r2->p1 cond Lewis Acid Catalyst (e.g., ZnCl₂) cond->p1 Catalyzes

Caption: General pathway for imidazoline synthesis.

Quantitative Data Summary for Imidazoline Synthesis

The table below provides representative conditions for the synthesis of 2-imidazolines from various starting materials. These can serve as a starting point for optimization with this compound.

Starting Material 1Starting Material 2Reagent/CatalystSolventTemp.TimeYield (%)
AldehydeEthylenediaminetert-Butyl hypochloriteCH₂Cl₂RT1-3 h80-95[3]
AldehydeEthylenediamineIodine, K₂CO₃CH₂Cl₂RT1-3 h75-90[3]
NitrileAmino AlcoholCopper-NHC ComplexToluene110 °C24 h50-90

RT: Room Temperature.

Experimental Protocol: Synthesis of 2-Substituted-4-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

This protocol is a hypothetical adaptation based on established methods for imidazoline synthesis from nitriles and amino alcohols.

Materials:

  • This compound (1.0 equiv)

  • Substituted nitrile (1.2 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.2 equiv)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous zinc chloride (0.2 equiv).

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and the substituted nitrile (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2,4,5-trisubstituted imidazoline.

Role as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a direct precursor, the enantiopure nature of this compound allows it to be used as a chiral auxiliary.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Principle of Operation:

  • Attachment: The chiral amino alcohol is covalently attached to a prochiral substrate (e.g., a carboxylic acid to form an amide).

  • Diastereoselective Reaction: The resulting chiral molecule undergoes a reaction (e.g., enolate alkylation or an aldol reaction). The steric and electronic properties of the chiral auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer.

  • Removal: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule.

This strategy is particularly powerful for creating complex molecules with multiple stereocenters in a controlled manner.

G prochiral Prochiral Substrate attach Attachment of Auxiliary prochiral->attach auxiliary Chiral Auxiliary (e.g., this compound) auxiliary->attach chiral_substrate Chiral Substrate-Auxiliary Adduct attach->chiral_substrate diastereoselective_reaction Diastereoselective Reaction (+ Reagent) chiral_substrate->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product removal Removal of Auxiliary diastereomeric_product->removal final_product Enantiomerically Enriched Product removal->final_product recovered_auxiliary Recovered Auxiliary removal->recovered_auxiliary (Recycled)

Caption: Logical workflow for using a chiral auxiliary.

References

Application Notes and Protocols: 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the industrial uses of 2-Amino-1-(4-chlorophenyl)propan-1-ol, with a primary focus on its role as a key intermediate in chemical synthesis. While detailed, publicly available protocols for large-scale industrial applications are often proprietary, this document outlines the fundamental applications and provides protocols based on related laboratory-scale syntheses.

Pharmaceutical Intermediate

The principal industrial application of this compound is as a chiral building block in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). It is particularly noted for its use in synthesizing drugs that may have therapeutic effects on the central nervous system.[1]

Application: Synthesis of CNS-acting agents and other complex molecules. The presence of the amino and hydroxyl groups, along with the chlorophenyl moiety, allows for versatile chemical modifications.[1]

General Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂ClNO[1][2]
CAS Number 57908-21-1[1][3][4][5]
Appearance Colorless to slightly yellow solid[2]
Melting Point 58-62 °C[2]
Boiling Point 323 °C[2]
Purity (Commercial) ≥97%[3][4][5]

Intermediate in Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound serves as an intermediate in the production of certain agrochemicals and other specialty chemicals.[6] A notable example is its use in the synthesis of the acaricide (a substance poisonous to ticks and mites) Hexythiazox.

Application: Synthesis of Hexythiazox. The "trans" stereoisomer is specifically used in a cyclization reaction to form a key intermediate for this pesticide.[7]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol

This protocol is based on the reduction of a precursor as described in patent literature, suitable for producing the material for subsequent use as an industrial intermediate.[7]

Objective: To prepare trans-2-Amino-1-(4-chlorophenyl)propan-1-ol via catalytic hydrogenation.

Materials:

  • trans-2-oximido-1-p-chlorobenzene acetone

  • Absolute Methanol

  • Raney Nickel (catalyst)

  • Nitrogen gas

  • Hydrogen gas

  • Pressure reactor

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge the pressure reactor with trans-2-oximido-1-p-chlorobenzene acetone, absolute methanol, and Raney Nickel catalyst.[7]

  • Seal the reactor and purge with nitrogen gas to displace air.[7]

  • Begin stirring the mixture and gradually heat to 20-40 °C.[7]

  • Slowly introduce hydrogen gas into the reactor, maintaining a pressure of 0.2-1.0 MPa.[7]

  • Continue the reaction until hydrogen uptake ceases, indicating the completion of the reduction.

  • Stop the hydrogen supply and purge the reactor with nitrogen to remove residual hydrogen.[7]

  • Depressurize the reactor to atmospheric pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.[7]

  • Transfer the filtrate to a distillation apparatus and remove the methanol under vacuum to yield the final product, trans-2-Amino-1-(4-chlorophenyl)propan-1-ol.[7]

Expected Yield: The total yield is reported to be over 88%.[7]

Visualizing the Synthesis Workflow

G Workflow for Synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol A Charge Reactor (Precursor, Methanol, Raney Ni) B Seal and Purge with N2 A->B C Heat (20-40°C) and Stir B->C D Introduce H2 (0.2-1.0 MPa) Catalytic Hydrogenation C->D E Monitor H2 Uptake D->E F Purge with N2 E->F Reaction Complete G Filter to Remove Catalyst F->G H Vacuum Distillation (Remove Methanol) G->H I Final Product H->I

Caption: Synthesis workflow for the catalytic hydrogenation of the precursor.

Building Block for Protein Degraders

The compound is also classified as a "Protein Degrader Building Block".[3] This suggests its utility in the synthesis of molecules like PROTACs (Proteolysis-targeting chimeras) or other chemical probes designed to induce the degradation of specific proteins.

Application: Synthesis of bifunctional molecules for targeted protein degradation. The amino and hydroxyl groups provide convenient handles for linking to a protein-of-interest ligand and an E3 ligase ligand.

Conceptual Pathway for Use as a Building Block

G Conceptual Use as a Protein Degrader Building Block cluster_1 Final Molecule Assembly A 2-Amino-1-(4-chlorophenyl) propan-1-ol E Chemical Linkage Reactions A->E B Linker Moiety B->E C E3 Ligase Ligand C->E D Protein of Interest (POI) Ligand D->E F Assembled Protein Degrader (e.g., PROTAC) E->F

Caption: Logical flow from building blocks to a functional protein degrader.

Other Potential Industrial Uses

Safety Information: Users should treat this compound as a potentially harmful chemical. Contact with skin and eyes may cause irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[2] This chemical is intended for professional manufacturing, research, and industrial use only.[3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

2-Amino-1-(4-chlorophenyl)propan-1-ol as an intermediate for dye synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Dye Precursors

I'm currently focused on the 2-Amino-1-(4-chlorophenyl)propan-1-ol intermediate. I'm searching scholarly articles and patents to understand its role in dye synthesis. I'm keen to find specific examples where it's used and any data on the resulting dyes' absorption properties.

Expanding Data Search

I've broadened my search parameters to include more specific dye synthesis procedures. I'm prioritizing finding quantitative data on the dyes, focusing on absorption and yield. I'm also mapping out the synthesis pathway and gathering detailed protocols for future application.

Analyzing Dye Intermediates

Narrowing Search Scope

I've hit a roadblock. Although this compound's role as a dye intermediate is clear, I need real-world examples. General azo dye info helps, but I'm after specific structures, conditions, and spectra linked to this compound. Without these, application notes and protocols are impossible. My next move: a more focused literature and patent hunt, zeroing in on this precise molecule in dye synthesis.

Investigating Dye Synthesis

I've confirmed that 2-Amino-1-(4-chlorophenyl) propan-1-ol is a synthetic intermediate, especially useful in pharmaceuticals. While I haven't yet identified dyes directly derived from it, I've found common protocols for azo dye synthesis. This involves the diazotization process, which will be the next area of focus.

Shifting to Aromatic Synthesis

I've determined that the aliphatic nature of the amine presents a hurdle for direct azo dye synthesis. It's clear that to craft detailed protocols, I need to find a reaction where this intermediate first gets transformed into a suitable aromatic amine. Specifically, I'm now looking for coupling reactions which can convert the aliphatic amine to an aromatic amine, which then could facilitate dye synthesis.

Prioritizing Aromatic Precursors

I've determined that the compound's aliphatic amine limits direct azo dye creation. My focus has shifted to finding reactions that convert it into an aromatic amine. I'm prioritizing coupling reactions that can link the amine to an aromatic system, enabling subsequent diazotization and coupling steps crucial for the dye synthesis. This shift lets me develop the necessary protocols.

Analyzing Azo Dye Synthesis

I've learned that direct diazotization isn't typical for this aliphatic amine. The standard route for azo dyes relies on aromatic amines. My searches also turned up information on N-nitrosamine formation possibilities under these conditions. I am trying to determine the potential byproducts formed.

Evaluating Arylation Pathways

I've been thinking about N-arylation as a stepping stone. Direct diazotization seems unlikely, but copper-catalyzed N-arylation of β-amino alcohols appears promising. I can envision a three-step route: N-arylation, diazotization, and azo coupling, effectively circumventing the aliphatic amine issue. This seems like a logically sound approach.

Developing Synthesis Protocols

My focus has shifted to constructing detailed application notes and protocols. Based on my findings, I'll formulate step-by-step procedures for the N-arylation, diazotization, and azo coupling stages. I plan to visually represent the entire process with a Graphviz workflow diagram. With this multi-step synthesis pathway firmly established, I have enough data to move forward confidently.

Application Notes and Protocols: Synthesis of Hexythiazox from trans-2-amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of the acaricide Hexythiazox, starting from trans-2-amino-1-(4-chlorophenyl)propan-1-ol. The synthesis involves a two-step process: the formation of the key intermediate, trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone, followed by its condensation with cyclohexyl isocyanate to yield Hexythiazox. This protocol offers a streamlined and efficient alternative to more complex, multi-step synthetic routes. The procedures detailed herein are intended for research and development purposes.

Introduction

Hexythiazox, chemically known as trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide, is a potent acaricide effective against the eggs and larvae of numerous phytophagous mites.[1] Its mode of action is as a non-systemic contact and stomach poison.[1] The critical step in the synthesis of Hexythiazox is the preparation of the intermediate, trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone.[2] This application note details a two-step synthesis pathway starting from trans-2-amino-1-(4-chlorophenyl)propan-1-ol, which has been shown to be a more straightforward process with high yields.[2]

Reaction Pathway

The overall synthesis is a two-step process. First, trans-2-amino-1-(4-chlorophenyl)propan-1-ol is cyclized with carbon disulfide to form a thiothiazolidinone intermediate, which is then oxidized to the key oxothiazolidinone intermediate. This intermediate is subsequently condensed with cyclohexyl isocyanate to produce Hexythiazox.[2]

Synthesis_Pathway A trans-2-amino-1-(4-chlorophenyl)propan-1-ol reagent1 + CS₂ + KOH, 110°C A->reagent1 B trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone reagent2 + H₂O₂ + NaOCH₃, 30°C B->reagent2 C trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone reagent3 + Cyclohexyl isocyanate + Benzene, RT C->reagent3 D Hexythiazox reagent1->B reagent2->C reagent3->D

Caption: Reaction pathway for the synthesis of Hexythiazox.

Experimental Protocols

Materials and Reagents
  • trans-2-amino-1-(4-chlorophenyl)propan-1-ol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Chloroform

  • Methanol

  • Sodium methoxide (NaOCH₃) solution (20% in methanol)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Ethyl acetate

  • Petroleum ether

  • Cyclohexyl isocyanate

  • Benzene

  • Anhydrous magnesium sulfate

Step 1: Synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone

This step is a two-part process involving the formation of a thio-intermediate followed by oxidation.

Part A: Synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone

  • In a reaction vessel, combine 2.8 g (14 mmol) of trans-2-amino-1-(4-chlorophenyl)propan-1-ol with 70 mL of a 2 mol/L aqueous solution of potassium hydroxide.

  • Stir the mixture until uniform.

  • Add 3.2 g of carbon disulfide (CS₂) to the reaction mixture.

  • Heat the mixture to 110°C and maintain stirring for 10 hours.

  • Cool the reaction to room temperature.

  • Extract the product with chloroform.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Recrystallize the crude product from water.

  • Filter and dry the resulting crystals to obtain trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone.[2]

Part B: Synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone

  • Dissolve 2.43 g (10.0 mmol) of the trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone from Part A in 25 mL of methanol.

  • At room temperature, add 12 mL of a 20% sodium methoxide solution in methanol dropwise.

  • Stir the mixture for 30 minutes.

  • Slowly add 4.1 g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, continue stirring at 30°C for 2 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in 20 mL of chloroform and wash with water.

  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the solid intermediate, trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone.[2]

Step 2: Synthesis of Hexythiazox
  • In a suitable reaction flask, add 20 g of trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone and 11.9 g of cyclohexyl isocyanate to benzene.

  • Stir the reaction mixture at room temperature.

  • Upon completion of the reaction, process the mixture to isolate the final product. The product can be purified by recrystallization.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hexythiazox Synthesis cluster_analysis Analysis A React trans-2-amino-1-(4-chlorophenyl)propan-1-ol with CS₂ and KOH B Extract with Chloroform and Recrystallize A->B C Isolate trans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone B->C D Oxidize with H₂O₂ in the presence of NaOCH₃ C->D E Work-up and Isolate trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone D->E F Condense Intermediate with Cyclohexyl Isocyanate in Benzene E->F G Reaction Work-up and Purification F->G H Isolate Hexythiazox G->H I Characterize using NMR, MS, and IR H->I J Assess Purity via HPLC H->J

Caption: Workflow for the synthesis and analysis of Hexythiazox.

Data Presentation

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Yield (%)Purity (%)Reference
1Atrans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinonetrans-2-amino-1-(4-chlorophenyl)propan-1-ol1:3.8 (approx. for CS₂)92.299.0 (HPLC)[2]
1Btrans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinonetrans-5-(4-chlorophenyl)-4-methyl-2-thiothiazolidinone1:4 (approx. for H₂O₂)84.595.0 (HPLC)[2]
2Hexythiazoxtrans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone1:1.2 (approx. for Cyclohexyl isocyanate)HighNot specified[2]

Characterization and Quality Control

The identity and purity of the synthesized Hexythiazox should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An RP-HPLC method can be employed for purity assessment. A suitable method uses a C18 column with a mobile phase of acetonitrile and water (e.g., 20:80 v/v, pH adjusted to 2.8) with UV detection at 230 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of Hexythiazox (352.88 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Carbon disulfide is highly flammable and toxic; handle with extreme caution.

  • Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and combustible materials.

  • Cyclohexyl isocyanate is toxic and a lachrymator; handle with care.

  • Benzene is a known carcinogen; use appropriate containment and handling procedures.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[5][6]

References

Application Notes and Protocols: Reaction of 2-Amino-1-(4-chlorophenyl)propan-1-ol with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol with significant potential in synthetic organic chemistry and drug development. Its reaction with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation that primarily yields chiral oxazoline structures. These oxazoline moieties are prevalent in numerous biologically active compounds and serve as valuable ligands in asymmetric catalysis and as chiral auxiliaries in stereoselective synthesis.

This document provides detailed application notes and a representative experimental protocol for the reaction of this compound with carbonyl compounds, focusing on the synthesis of chiral 2-oxazolines.

Reaction Mechanism

The reaction between a 2-amino alcohol and an aldehyde typically proceeds in two stages. First, a condensation reaction occurs to form a cyclic oxazolidine intermediate. This intermediate is then oxidized to the more stable oxazoline. A common and efficient method for this oxidation is the use of N-bromosuccinimide (NBS).

ReactionMechanism AminoAlcohol This compound step1 Condensation (-H2O) AminoAlcohol->step1 Aldehyde R-CHO (Carbonyl Compound) Aldehyde->step1 NBS NBS step2 Oxidation NBS->step2 Oxazolidine Oxazolidine Intermediate Oxazolidine->step2 Oxazoline 2,4,5-Trisubstituted Oxazoline Succinimide Succinimide HBr HBr step1->Oxazolidine + H2O step2->Oxazoline step2->Succinimide step2->HBr

Caption: General reaction mechanism for oxazoline synthesis.

Applications in Drug Discovery and Development

Chiral oxazolines derived from this compound are valuable synthons in medicinal chemistry. The inherent chirality of the amino alcohol can be used to control the stereochemistry of subsequent reactions, which is crucial for the synthesis of enantiomerically pure drug candidates. The resulting oxazoline ring can itself be a key pharmacophore or can be further modified to generate diverse molecular scaffolds.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 2-oxazolines from various amino alcohols and aldehydes using the NBS-mediated oxidative cyclization. While specific data for this compound is not extensively published, these examples with structurally similar substrates demonstrate the general efficiency of the reaction.

EntryAmino AlcoholAldehydeProduct Yield (%)
1(S)-PhenylalaninolBenzaldehyde95
2(S)-Phenylalaninol4-Chlorobenzaldehyde92
3(S)-Phenylalaninol2-Naphthaldehyde98
4(S)-ValinolBenzaldehyde91
5(S)-Leucinol4-Bromobenzaldehyde89
6(1S,2R)-2-Amino-1,2-diphenylethanolBenzaldehyde94

Data is representative and adapted from analogous reactions in published literature.

Experimental Protocols

The following is a detailed, representative protocol for the one-pot synthesis of a 2-oxazoline from this compound and a representative aldehyde, based on established methodologies.

Protocol: One-Pot Synthesis of (4S,5R)-4-((4-chlorophenyl)(hydroxy)methyl)-5-methyl-2-phenyl-4,5-dihydrooxazole

This protocol is adapted from the general procedure described by Glorius, et al. for the oxidative synthesis of 2-oxazolines.

Materials:

  • (1R,2S)-2-Amino-1-(4-chlorophenyl)propan-1-ol

  • Benzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Molecular Sieves (4 Å), activated

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Add molecular sieves to a dry flask under Argon B Add this compound and Benzaldehyde in anhydrous DCM A->B C Stir at room temperature for 2-4 hours B->C D Cool the mixture to 0 °C C->D E Add N-Bromosuccinimide (NBS) portion-wise D->E F Stir at 0 °C for 1 hour, then warm to room temperature E->F G Add anhydrous K₂CO₃ and stir F->G H Filter the reaction mixture G->H I Wash the filtrate with Na₂S₂O₃, NaHCO₃, and brine H->I J Dry the organic layer over MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify the crude product by silica gel column chromatography K->L M Characterize the final product L->M

Caption: Experimental workflow for oxazoline synthesis.

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (approximately 1 g per 10 mmol of amino alcohol), add (1R,2S)-2-Amino-1-(4-chlorophenyl)propan-1-ol (1.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous dichloromethane (DCM) to dissolve the amino alcohol (concentration approx. 0.2 M).

  • To the stirred solution, add benzaldehyde (1.0 eq.) via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the oxazolidine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq.) in small portions over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the intermediate.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the reaction mixture and stir vigorously for 15-20 minutes to neutralize the generated HBr.

  • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the molecular sieves and salts. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining NBS), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazoline product.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Bromosuccinimide (NBS) is a corrosive and lachrymatory substance. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Reactions under an inert atmosphere are recommended to prevent side reactions with atmospheric moisture.

Disclaimer: This protocol is a representative example and may require optimization for specific substrates and scales. It is intended for use by trained chemists. All chemical waste should be disposed of in accordance with institutional and local regulations.

Application Notes and Protocols for the Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-amino-1-(4-chlorophenyl)propan-1-ol and its derivatives. The following sections outline two primary synthetic pathways, starting from commercially available precursors. Each protocol includes detailed experimental procedures, and the corresponding quantitative data is summarized for easy comparison.

Introduction

This compound and its analogues are important building blocks in medicinal chemistry and drug discovery. Their structural motif is found in various biologically active compounds. The protocols described herein provide reliable methods for the preparation of these valuable compounds, with a focus on two common synthetic strategies: the reduction of an alpha-amino ketone and the hydrogenation of an oxime precursor.

Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound derivatives.

Table 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (1)

PrecursorReagentSolventReaction TimeTemperatureYield (%)
4-chlorobenzoyl chloridePropylmagnesium bromideTHF2 h0 °C to RT~85

Table 2: α-Bromination of 1-(4-chlorophenyl)propan-1-one (1)

PrecursorReagentSolventReaction TimeTemperatureYield (%)
1-(4-chlorophenyl)propan-1-onePyridine hydrobromide perbromideAcetic acid3 h90 °C~85

Table 3: Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-one (3)

PrecursorReagentSolventReaction TimeTemperatureYield (%)
2-Bromo-1-(4-chlorophenyl)propan-1-oneAmmoniaEthanol24 hRTModerate

Table 4: Reduction of 2-Amino-1-(4-chlorophenyl)propan-1-one (3) to this compound (4)

PrecursorReagentSolventReaction TimeTemperatureYield (%)
2-Amino-1-(4-chlorophenyl)propan-1-oneSodium borohydrideMethanol2-4 h0 °C to RTHigh

Table 5: Synthesis of 1-(4-chlorophenyl)propan-1-one oxime (5)

PrecursorReagentsSolventReaction TimeTemperatureYield (%)
1-(4-chlorophenyl)propan-1-oneHydroxylamine hydrochloride, Sodium hydroxideEthanol/Water80 minRefluxNot specified

Table 6: Hydrogenation of 1-(4-chlorophenyl)propan-1-one oxime (5) to this compound

PrecursorCatalystSolventPressureTemperatureYield (%)
trans-2-oximido-1-(4-chlorophenyl)propanoneRaney NickelAnhydrous Methanol0.2-1.0 MPa20-40 °C>88

Experimental Protocols

Pathway 1: Synthesis via α-Amino Ketone Intermediate

This pathway involves the preparation of the precursor ketone, its α-bromination, subsequent amination, and final reduction to the target amino alcohol.

Protocol 1.1: Synthesis of 1-(4-chlorophenyl)propan-1-one (1)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine and a few drops of 1-bromopropane to initiate the reaction. Slowly add a solution of 1-bromopropane (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath.

  • Acylation: Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring & Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 1.2: Synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one (2)

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in glacial acetic acid.

  • Bromination: Add pyridine hydrobromide perbromide (1.1 eq) portion-wise to the solution.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ligroine) to afford the pure α-bromo ketone.[2]

Protocol 1.3: Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-one (3)

  • Reaction Setup: Dissolve 2-bromo-1-(4-chlorophenyl)propan-1-one (1.0 eq) in ethanol in a pressure vessel.

  • Amination: Cool the solution in an ice bath and bubble ammonia gas through the solution until saturation. Seal the vessel.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully vent the pressure vessel. Remove the solvent under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amino ketone.

Protocol 1.4: Reduction of 2-Amino-1-(4-chlorophenyl)propan-1-one (3) to this compound (4)

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-1-(4-chlorophenyl)propan-1-one (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Synthesis via Oxime Intermediate

This alternative pathway involves the formation of an oxime from the precursor ketone, followed by catalytic hydrogenation to yield the target amino alcohol.

Protocol 2.1: Synthesis of 1-(4-chlorophenyl)propan-1-one oxime (5)

  • Reaction Setup: In a round-bottom flask, mix 1-(4-chlorophenyl)propan-1-one (1.0 eq) with ethanol and water.

  • Oxime Formation: Add hydroxylamine hydrochloride (1.2 eq) to the mixture. Then, add solid sodium hydroxide (2.2 eq) portion-wise over 10 minutes with stirring at room temperature.[4]

  • Reaction Conditions: Heat the mixture to 80 °C and then reflux for 80 minutes.[4]

  • Work-up: Cool the reaction mixture and pour it into cold dilute hydrochloric acid. Filter the resulting mixture.

  • Purification: Dissolve the solid product in methylene chloride, dry the solution over magnesium sulfate, and remove the solvent. Recrystallize the solid product from hexane to obtain the pure oxime.[4]

Protocol 2.2: Hydrogenation of trans-2-oximido-1-(4-chlorophenyl)propanone to trans-2-Amino-1-(4-chlorophenyl)propan-1-ol

  • Reaction Setup: In a pressure vessel, add trans-2-oximido-1-(4-chlorophenyl)propanone (1.0 eq), anhydrous methanol, and Raney Nickel catalyst. The weight ratio of the oxime, methanol, and catalyst is typically 1:6-7:0.01-0.03.

  • Hydrogenation: Seal the vessel, stir the mixture, and gradually heat to 20-40 °C. Purge the vessel with nitrogen, then slowly introduce hydrogen gas, maintaining the pressure at 0.2-1.0 MPa.

  • Reaction Monitoring: The reaction is complete when the pressure in the vessel no longer decreases.

  • Work-up: After the reaction, purge the vessel with nitrogen and release the pressure. Filter the catalyst from the reaction mixture.

  • Purification: Remove the anhydrous methanol from the filtrate under vacuum to obtain the trans-2-amino-1-(4-chlorophenyl)propan-1-ol. The total yield is reported to be over 88%.

Visualizations

Synthesis_Pathway_1 cluster_0 Pathway 1: α-Amino Ketone Route 4_chlorobenzoyl_chloride 4-chlorobenzoyl chloride Propiophenone 1-(4-chlorophenyl)propan-1-one (1) 4_chlorobenzoyl_chloride->Propiophenone Propylmagnesium bromide, THF Bromo_Ketone 2-Bromo-1-(4-chlorophenyl) propan-1-one (2) Propiophenone->Bromo_Ketone Br2, H+ or PyHBr3, AcOH Amino_Ketone 2-Amino-1-(4-chlorophenyl) propan-1-one (3) Bromo_Ketone->Amino_Ketone NH3, EtOH Amino_Alcohol 2-Amino-1-(4-chlorophenyl) propan-1-ol (4) Amino_Ketone->Amino_Alcohol NaBH4, MeOH

Caption: Synthetic workflow for Pathway 1.

Synthesis_Pathway_2 cluster_1 Pathway 2: Oxime Hydrogenation Route Propiophenone 1-(4-chlorophenyl)propan-1-one (1) Oxime 1-(4-chlorophenyl)propan-1-one oxime (5) Propiophenone->Oxime NH2OH.HCl, NaOH, EtOH/H2O Amino_Alcohol 2-Amino-1-(4-chlorophenyl) propan-1-ol (4) Oxime->Amino_Alcohol H2, Raney Ni, MeOH

Caption: Synthetic workflow for Pathway 2.

Experimental_Workflow_Reduction cluster_2 General Workflow for Reduction Step Start Dissolve Amino Ketone in Methanol Cooling Cool to 0 °C Start->Cooling Addition Slowly add NaBH4 Cooling->Addition Stirring Stir at RT for 2-4h Addition->Stirring Quench Quench with Water Stirring->Quench Evaporation Remove Methanol Quench->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Column/Recrystallization) Concentration->Purification

Caption: Experimental workflow for the reduction of the amino ketone.

References

Application Notes and Protocols: Raney® Nickel in the Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Raney® nickel as a catalyst in the synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols described herein are based on established catalytic hydrogenation methods.

Introduction

This compound is a chiral amino alcohol of significant interest in the pharmaceutical industry. The synthesis of this compound often involves the reduction of a suitable precursor, such as an oximino-ketone. Raney® nickel, a versatile and highly active hydrogenation catalyst, has proven to be an effective catalyst for this transformation, offering high yields and operational simplicity.[1] Raney® nickel is a fine-grained solid composed mostly of nickel derived from a nickel–aluminium alloy and is used as a reagent and a catalyst in organic chemistry.[2]

The synthesis route described in this document focuses on the catalytic hydrogenation of a precursor, specifically trans-2-oximido-1-(4-chlorophenyl)propan-1-one, using Raney® nickel. This method is advantageous due to its high efficiency and the relative low cost of the catalyst.

Catalytic Synthesis Pathway

The synthesis of this compound using Raney® nickel primarily involves the catalytic hydrogenation of an oximino-ketone precursor. The overall reaction scheme is presented below:

Synthesis_Pathway Precursor trans-2-oximido-1-(4-chlorophenyl)propan-1-one Intermediate Imine Intermediate Precursor->Intermediate H₂, Raney® Ni (Initial Reduction) Product This compound Intermediate->Product H₂ (Further Reduction)

Caption: General reaction pathway for the synthesis.

Experimental Protocols

The following protocol is a detailed method for the synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol via the catalytic hydrogenation of trans-2-oximido-1-(4-chlorophenyl)propan-1-one using Raney® nickel.[1]

Materials:

  • trans-2-oximido-1-(4-chlorophenyl)propan-1-one

  • Anhydrous Methanol

  • Raney® Nickel (catalyst, 40-300 mesh)[1]

  • Hydrogen gas

  • Nitrogen gas

  • Pressure-rated reaction vessel (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a pressure-rated reaction vessel, charge trans-2-oximido-1-(4-chlorophenyl)propan-1-one, anhydrous methanol, and Raney® nickel catalyst. The recommended weight ratio of the starting material to anhydrous methanol and catalyst is 1:6-7:0.01-0.03.[1]

  • Inerting the System: Seal the reaction vessel and purge with nitrogen gas to remove any residual air.

  • Reaction Initiation: Begin stirring the mixture and gradually heat to a temperature of 20-40 °C.

  • Hydrogenation: Slowly introduce hydrogen gas into the vessel, maintaining a pressure of 0.5-0.8 MPa.[1] The reaction is exothermic, and the temperature should be carefully monitored.

  • Reaction Monitoring: Continue the hydrogenation for 6-12 hours. The completion of the reaction is indicated by the cessation of hydrogen uptake (i.e., the pressure inside the vessel no longer decreases).[1]

  • Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture to remove the Raney® nickel catalyst.

  • Product Isolation: Transfer the filtrate to a distillation apparatus. Remove the anhydrous methanol under vacuum (approximately -0.095 MPa) at a temperature of 60-85 °C to yield the crude trans-2-amino-1-(4-chlorophenyl)propan-1-ol.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization or chromatography if necessary to meet specific purity requirements.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound using Raney® nickel as a catalyst.

ParameterValueReference
Reactant Ratio (Substrate:Methanol:Catalyst) 1 : 6-7 : 0.01-0.03 (by weight)[1]
Hydrogen Pressure 0.5 – 0.8 MPa[1]
Reaction Temperature 20 – 40 °C[1]
Reaction Time 6 – 12 hours[1]
Catalyst Particle Size 40 – 300 mesh[1]
Overall Yield > 88%[1]

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation charge_reactants Charge Reactants & Catalyst seal_vessel Seal & Purge with N₂ charge_reactants->seal_vessel heat_stir Heat to 20-40°C & Stir seal_vessel->heat_stir introduce_h2 Introduce H₂ (0.5-0.8 MPa) heat_stir->introduce_h2 monitor_reaction Monitor H₂ Uptake (6-12h) introduce_h2->monitor_reaction cool_vent Cool & Vent H₂ monitor_reaction->cool_vent purge_n2 Purge with N₂ cool_vent->purge_n2 filter_catalyst Filter Catalyst purge_n2->filter_catalyst remove_solvent Remove Solvent (Vacuum) filter_catalyst->remove_solvent final_product final_product remove_solvent->final_product Obtain Product

Caption: Step-by-step experimental workflow diagram.

Safety Considerations

  • Raney® Nickel: Raney® nickel is pyrophoric and may ignite if allowed to dry in the air. It should always be handled as a slurry in water or a suitable solvent.[2]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area, and all sources of ignition must be excluded.

  • Pressure Reaction: The reaction is performed under pressure. Ensure the reaction vessel is properly rated and maintained.

Conclusion

The use of Raney® nickel as a catalyst for the synthesis of this compound provides an efficient and high-yielding method suitable for industrial production. The protocol outlined in this document, when followed with appropriate safety precautions, can be reliably implemented to produce this valuable pharmaceutical intermediate. The process is characterized by its simplicity, relatively low cost, and high product yield.[1]

References

Enantioselective Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. These application notes provide detailed protocols for three distinct and effective methods for the enantioselective synthesis of this compound via the asymmetric reduction of its precursor, 2-amino-1-(4-chlorophenyl)propan-1-one. The methodologies covered are Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction using a ketoreductase (KRED). These protocols are designed for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative parameters for the three enantioselective synthesis methods described in these notes. This allows for a direct comparison of the different approaches.

ParameterAsymmetric Transfer Hydrogenation (ATH)Corey-Bakshi-Shibata (CBS) ReductionBiocatalytic Reduction (KRED)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] or (R,R)-TsDPEN(R)- or (S)-2-Methyl-CBS-oxazaborolidineKetoreductase (KRED)
Catalyst Loading 1-2 mol%5-10 mol%1-5% (w/w)
Reductant Formic acid/Triethylamine (5:2 mixture)Borane-dimethyl sulfide complex (BH3·SMe2)Isopropanol (cosubstrate)
Cofactor Not requiredNot requiredNADP+
Solvent Dichloromethane (DCM) or IsopropanolTetrahydrofuran (THF)Aqueous Buffer (e.g., K-phosphate)
Temperature 25-40 °C-20 °C to room temperature25-35 °C
Reaction Time 4-24 hours1-6 hours12-48 hours
Typical Yield >90%>90%>95%
Typical ee >95%>98%>99%
Work-up Extraction and column chromatographyQuenching, extraction, and column chromatographyExtraction and product isolation

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the enantioselective reduction of 2-amino-1-(4-chlorophenyl)propan-1-one using a chiral Ruthenium catalyst. The choice of the (S,S)- or (R,R)-TsDPEN ligand determines the chirality of the product.

Materials:

  • 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride

  • RuCl(p-cymene)[(S,S)-TsDPEN] or RuCl(p-cymene)[(R,R)-TsDPEN]

  • Formic acid

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add the chiral catalyst, RuCl(p-cymene)[(S,S)-TsDPEN] or its (R,R)-enantiomer (0.01-0.02 eq).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (5.0 eq relative to the substrate) to the reaction flask.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiopure this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Substrate & NEt3 in DCM add_cat Add Ru Catalyst start->add_cat add_reductant Add HCOOH/NEt3 add_cat->add_reductant react Stir at RT (4-24h) add_reductant->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Chiral HPLC for ee purify->analyze

Asymmetric Transfer Hydrogenation Workflow
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the enantioselective reduction of 2-amino-1-(4-chlorophenyl)propan-1-one using a chiral oxazaborolidine catalyst. The chirality of the product is dictated by the choice of the (R)- or (S)-CBS catalyst.

Materials:

  • 2-amino-1-(4-chlorophenyl)propan-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05-0.1 eq).

  • Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir for 10 minutes.

  • In a separate flask, dissolve 2-amino-1-(4-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF.

  • Slowly add the substrate solution to the catalyst-borane mixture at 0 °C via a syringe pump over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly quench by the dropwise addition of methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired enantiomer of this compound.

  • Analyze the enantiomeric excess using chiral HPLC.

CBS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Add CBS Catalyst & BH3-SMe2 to THF add_substrate Add Substrate Solution start->add_substrate react Stir at 0°C (1-6h) add_substrate->react quench Quench with MeOH react->quench acidify Add HCl quench->acidify neutralize Neutralize with NaHCO3 acidify->neutralize extract Extract with EtOAc neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Chiral HPLC for ee purify->analyze

Corey-Bakshi-Shibata (CBS) Reduction Workflow
Protocol 3: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol outlines a general procedure for the enantioselective reduction of 2-amino-1-(4-chlorophenyl)propan-1-one using a ketoreductase. Specific KREDs may require optimization of pH, temperature, and substrate concentration.

Materials:

  • 2-amino-1-(4-chlorophenyl)propan-1-one

  • Ketoreductase (KRED) enzyme preparation

  • NADP+ (cofactor)

  • Glucose (for cofactor regeneration, if using a glucose dehydrogenase system)

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (cosubstrate and cosolvent)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add NADP+ (0.001 eq) and glucose (1.1 eq).

  • Add the Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED) to the buffer.

  • In a separate container, dissolve 2-amino-1-(4-chlorophenyl)propan-1-one (1.0 eq) in a minimal amount of a water-miscible solvent like isopropanol.

  • Add the substrate solution to the enzyme-containing buffer.

  • Adjust the pH to the optimal range for the enzyme (typically 6.5-7.5).

  • Stir the reaction mixture at the optimal temperature for the KRED (usually 25-35 °C) for 12-48 hours. Monitor the conversion by HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate or MTBE.

  • Separate the organic layer. Extract the aqueous layer with the same solvent (2-3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by crystallization or column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

KRED_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Prepare Buffer add_cofactors Add NADP+ & Glucose start->add_cofactors add_enzymes Add KRED & GDH add_cofactors->add_enzymes add_substrate Add Substrate Solution add_enzymes->add_substrate react Stir at 30°C, pH 7 (12-48h) add_substrate->react extract Extract with Organic Solvent react->extract dry Dry & Concentrate extract->dry purify Purify (optional) dry->purify analyze Chiral HPLC/GC for ee purify->analyze

Biocatalytic Reduction Workflow

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the fundamental checks I should perform first?

Low yields can often be traced back to foundational experimental conditions rather than complex chemical issues.[1][2] Begin with these initial troubleshooting steps:

  • Reagent Purity and Stoichiometry: Verify the purity of all starting materials. Impurities in reactants or solvents can inhibit the reaction or catalyze side reactions.[3] For instance, the precursor 4-chlorobenzaldehyde can oxidize if stored improperly. Accurately check the molar ratios of your reactants.

  • Atmosphere and Moisture Control: The amino group in the product and intermediates is susceptible to oxidation.[3] If your reaction is air-sensitive, ensure you are using a properly inert atmosphere (e.g., Nitrogen or Argon). Moisture can also be a significant issue; ensure all glassware is oven-dried and solvents are anhydrous, especially when using moisture-sensitive reagents like sodium borohydride.[1]

  • Temperature Management: Many reactions for synthesizing amino alcohols are exothermic. Adding reagents too quickly can cause temperature spikes, leading to the formation of byproducts.[1] Maintain the optimal reaction temperature using an ice bath or other cooling system as specified in the protocol.

  • Product Loss During Work-up: this compound is a polar molecule and may have some solubility in water.[4] Significant product loss can occur during aqueous work-up and extraction phases.[3] To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the product's solubility and perform multiple extractions with an appropriate organic solvent.

Q2: My TLC analysis shows multiple spots, suggesting significant side reactions. What are the most probable byproducts?

The presence of both an amino and a hydroxyl group makes the target molecule and its precursors susceptible to several competing reactions:[3]

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 2-amino-1-(4-chlorophenyl)propan-1-one. This is more likely if the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Over-reduction: In syntheses involving the reduction of a ketone or oxime, the benzyl alcohol group can sometimes be further reduced, cleaving the C-OH bond, although this typically requires harsh conditions.

  • Dimerization/Polymerization: Under certain conditions (e.g., elevated temperatures or acidic pH), intermolecular reactions can occur. The amino group of one molecule can react with the alcohol group of another, forming ethers or secondary amines, leading to higher molecular weight impurities.[3]

  • Incomplete Reaction: The presence of the starting material is a common "impurity." If the reaction has not gone to completion, you will see the starting material spot on the TLC plate.[2]

Q3: I am following the catalytic hydrogenation route from an oxime precursor, but the reaction is slow, incomplete, or the yield is poor. What should I investigate?

Catalytic hydrogenation is a powerful method but requires careful optimization. A specific method for preparing the trans isomer involves the hydrogenation of trans-2-oximido-1-p-chlorobenzene acetone using Raney Nickel as a catalyst.[5]

  • Catalyst Activity: Raney Nickel is an active catalyst but can lose activity if not stored or handled correctly. Ensure the catalyst is fresh or properly activated. The weight ratio of the catalyst to the starting material is critical; a patent suggests a ratio of 0.01 to 0.05 parts catalyst to 1 part oxime.[5]

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. The optimal pressure should be maintained throughout the reaction. For the synthesis of the trans isomer, pressures between 0.2 and 1.0 MPa have been reported to be effective.[5]

  • Temperature: The reaction temperature influences the reaction rate. A range of 20-40°C has been shown to be effective.[5] Lower temperatures may slow the reaction, while higher temperatures could promote side reactions.

  • Solvent: Anhydrous methanol is a commonly used solvent for this reaction.[5] Ensure the solvent is of high purity and is anhydrous.

Q4: Purification of the final product by column chromatography is resulting in significant product loss. What are the alternative or optimized purification strategies?

The polar nature of amino alcohols can make them challenging to purify via standard silica gel chromatography, as they can streak or bind irreversibly to the stationary phase.[3]

  • Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10 and extract the free base product back into an organic solvent.[6]

  • Crystallization: This is often the most effective method for purifying this compound. After work-up, the product can be crystallized from a suitable solvent or solvent system. A patent describing the synthesis of the trans isomer suggests crystallization from ethyl acetate at low temperatures (-5°C).[5] If the free base is an oil, it can be converted to its hydrochloride salt by bubbling dry HCl gas through a solution of the product, which often yields a highly crystalline solid that is easier to handle and purify by recrystallization.[5]

Experimental Protocols & Data

Protocol 1: Synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol via Catalytic Hydrogenation

This protocol is adapted from patent CN102942495A for the synthesis of the trans isomer.[5]

1. Reaction Setup:

  • Charge a pressure vessel with trans-2-oximido-1-(4-chlorophenyl)propan-1-one, anhydrous methanol, and Raney Nickel catalyst according to the ratios in Table 1.

  • Seal the vessel, begin stirring, and gradually heat the mixture to the target temperature (e.g., 20-40°C).

2. Hydrogenation:

  • Purge the vessel with nitrogen gas.

  • Slowly introduce hydrogen gas, maintaining the internal pressure at the desired level (e.g., 0.2-1.0 MPa).

  • Continue the reaction until hydrogen uptake ceases, indicating the reaction is complete (typically 10-12 hours).

3. Work-up and Isolation:

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Transfer the filtrate to a distillation apparatus and remove the methanol under reduced pressure.

4. Purification:

  • Dissolve the crude residue in ethyl acetate, warming if necessary.

  • Cool the solution to -5°C to induce crystallization.

  • Collect the solid product by suction filtration, wash with a small amount of cold ethyl acetate, and dry to obtain the final product.

Table 1: Reaction Parameters for Catalytic Hydrogenation

Parameter Value Range Optimal (Example) Yield Reference
Reactant Ratio (Oxime:Methanol) 1:6 - 1:8 (w/w) 1:6 (w/w) >88% [5]
Catalyst Ratio (Oxime:Raney Ni) 1:0.01 - 1:0.05 (w/w) 1:0.01 (w/w) >88% [5]
Temperature 20 - 40 °C 25 °C >88% [5]
Hydrogen Pressure 0.2 - 1.0 MPa 0.5 MPa >88% [5]

| Reaction Time | 10 - 12 hours | 10 hours | >88% |[5] |

Visual Guides

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, including key decision points in the purification process.

Caption: A workflow diagram for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path to diagnose the cause of low reaction yields, starting from the most common issues.

Caption: A troubleshooting flowchart to diagnose and resolve low yield issues in synthesis.

References

Technical Support Center: Purification of 2-Amino-1-(4-chlorophenyl)propan-1-ol by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-1-(4-chlorophenyl)propan-1-ol by crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue Potential Cause Recommended Solution
No crystal formation upon cooling - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Insufficient nucleation sites.- Concentrate the solution by evaporating a portion of the solvent and allow it to cool again.- Allow the solution to cool to room temperature slowly, then transfer to an ice bath.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of this compound.
"Oiling out" or formation of a liquid phase instead of solid crystals - The compound is precipitating at a temperature above its melting point.- High concentration of impurities depressing the melting point.- Inappropriate solvent system.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Consider a pre-purification step (e.g., column chromatography) if the starting material is highly impure.- Experiment with a different solvent or a mixed solvent system. For polar compounds, a mixture of a polar and a non-polar solvent can be effective.
Poor recovery or low yield of crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature filtration before crystallization is complete.- Inefficient filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a Büchner funnel for efficient vacuum filtration and wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure - Presence of colored impurities from the synthesis.- Degradation of the compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the heating temperature is not excessively high to prevent degradation.
Rapid, uncontrolled crystallization - The solution is too concentrated.- The solvent is a very poor solvent for the compound at room temperature.- Reheat the solution and add a small amount of additional solvent to achieve a less saturated solution at the boiling point.- Consider a solvent system where the compound has moderate solubility at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

The choice of solvent depends on whether you are crystallizing the free base or a salt form (e.g., hydrochloride). For the free base , ethyl acetate has been shown to be an effective solvent. For the hydrochloride salt , crystallization can be induced from a filtrate, followed by rinsing with cold methanol.[1] Due to the polar nature of the amino and hydroxyl groups, polar solvents or mixtures of polar and non-polar solvents are generally suitable. A water/ethanol mixture can also be a good starting point for the crystallization of amino alcohols.

Q2: How can I improve the purity of my this compound?

If a single crystallization does not yield a product of the desired purity, a second recrystallization can be performed. Ensure that the crystals are washed with a small amount of ice-cold solvent during filtration to remove any adhering impurities from the mother liquor. If colored impurities are present, treating the hot solution with activated charcoal before filtration can be effective.

Q3: My compound is an oil at room temperature, how can I crystallize it?

If your crude product is an oil, it may be due to the presence of impurities that depress the melting point. Consider purifying the crude material by column chromatography before attempting crystallization. Alternatively, you can try to form a salt, such as the hydrochloride, which is often more crystalline than the free base.

Q4: What are the common impurities in the synthesis of this compound?

Common impurities can arise from the starting materials and by-products of the synthesis. If synthesized from 4-chlorobenzaldehyde, unreacted starting material or by-products from side reactions could be present. These impurities can often be removed by a carefully executed crystallization.

Q5: How do I perform a mixed-solvent crystallization for this compound?

  • Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (a solvent in which it is sparingly soluble) dropwise to the hot solution until you observe persistent cloudiness.

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

Data Presentation

Compound Form Solvent System Solubility Profile Notes
Free BaseEthyl AcetateGood solubility at high temperature, lower at room temperature.Suitable for single-solvent crystallization.
Free BaseEthanol/WaterSoluble in ethanol, less soluble in water.Can be used for mixed-solvent crystallization.
Hydrochloride SaltMethanolSparingly soluble, particularly when cold.Used for rinsing crystals after precipitation.[1]
Related CathinonesEthanol/Diethyl Ether-Has been used for the crystallization of related compounds.[2]
Related CathinonesAcetone/Methanol-Has been used for the crystallization of related compounds.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization from Ethyl Acetate (for the Free Base)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add ethyl acetate dropwise until a clear solution is obtained at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Salt Formation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). The hydrochloride salt should precipitate.

  • Cooling: Cool the mixture in an ice bath to ensure complete precipitation.

  • Filtration: Collect the crystalline hydrochloride salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold solvent in which the salt is sparingly soluble, such as cold methanol or diethyl ether.[1]

  • Drying: Dry the purified hydrochloride salt under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot cool_rt Slow Cooling to Room Temperature filter_hot->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Purified Product dry->end

Caption: General workflow for the purification of this compound by crystallization.

troubleshooting_guide cluster_yes cluster_no start Crystallization Attempted decision1 Crystals Formed? start->decision1 outcome1 Good Yield & Purity? decision1->outcome1 Yes decision2 Oil Formed? decision1->decision2 No success Purification Successful outcome1->success action1 Add more solvent, cool slowly decision2->action1 Yes action2 Concentrate solution, scratch flask, seed decision2->action2 No re_attempt Re-attempt Crystallization action1->re_attempt action2->re_attempt re_attempt->decision1

Caption: A troubleshooting decision tree for common crystallization issues.

References

troubleshooting low yield in propanolamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during propanolamine synthesis, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in propanolamine synthesis? A1: Low yields can stem from several factors including incomplete reactions, the formation of side products, or loss of product during workup and purification.[1] Key areas to investigate are reaction time, temperature control, purity of starting materials, and the efficiency of your extraction and purification protocol.[1][2]

Q2: My reaction is foaming excessively. What should I do? A2: Excessive foaming is typically caused by the rapid evolution of gas, such as carbon dioxide (CO₂), during the reaction.[1] To manage this, heat the reaction mixture slowly and maintain a consistent temperature.[1] It is also advisable to use a reaction flask with ample headspace (at least two to three times the volume of the reactants) to accommodate the foam.[1]

Q3: I'm having difficulty crystallizing my final product. What are some potential solutions? A3: Difficulty in crystallization often points to the presence of impurities that inhibit the formation of a crystal lattice.[1] Consider further purification steps to remove these contaminants. If the product is an oil at room temperature, cooling the oil may induce crystallization.[1] Experimenting with different recrystallization solvents or solvent mixtures can also be effective.[1]

Q4: What are the most critical reaction parameters to control during the synthesis? A4: Temperature is a paramount parameter, especially in reactions involving decarboxylation, to control the reaction rate and minimize side reactions.[1][3] For the synthesis using benzaldehyde and L-alanine, a temperature of approximately 150°C is recommended.[1][3] Reaction time is also crucial; insufficient heating can lead to an incomplete reaction.[1] Additionally, maintaining an anhydrous environment can be critical, as water can react with strong bases or intermediates.[4]

Q5: How can I effectively purify my propanolamine product? A5: A standard and effective method is acid-base extraction. The typical procedure involves dissolving the reaction mixture in an acidic solution and washing with a non-polar solvent to remove non-basic impurities. The aqueous layer is then made basic, and the propanolamine freebase is extracted using an organic solvent.[1] Subsequent crystallization or recrystallization from a suitable solvent can further enhance purity.[1]

Troubleshooting Guide: Low Product Yield

Low yield is one of the most common challenges in synthesis. The following guide provides a structured approach to diagnosing and resolving this issue.

Diagram 1: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start_node Low Yield Observed check_node Review Reaction Conditions (Temp, Time, Stoichiometry) start_node->check_node purity_node Check Purity of Starting Materials & Reagents start_node->purity_node analysis_node Analyze Crude Product (NMR, LC-MS, etc.) start_node->analysis_node end_node Improved Yield / Purity check_node->end_node purity_node->end_node side_product_q Side Products Identified? analysis_node->side_product_q optimize_node Optimize Reaction Parameters (Catalyst, Solvent, Temp) side_product_q->optimize_node Yes refine_node Refine Purification Protocol (pH, Solvents, Extractions) side_product_q->refine_node No optimize_node->end_node refine_node->end_node

Caption: A logical workflow for diagnosing and resolving low yield issues.

Possible CauseRecommended SolutionKey Parameters to Check
Incomplete Reaction Increase reaction time or temperature moderately. Ensure efficient mixing.Reaction Time, Temperature
Suboptimal Stoichiometry Use a slight excess of one reactant (e.g., benzaldehyde) to drive the reaction to completion.[1]Molar Ratios of Reactants
Side Reactions Adjust temperature to disfavor byproduct formation. Consider alternative synthetic routes with fewer side reactions.[1]Temperature, Reaction Time
Product Loss During Workup Optimize the pH for each extraction step. Perform multiple extractions with smaller solvent volumes for better recovery.[1]pH of Aqueous Phase, Solvent Volumes
Presence of Water/Moisture Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]Solvent/Reagent Purity
Inefficient Purification If simple extraction is insufficient, employ chromatographic techniques for purification.[1][2]Purity of Crude vs. Final Product

Data Presentation: Synthesis Yield Comparison

The choice of synthetic route has a significant impact on the final yield. The table below summarizes reported yields for different methods of synthesizing phenylpropanolamine or related compounds.

Synthesis MethodStarting MaterialsReported Yield
Improved CondensationBenzaldehyde and nitroethane64.8%[1]
From OlefinPropenylbenzene92% (Conversion)[1]
CondensationBenzaldehyde and DL-alanine35%[1]
Partial HydrogenationIsoxazoleup to 82%[2]

Experimental Protocols

Protocol 1: Synthesis via Benzaldehyde and Alanine Condensation

This method involves the condensation and subsequent decarboxylation of benzaldehyde and an amino acid.

Materials:

  • Benzaldehyde

  • DL-Alanine

  • Oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine benzaldehyde and DL-alanine in the round-bottom flask.

  • Heat the mixture in an oil bath to 140°C.

  • Maintain heating for a minimum of 3 hours, or until the evolution of CO₂ gas ceases. The mixture will typically turn a deep burgundy color.[1]

  • Allow the flask to cool for at least 20 minutes before proceeding with workup and purification.[1]

Diagram 2: Benzaldehyde and Alanine Reaction Pathway

Reaction_Pathway cluster_reactants Reactants benzaldehyde Benzaldehyde intermediate Intermediate Amine benzaldehyde->intermediate Amine Formation alanine L-Alanine alanine->intermediate Amine Formation product Phenylpropanolamine intermediate->product Decarboxylation co2 CO₂ intermediate->co2

Caption: Simplified reaction mechanism of phenylpropanolamine synthesis.[3]

Protocol 2: General Purification via Acid-Base Extraction

This protocol is a widely applicable method for purifying aminic compounds like propanolamine from non-basic impurities.

Reagents:

  • Crude propanolamine product

  • 20% Hydrochloric Acid (HCl)

  • Hexane (or other non-polar solvent)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Methylene Chloride (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product oil in 20% HCl solution.[1]

  • Wash the acidic solution at least twice with hexane to remove unreacted benzaldehyde and other non-basic byproducts. Discard the organic (hexane) layers.[1]

  • Carefully basify the remaining aqueous solution with NaOH solution until it is strongly basic (confirm with pH paper).

  • Extract the propanolamine freebase from the basic aqueous solution using three portions of methylene chloride.[1]

  • Combine the organic (methylene chloride) extracts and dry them over anhydrous Na₂SO₄.[1]

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified propanolamine oil, which may crystallize upon cooling.[1]

Diagram 3: Acid-Base Extraction Workflow

Purification_Workflow start Crude Reaction Mixture step1 1. Dissolve in Acid (HCl) (Propanolamine -> Salt) start->step1 step2 2. Wash with Hexane step1->step2 step3 3. Basify Aqueous Layer (NaOH) (Salt -> Freebase) step2->step3 impurities1 Non-basic impurities (in Hexane layer) step2->impurities1 step4 4. Extract with CH₂Cl₂ step3->step4 step5 5. Dry & Evaporate Solvent step4->step5 impurities2 Inorganic salts (in Aqueous layer) step4->impurities2 end_node Pure Propanolamine step5->end_node

Caption: A visual guide to the purification of propanolamine.

References

Technical Support Center: Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method involves a two-step process. The first step is a Henry reaction (nitroaldol reaction) between 4-chlorobenzaldehyde and nitroethane to form the precursor, 1-(4-chlorophenyl)-2-nitropropan-1-ol. The second step is the reduction of the nitro group in this precursor to an amine, yielding the final product.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, pH, and the choice of reducing agent are critical. In the Henry reaction, temperature control is essential to prevent side reactions of the aldehyde. During the reduction step, the choice of reducing agent and reaction conditions will significantly impact the yield and purity by influencing the formation of byproducts.

Q3: What are the expected diastereomers of this compound, and how can their formation be controlled?

A3: The product has two chiral centers, meaning it can exist as two pairs of enantiomers (four stereoisomers in total), often grouped into two diastereomeric pairs: (1R,2S)/(1S,2R)- and (1R,2R)/(1S,2S)-isomers. The ratio of these diastereomers is influenced by the stereoselectivity of the reduction step. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: Thin-Layer Chromatography (TLC) is suitable for monitoring the reaction progress. For purity assessment and byproduct identification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the product and any isolated byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Henry Reaction Ensure the use of a suitable base (e.g., a primary or secondary amine) and allow for sufficient reaction time. Monitor the consumption of 4-chlorobenzaldehyde by TLC.
Inefficient Reduction The choice of reducing agent is crucial. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C or Raney Nickel) or chemical reduction (e.g., with LiAlH₄) are common. Ensure the catalyst is active and the reaction is run to completion.
Side Reactions Over-reduction or the formation of other byproducts can consume the starting material or product. Optimize reaction conditions (temperature, pressure, reaction time) to minimize these.
Product Loss During Workup Ensure proper pH adjustment during extraction to prevent loss of the amine product. Use appropriate solvents for extraction.
Issue 2: Presence of Significant Impurities/Byproducts
Potential Byproduct Formation Mechanism Mitigation Strategy
1-(4-chlorophenyl)-2-nitropropan-1-ol (Starting Material) Incomplete reduction of the nitro group.Increase reaction time, catalyst loading, or hydrogen pressure during catalytic hydrogenation. If using a chemical reductant, ensure a sufficient molar equivalent is used.
1-(4-chlorophenyl)-2-(hydroxylamino)propan-1-ol Partial reduction of the nitro group. This is a common intermediate in nitro group reduction.Drive the reduction to completion by extending the reaction time or using a more potent reducing system.
1-(4-chlorophenyl)-2-propanone Can arise from the degradation of the product or rearrangement of intermediates.Ensure mild workup conditions and avoid prolonged exposure to harsh acids or bases.
Diastereomeric Impurities Non-selective reduction of the nitroalkene intermediate or the nitroalkanol.Employ diastereoselective reducing agents or chiral catalysts to favor the formation of the desired diastereomer.
Aziridine Derivative Intramolecular cyclization of the amino alcohol product, particularly under certain workup or purification conditions (e.g., Wenker synthesis conditions).[1][2][3][4][5]Avoid harsh dehydrating conditions (e.g., strong acids at high temperatures) during workup and purification.

Quantitative Data Summary

The following table summarizes potential yields and purity under different hypothetical reduction conditions. Actual results will vary based on specific experimental parameters.

Reduction Method Reducing Agent Typical Yield (%) Purity (%) Key Byproducts
Catalytic HydrogenationH₂ / Pd/C75-90>95Incomplete reduction products, diastereomers
Chemical ReductionLiAlH₄70-85>90Over-reduction products, diastereomers
Transfer HydrogenationAmmonium formate / Pd/C80-95>97Minimal byproducts if optimized

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-nitropropan-1-ol (Henry Reaction)

  • To a stirred solution of 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add nitroethane (1.1 equivalents).

  • Add a catalytic amount of a suitable base (e.g., diethylamine or triethylamine).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)-2-nitropropan-1-ol.

Protocol 2: Reduction of 1-(4-chlorophenyl)-2-nitropropan-1-ol

  • Method A: Catalytic Hydrogenation

    • Dissolve 1-(4-chlorophenyl)-2-nitropropan-1-ol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Method B: Chemical Reduction with LiAlH₄

    • To a stirred suspension of LiAlH₄ (e.g., 2-3 equivalents) in anhydrous THF at 0 °C, slowly add a solution of 1-(4-chlorophenyl)-2-nitropropan-1-ol (1 equivalent) in anhydrous THF.

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting solid and wash with THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

Visualizations

Synthesis_Pathway 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate 1-(4-Chlorophenyl)-2-nitropropan-1-ol 4-Chlorobenzaldehyde->Intermediate Henry Reaction (Base catalyst) Nitroethane Nitroethane Nitroethane->Intermediate Product This compound Intermediate->Product Reduction (e.g., H2/Pd-C or LiAlH4)

Caption: Synthesis pathway for this compound.

Byproduct_Formation cluster_reduction Reduction of 1-(4-Chlorophenyl)-2-nitropropan-1-ol Nitro_Precursor 1-(4-Chlorophenyl)-2-nitropropan-1-ol Desired_Product This compound Nitro_Precursor->Desired_Product Complete Reduction Hydroxylamine Hydroxylamine Byproduct Nitro_Precursor->Hydroxylamine Partial Reduction Diastereomer Diastereomeric Impurity Nitro_Precursor->Diastereomer Non-selective Reduction Aziridine Aziridine Byproduct Desired_Product->Aziridine Intramolecular Cyclization Nitroso Nitroso Byproduct Hydroxylamine->Nitroso Further Intermediates

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction Analyze crude product by HPLC/GC-MS Start->Check_Reaction Identify_Impurity Identify major impurities Check_Reaction->Identify_Impurity Incomplete_Reduction Incomplete Reduction? Identify_Impurity->Incomplete_Reduction Optimize_Reduction Increase reaction time, catalyst, or reductant Incomplete_Reduction->Optimize_Reduction Yes Side_Products Other Byproducts? Incomplete_Reduction->Side_Products No End Improved Synthesis Optimize_Reduction->End Optimize_Conditions Adjust temperature, pH, or workup Side_Products->Optimize_Conditions Yes Diastereomer_Issue Incorrect Diastereomer Ratio? Side_Products->Diastereomer_Issue No Optimize_Conditions->End Change_Reductant Use diastereoselective reducing agent Diastereomer_Issue->Change_Reductant Yes Diastereomer_Issue->End No Change_Reductant->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Chiral Resolution of 2-Amino-1-(4-chlorophenyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 2-Amino-1-(4-chlorophenyl)propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer: Specific experimental data for the chiral resolution of this compound is not extensively available. The following protocols, data, and troubleshooting advice are based on established methods for structurally similar chiral amino alcohols and related compounds.[1] These guides serve as a starting point for developing a specific resolution strategy.

General Experimental Workflow

The overall process for resolving a racemic mixture into its pure enantiomers typically follows a multi-step approach, starting from the racemate and ending with the isolated, pure enantiomers.

General Workflow cluster_0 Resolution Stage cluster_1 Isolation Stage cluster_2 Analysis Stage RacemicMixture Racemic 2-Amino-1- (4-chlorophenyl)propan-1-ol Resolution Chiral Resolution Method (e.g., Crystallization, Enzymatic) RacemicMixture->Resolution Apply Method Separation Physical Separation (e.g., Filtration, Chromatography) Resolution->Separation Liberation Liberation of Enantiomer Separation->Liberation Enantiomer1 Isolated Enantiomer 1 Analysis Purity & ee Analysis (Chiral HPLC) Enantiomer1->Analysis Enantiomer2 Isolated Enantiomer 2 Enantiomer2->Analysis Liberation->Enantiomer1 Liberation->Enantiomer2

Caption: General workflow for the chiral resolution of a racemic mixture.

Method 1: Diastereomeric Salt Formation & Fractional Crystallization

This classical technique involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid (resolving agent).[1][2] This reaction forms a pair of diastereomeric salts with different solubilities, which can then be separated by fractional crystallization.[1][3]

Troubleshooting Guide
QuestionPossible Cause(s)Suggested Solution(s)
Why are my diastereomeric salts not crystallizing? - Solvent Choice: The solvent may be too good, keeping the salts fully dissolved. - Supersaturation: The solution may not be sufficiently supersaturated. - Impurities: Presence of impurities inhibiting crystal nucleation.- Solvent System: Try a different solvent or a mixture of solvents to decrease solubility.[4] - Concentration: Slowly evaporate the solvent or cool the solution to induce crystallization. - Seeding: Introduce a seed crystal of the desired diastereomer if available. - Purification: Ensure the starting racemic amine is of high purity.
Why is the enantiomeric excess (ee) of my resolved enantiomer low? - Incomplete Separation: The solubilities of the two diastereomeric salts are too similar for effective separation in one step. - Co-crystallization: Both diastereomers are crystallizing out of solution. - Thermodynamic Control: Allowing the crystallization to proceed for too long can lead to equilibration, reducing purity.[5]- Recrystallization: Perform one or more recrystallization steps to improve the purity of the diastereomeric salt.[4] - Optimize Conditions: Screen different resolving agents and solvents to maximize the solubility difference.[3] - Kinetic Control: Filter the crystals quickly after formation to favor the less soluble diastereomer, as longer times can decrease enantiomeric purity.[5]
The yield of the desired enantiomer is very low (below 50%). - Theoretical Limit: Classical resolution has a maximum theoretical yield of 50% for each enantiomer without a racemization step.[6] - Material Loss: Loss of product during filtration and multiple recrystallization steps.- Racemization & Recycle: Recover the unwanted enantiomer from the mother liquor, racemize it, and recycle it back into the resolution process. - Optimize Handling: Refine filtration and transfer techniques to minimize mechanical losses.
Frequently Asked Questions (FAQs)
  • Q: What are common chiral resolving agents for amino alcohols?

    • A: Chiral carboxylic acids are typically used. Common examples include (+)- or (-)-Tartaric Acid, (+)- or (-)-Mandelic Acid, and (+)- or (-)-Camphorsulfonic Acid.[1]

  • Q: How do I choose the best solvent for crystallization?

    • A: The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but show a significant difference in their solubility at a lower temperature. Screening several solvents (e.g., ethanol, isopropanol, acetone, or mixtures with water) is a standard practice.[4]

  • Q: How do I recover the free amino alcohol from the diastereomeric salt?

    • A: After separating the desired salt, it is treated with a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid. The liberated free enantiomer of the amino alcohol can then be extracted into an organic solvent.[5]

Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., isopropanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R,R)-Tartaric Acid) in the same solvent.

  • Mixing: Slowly add the resolving agent solution to the racemic amine solution, often with gentle heating to ensure complete dissolution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 5 °C) to induce crystallization of the less soluble diastereomeric salt.[5]

  • Filtration: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

  • Recrystallization (Optional): To improve diastereomeric purity, redissolve the collected crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the pH is basic.

  • Extraction: Extract the liberated enantiomerically pure amino alcohol with an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the product using Chiral HPLC.

Workflow for Diastereomeric Crystallization

Crystallization Workflow racemate Racemic Amine in Solvent mix Mix & Dissolve (Heating optional) racemate->mix agent Chiral Resolving Agent in Solvent agent->mix cool Cool Slowly to Induce Crystallization mix->cool filter Filter Crystals cool->filter crystals Diastereomeric Salt Crystals filter->crystals Solid mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor Liquid liberate Liberate Amine (Add Base) crystals->liberate extract Extract & Dry liberate->extract product Pure Enantiomer extract->product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution uses enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of the racemate at a much higher rate than the other.[7][8] This results in a mixture of a modified enantiomer and the unreacted original enantiomer, which can then be separated.

Troubleshooting Guide
QuestionPossible Cause(s)Suggested Solution(s)
The enzyme shows no or very low activity. - Enzyme Choice: The selected enzyme may not be effective for this specific substrate. - Reaction Conditions: pH, temperature, or solvent may be outside the optimal range for the enzyme. - Enzyme Denaturation: Improper handling or storage may have denatured the enzyme.- Screen Enzymes: Test a variety of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), Candida rugosa (CRL)).[9][10] - Optimize Conditions: Adjust pH (for hydrolysis) and temperature (typically 20-40°C).[8] For transesterification, ensure the organic solvent is compatible with the enzyme. - Proper Handling: Follow the supplier's instructions for enzyme storage and handling.
The reaction stops before reaching 50% conversion. - Product Inhibition: The product formed may be inhibiting the enzyme's activity. - Equilibrium: The reaction may have reached equilibrium. - Enzyme Instability: The enzyme may lose activity over the course of the reaction.- Remove Product: If feasible, consider in-situ product removal. - Acyl Donor: For transesterification, use an acyl donor (like vinyl acetate) that shifts the equilibrium towards the products.[9] - Immobilized Enzyme: Use an immobilized enzyme (e.g., Novozym 435) which often shows greater stability.[7]
Both enantiomeric excess (ee) and conversion are low. - Low Enantioselectivity: The enzyme does not have a strong preference for one enantiomer over the other (low E-value).- Screen More Enzymes: The key to EKR is finding a highly selective enzyme.[7] - Modify Substrate: It may be necessary to protect the amino group (e.g., as an N-alkoxycarbonyl derivative) to make it a better substrate for the enzyme.[8] - Change Acyl Donor: In transesterification, the nature of the acyl donor can influence selectivity.
Frequently Asked Questions (FAQs)
  • Q: Should I use hydrolysis or transesterification?

    • A: This depends on the substrate and available enzyme. Transesterification (acylation) is often performed in organic solvents with an acyl donor, while hydrolysis is done in an aqueous medium on an esterified substrate.[7][8] For an amino alcohol, acylation of the hydroxyl group is a common strategy.

  • Q: What is the "E-value" in enzymatic resolution?

    • A: The Enantiomeric Ratio (E-value) is a measure of an enzyme's selectivity. A high E-value (>100) is desirable as it indicates the enzyme can produce products with high enantiomeric excess at around 50% conversion.[7]

  • Q: Why is 50% conversion the target for kinetic resolution?

    • A: In a perfect kinetic resolution, the enzyme consumes one enantiomer completely, leaving the other untouched. This results in a 50% conversion of the starting material, yielding the product and the unreacted starting material, both with potentially high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Acylation
  • Setup: To a solution of racemic this compound in a suitable organic solvent (e.g., toluene, THF), add the chosen lipase (e.g., Novozym 435, CAL-B).[7]

  • Acyl Donor: Add an acylating agent, such as vinyl acetate, which acts as both the solvent and acyl donor.[9]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by taking samples and analyzing them with chiral HPLC.

  • Termination: Stop the reaction when it reaches approximately 50% conversion to maximize the ee of both the product and the remaining substrate.

  • Enzyme Removal: Remove the enzyme by filtration.

  • Separation: Separate the acylated product from the unreacted amino alcohol using column chromatography or extraction.

  • Analysis: Determine the ee of the separated product and the unreacted starting material.

Data Presentation: Comparison of Resolving Methods

The following table summarizes representative data for different resolution strategies, adapted from studies on similar compounds.

MethodResolving Agent / EnzymeSolventTime (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
Diastereomeric Crystallization (R,R)-Tartaric AcidIsopropanol0.25-89.1[5]
Diastereomeric Crystallization (R,R)-Tartaric AcidIsopropanol12 (overnight)97.044.0[5]
Enzymatic Resolution (Hydrolysis) Candida antarctica Lipase B (CAL-B)Phosphate Buffer/Toluene24~50 (conversion)>99 (product)[7]
Enzymatic Resolution (Acylation) Candida antarctica Lipase B (CAL-B)Vinyl Acetate4836 (product)96 (product)[9]

Workflow for Enzymatic Kinetic Resolution

Enzymatic Workflow racemate Racemic Amine (R and S enantiomers) react Enzymatic Reaction (Selective Acylation) racemate->react enzyme Lipase Enzyme + Acyl Donor enzyme->react monitor Monitor until ~50% Conversion react->monitor mixture Mixture of: - Acylated S-Enantiomer - Unreacted R-Enantiomer monitor->mixture separate Separation (e.g., Chromatography) mixture->separate product_S Acylated S-Enantiomer separate->product_S product_R Unreacted R-Enantiomer separate->product_R hydrolysis Hydrolysis (if needed) product_S->hydrolysis final_S Pure S-Enantiomer hydrolysis->final_S

References

HPLC method for determining the purity of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

This technical support center provides guidance for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). It includes recommended experimental protocols, troubleshooting guides, and frequently asked questions tailored to researchers, scientists, and drug development professionals.

Experimental Protocols

Given that this compound is a chiral compound, purity analysis may require two different HPLC methods: a reversed-phase method to determine the presence of non-chiral impurities and a chiral method to quantify the enantiomeric purity.

Method 1: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from any process-related impurities or degradation products that are not enantiomers.

1. Sample and Standard Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. Chromatographic Conditions:

  • A summary of the chromatographic conditions is presented in Table 1.

3. System Suitability:

  • Before sample analysis, perform a system suitability test by making five replicate injections of the standard solution. The acceptance criteria are listed in Table 2.

4. Analysis and Calculation:

  • Inject the standard solution followed by the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area percent method for impurities.

Method 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines and amino alcohols.[1]

1. Sample and Standard Preparation:

  • Standard Solution (1.0 mg/mL): Prepare as described in the RP-HPLC method, but use the chiral mobile phase as the diluent.

  • Sample Solution (1.0 mg/mL): Prepare as described in the RP-HPLC method, using the chiral mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • A summary of the proposed chiral chromatographic conditions is presented in Table 1. The use of a basic additive like diethylamine (DEA) is common to improve the peak shape of basic compounds in normal-phase chiral separations.[2][3]

3. System Suitability:

  • Perform a system suitability test using a standard containing both enantiomers (racemic mixture if available). The acceptance criteria are listed in Table 2.

4. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the enantiomeric purity by determining the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLC (Normal Phase)
Column C18, 4.6 x 150 mm, 5 µmChiralpak® AD-H, 4.6 x 250 mm, 5 µm or equivalent
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic Acid in Water (40:60 v/v)n-Hexane: Isopropanol: Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 225 nm225 nm
Injection Volume 10 µL10 µL
Run Time 15 minutes20 minutes

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance Criteria (RP-HPLC)Acceptance Criteria (Chiral HPLC)
Tailing Factor (Asymmetry) ≤ 2.0≤ 2.0
Theoretical Plates (N) ≥ 2000≥ 2000
%RSD for Peak Area (n=5) ≤ 2.0%≤ 2.0%
%RSD for Retention Time (n=5) ≤ 1.0%≤ 1.0%
Resolution (Rs) N/A≥ 1.5 (between enantiomers)

Troubleshooting Guide

Q1: Why am I seeing significant peak tailing for the main analyte peak in the RP-HPLC method?

A1: Peak tailing is a common issue with amine-containing compounds on silica-based C18 columns. The primary cause is often the interaction between the basic amine group and acidic residual silanol groups on the silica surface.

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., by using 0.1% TFA) to protonate the silanol groups, minimizing secondary interactions.

  • Column Condition: The column may be aging or contaminated. Try flushing the column with a strong solvent. If the problem persists, the column may need replacement.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Use of a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that might cause peak shape distortion.

Q2: I am not getting any separation between the enantiomers in the chiral HPLC method. What should I do?

A2: Achieving chiral separation can be challenging and often requires empirical method development.

  • Mobile Phase Composition: The ratio of hexane to isopropanol is critical. Try systematically varying the percentage of isopropanol (e.g., from 10% to 30%).

  • Choice of Alcohol Modifier: Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly impact selectivity.

  • Additive Concentration: The concentration of the basic additive (DEA) can affect the separation. Try small variations around the 0.1% level.

  • Column Selection: Not all chiral columns work for all compounds. If optimization of the mobile phase on the current column fails, you may need to screen other types of chiral stationary phases (e.g., Chiralpak IA, IB, or a cyclofructan-based column).[1]

Q3: My retention times are shifting from one injection to the next. What is the cause?

A3: Retention time instability can be caused by several factors:

  • System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting the analysis. This is especially important for chiral separations.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Ensure it is prepared fresh daily and is well-mixed. For normal phase, solvent composition can change due to evaporation of the more volatile component (hexane).

  • Pump Performance: Check for pressure fluctuations, which might indicate air bubbles in the pump or failing pump seals. Degas the mobile phase thoroughly.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature.

Q4: I am observing high baseline noise. How can I reduce it?

A4: High baseline noise can interfere with the accurate integration of peaks, especially impurities at low levels.

  • Mobile Phase: Ensure high-purity (HPLC grade) solvents are used. Filter the mobile phase before use. Some additives can contribute to noise.[4]

  • Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy or hours of use.

  • System Contamination: A contaminated flow path, detector cell, or column can cause noise. Flush the system with appropriate solvents.

  • Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, are a common cause of noise. Ensure proper degassing of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding trifluoroacetic acid (TFA) to the mobile phase in the RP-HPLC method?

A1: TFA serves two main purposes. First, it acts as an ion-pairing agent, which can improve the retention of the basic analyte. Second, by lowering the pH of the mobile phase, it suppresses the ionization of residual silanol groups on the silica packing material, which significantly improves peak shape and reduces tailing for basic compounds like amines.

Q2: Why is diethylamine (DEA) used in the chiral HPLC method?

A2: In normal-phase chiral chromatography, basic analytes can interact strongly and non-specifically with the stationary phase, leading to poor peak shape and resolution. A small amount of a basic additive like DEA is added to the mobile phase to compete for these active sites, thereby improving peak symmetry and often enhancing the chiral recognition process.[3]

Q3: How should I store the chiral column when not in use?

A3: Always follow the manufacturer's instructions for column care and storage. For polysaccharide-based chiral columns like Chiralpak AD-H, it is crucial to avoid certain solvents that can damage the stationary phase. Typically, after use with a hexane/isopropanol mobile phase, the column should be flushed with 100% isopropanol and then stored in isopropanol or the recommended storage solvent.

Q4: What are the key parameters to check during method validation for this purity assay?

A4: According to ICH Q2(R1) guidelines, the key validation parameters for a purity method include:[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q5: Can I use a mass spectrometer (MS) as a detector for these methods?

A5: Yes, but with considerations.

  • For RP-HPLC: The mobile phase with TFA is not ideal for MS as TFA is an ion-suppressing agent. It is better to use a volatile acid like formic acid (0.1%) if MS detection is required.

  • For Chiral HPLC: The normal phase mobile phase (hexane/isopropanol) is generally not directly compatible with electrospray ionization (ESI) MS. You would likely need to use an atmospheric pressure chemical ionization (APCI) source or switch to a reversed-phase or polar organic chiral method if ESI-MS detection is necessary.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution equilibrate Equilibrate System prep_std->equilibrate prep_smp Prepare Sample Solution inject Inject Samples prep_smp->inject prep_mp Prepare Mobile Phase prep_mp->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst->equilibrate If SST Fails, Troubleshoot sst->inject If SST Passes integrate Integrate Chromatograms inject->integrate calculate Calculate Purity / Enantiomeric Ratio integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow from preparation to reporting.

Troubleshooting Logic

Troubleshooting_Workflow start Problem Observed in Chromatogram problem_type What is the issue? start->problem_type peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Peak Shape resolution Poor Resolution problem_type->resolution Resolution rt_shift Retention Time Shift problem_type->rt_shift Retention check_ph Check Mobile Phase pH / Additive peak_shape->check_ph check_col Check Column Health / Overload check_ph->check_col pH/Additive OK flush_col Flush or Replace Column check_col->flush_col Column Issue Suspected opt_mp Optimize Mobile Phase Composition resolution->opt_mp change_col Try Different Chiral Column opt_mp->change_col Optimization Fails check_equil Check System Equilibration rt_shift->check_equil check_pump Check Pump (Pressure, Leaks) check_equil->check_pump Equilibration OK

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Navigating the Scale-Up of 2-Amino-1-(4-chlorophenyl)propan-1-ol Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to industrial production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound synthesis, with a focus on the common reduction of a trans-2-oximido-1-p-chlorobenzene acetone precursor.

Issue ID Problem Potential Causes Recommended Solutions
SYN-01 Low Reaction Yield 1. Inefficient Mass Transfer: Poor mixing of hydrogen gas, liquid solvent, and solid catalyst in large reactors.2. Catalyst Inactivity: Catalyst poisoning by impurities in raw materials or deactivation at higher temperatures.3. Incomplete Reaction: Insufficient reaction time or hydrogen pressure.1. Optimize Agitation: Increase stirrer speed or use a gassing agitator to improve gas dispersion.2. Catalyst Screening & Handling: Test different catalysts and ensure raw materials are of high purity. Handle catalyst under an inert atmosphere.3. Adjust Parameters: Increase reaction time and/or hydrogen pressure within safe operational limits.
SYN-02 Exothermic Runaway 1. Poor Heat Dissipation: The hydrogenation of the oxime is highly exothermic, and larger reactors have a lower surface-area-to-volume ratio, leading to inefficient heat removal.2. Rapid Hydrogen Addition: Introducing hydrogen too quickly can accelerate the reaction rate beyond the cooling capacity of the reactor.1. Improve Cooling: Utilize reactor jackets with a high-flow cooling fluid. For very large-scale operations, consider internal cooling coils or external heat exchangers.2. Controlled Hydrogen Feed: Add hydrogen at a controlled rate to maintain the desired reaction temperature.
PUR-01 High Impurity Profile 1. Side Reactions: Formation of by-products due to localized high temperatures or prolonged reaction times.2. Incomplete Reduction: Presence of unreacted starting material or partially reduced intermediates.3. Racemization: Loss of stereochemical purity in the chiral amino alcohol product.1. Tight Temperature Control: Maintain a consistent and optimal reaction temperature.2. Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor reaction completion.3. Optimize Conditions: Use milder reaction conditions (lower temperature, shorter time) if racemization is observed. Consider using a chiral catalyst if a specific stereoisomer is desired.
CRY-01 Difficulty in Crystallization/Isolation 1. Oiling Out: The product separates as an oil instead of a solid during crystallization.2. Fine Crystals: Formation of very fine crystals that are difficult to filter and dry.3. Low Purity of Crystals: Impurities getting trapped within the crystal lattice.1. Solvent Screening: Experiment with different solvent systems for crystallization.2. Controlled Cooling: Employ a slow, controlled cooling rate to promote the growth of larger crystals.3. Recrystallization: Perform a recrystallization step to improve the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a typical industrial-scale yield for the production of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol?

A total reaction yield of over 88%, calculated from the starting material trans-2-oximido-1-p-chlorobenzene acetone, has been reported for industrial production processes.[1]

Q2: What are the critical process parameters to monitor during the hydrogenation step?

The most critical parameters are temperature, hydrogen pressure, and agitation speed. Maintaining a temperature between 20-40°C and a hydrogen pressure of 0.2-1.0 MPa is often recommended.[1]

Q3: How can I minimize the risk of fire and explosion during large-scale hydrogenation?

Key safety measures include:

  • Ensuring the reactor is properly rated for the intended pressure and temperature.

  • Using an inert gas like nitrogen to purge the reactor before and after the reaction to remove oxygen.

  • Implementing a robust cooling system to manage the exothermic nature of the reaction.

  • Having pressure relief systems in place.

Q4: What are some common by-products to look out for in the synthesis of this compound?

Potential by-products can include unreacted starting material (trans-2-oximido-1-p-chlorobenzene acetone), partially reduced intermediates, and products from over-reduction or side reactions. The specific impurity profile can be influenced by the catalyst, solvent, and reaction conditions used.

Q5: Are there alternative synthesis routes that avoid high-pressure hydrogenation?

While catalytic hydrogenation is a common industrial method, other reduction methods can be employed. For example, using a reducing agent like potassium borohydride has been described.[1] However, the scalability and cost-effectiveness of these alternative methods need to be carefully evaluated for industrial production.

Quantitative Data Summary

The following table summarizes key process parameters and outcomes for the synthesis of trans-2-Amino-1-(4-chlorophenyl)propan-1-ol based on a patented industrial method.

Parameter Value/Range Reference
Starting Material trans-2-oximido-1-p-chlorobenzene acetone[1]
Catalyst Raney Nickel[1]
Solvent Absolute Methanol[1]
Reaction Temperature 20 - 40 °C[1]
Hydrogen Pressure 0.2 - 1.0 MPa[1]
Reaction Time 9 - 12 hours[1]
Total Yield > 88%[1]
Product Purity > 99%

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of trans-2-oximido-1-p-chlorobenzene acetone

Objective: To produce trans-2-Amino-1-(4-chlorophenyl)propan-1-ol via catalytic hydrogenation.

Materials:

  • trans-2-oximido-1-p-chlorobenzene acetone

  • Absolute Methanol

  • Raney Nickel catalyst

  • Pressurized hydrogenation reactor

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Charge the pressurized reactor with trans-2-oximido-1-p-chlorobenzene acetone, absolute methanol, and Raney Nickel catalyst. A typical weight ratio is 1:7:0.03 respectively.[1]

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Begin stirring the mixture and gradually heat to 30°C.

  • Slowly introduce hydrogen gas into the reactor, maintaining the pressure at approximately 0.8 MPa.[1]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when the pressure no longer decreases. This typically takes around 9 hours.[1]

  • Once the reaction is complete, stop the hydrogen supply and purge the reactor with nitrogen gas.

  • Cool the reactor to room temperature and carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • The filtrate containing the product in methanol can then be subjected to purification steps.

Purification: Crystallization

Objective: To purify the crude this compound.

Procedure:

  • Concentrate the methanolic solution of the product under reduced pressure to remove the solvent.

  • Dissolve the crude product in a suitable solvent for crystallization (e.g., ethyl acetate).

  • Cool the solution slowly to induce crystallization. For enhanced precipitation, the solution can be cooled to -5°C.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification a Charge Reactor: - Starting Material - Solvent (Methanol) - Catalyst (Raney Ni) b Inerting: Purge with N2 a->b c Reaction: Heat to 20-40°C Pressurize with H2 (0.2-1.0 MPa) b->c d Reaction Monitoring: Monitor H2 uptake c->d e Quenching: Stop H2, Purge with N2 d->e f Catalyst Filtration e->f Transfer to Filtration Unit g Solvent Removal: Vacuum Distillation f->g h Crystallization: Cooling & Precipitation g->h i Isolation & Drying h->i j Final Product: This compound i->j

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity & Side Reactions start Problem Encountered low_yield Low Reaction Yield? start->low_yield high_impurities High Impurity Levels? start->high_impurities mass_transfer Check Agitation & Gas Dispersion low_yield->mass_transfer Yes catalyst_issue Evaluate Catalyst Activity & Purity low_yield->catalyst_issue Yes reaction_params Adjust Time & Pressure low_yield->reaction_params Yes temp_control Verify Temperature Control high_impurities->temp_control Yes in_process_control Implement In-Process Monitoring high_impurities->in_process_control Yes purification_opt Optimize Crystallization high_impurities->purification_opt Yes

Caption: A logical troubleshooting flow for common scale-up challenges.

References

identifying impurities in 2-Amino-1-(4-chlorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Impurity Identification in 2-Amino-1-(4-chlorophenyl)propan-1-ol Synthesis

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during this critical synthesis. The information provided herein is curated to offer practical, actionable insights grounded in established scientific principles.

Section 1: Troubleshooting Guide - Common Impurity-Related Issues

This section addresses specific experimental issues that may arise during the synthesis of this compound, with a focus on impurity-related causes and their resolution.

Issue 1: Low Yield and Presence of a Ketone Impurity

Question: My reaction yield is consistently low, and analytical data (e.g., HPLC, GC-MS) indicates the presence of a significant impurity with a carbonyl peak characteristic of a ketone. What is the likely cause and how can I mitigate this?

Answer:

The presence of a ketone impurity, specifically 2-amino-1-(4-chlorophenyl)propan-1-one, is a common issue.[1] This typically arises from incomplete reduction of the ketone intermediate during the synthesis.

Causality:

Most synthetic routes to this compound involve the reduction of a ketone precursor, such as 2-amino-1-(4-chlorophenyl)propan-1-one. This reduction is a critical step, and its efficiency is highly dependent on the choice of reducing agent, reaction conditions, and the purity of the starting materials.

Troubleshooting Protocol:

  • Evaluate the Reducing Agent:

    • Sodium borohydride (NaBH₄): While cost-effective, it may lack the necessary reactivity for complete reduction, especially if the ketone is sterically hindered or stabilized.

    • Lithium aluminum hydride (LiAlH₄): A more potent reducing agent, but it is also more hazardous and requires strictly anhydrous conditions.

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is an effective method.[2][3] However, catalyst activity can be diminished by impurities in the substrate or solvent.

  • Optimize Reaction Conditions:

    • Temperature: Low temperatures can slow down the reaction, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions. A systematic temperature optimization study is recommended.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Stoichiometry: An insufficient molar equivalent of the reducing agent will result in incomplete reduction. It is advisable to use a slight excess of the reducing agent.

  • Ensure Anhydrous Conditions:

    • Moisture in the reaction can quench powerful reducing agents like LiAlH₄ and can also interfere with catalytic hydrogenation.[4] Ensure all glassware is oven-dried, and solvents are appropriately dried before use.[5][6]

Workflow for Troubleshooting Incomplete Reduction:

Caption: Troubleshooting workflow for incomplete reduction.

Issue 2: Presence of Diastereomeric Impurities

Question: My final product shows two closely eluting peaks in the HPLC chromatogram, suggesting the presence of diastereomers. How can I control the stereochemistry of the reaction to favor the desired diastereomer?

Answer:

The synthesis of this compound can generate diastereomers due to the formation of two chiral centers. Controlling the stereoselectivity of the reduction step is key to obtaining the desired diastereomer.

Causality:

The reduction of the prochiral ketone, 2-amino-1-(4-chlorophenyl)propan-1-one, can result in two diastereomers: (1R,2S)/(1S,2R) and (1R,2R)/(1S,2S). The relative ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent.

Troubleshooting Protocol:

  • Chiral Reducing Agents: The use of chiral reducing agents can induce stereoselectivity. Examples include borane complexes with chiral ligands.

  • Substrate-Controlled Diastereoselection: The existing chiral center in the starting material can influence the stereochemical outcome of the reduction of the new chiral center. This is known as substrate-controlled diastereoselection.

  • Purification: If achieving high diastereoselectivity is challenging, purification by fractional crystallization or chiral chromatography can be employed to isolate the desired diastereomer.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding impurity profiling and control in the synthesis of this compound.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Besides the unreacted starting materials and the ketone intermediate mentioned earlier, other potential impurities include:

  • Over-reduction products: If a strong reducing agent is used under harsh conditions, the chlorophenyl group may be reduced.

  • Side-products from starting materials: Impurities present in the starting 4-chlorobenzaldehyde or other precursors can carry through the synthesis.[7]

  • Degradation products: The final compound may degrade under certain storage or reaction conditions.[8][9]

Q2: What analytical techniques are best suited for identifying and quantifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[13][14] A well-developed HPLC method can resolve the main compound from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.[13]

Q3: How can I effectively remove identified impurities from my final product?

A3: The choice of purification method depends on the nature of the impurity.

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the desired product.

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Acid-Base Extraction: Can be used to remove acidic or basic impurities.

Q4: Are there any specific regulatory guidelines I should be aware of regarding impurities in active pharmaceutical ingredients (APIs)?

A4: Yes, regulatory agencies like the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in APIs. The International Council for Harmonisation (ICH) guidelines, particularly Q3A (Impurities in New Drug Substances), provide a framework for acceptable levels of impurities.[11] It is crucial to be familiar with these guidelines during drug development.

Section 3: Data Presentation

Table 1: Common Impurities and their Identification Methods

Impurity NamePotential OriginRecommended Analytical Technique(s)
2-Amino-1-(4-chlorophenyl)propan-1-oneIncomplete reduction of ketone intermediateHPLC, GC-MS, LC-MS
DiastereomersNon-selective reductionChiral HPLC
4-chlorobenzaldehydeUnreacted starting materialHPLC, GC-MS
Benzyl alcoholOver-reduction of the chlorophenyl groupGC-MS

Section 4: Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Note: This method will likely need to be optimized for your specific sample and impurity profile.

Protocol 2: Recrystallization for Purification

This general protocol can be adapted for the purification of this compound.

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution is heated briefly.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

References

optimizing reaction conditions for trans-2-amino-1-(4-chlorophenyl)propan-1-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for trans-2-amino-1-(4-chlorophenyl)propan-1-ol?

A1: The most prevalent and industrially applicable method is the diastereoselective reduction of the corresponding α-aminoketone, 2-amino-1-(4-chlorophenyl)propan-1-one, which is typically used as its hydrochloride salt. The key to the synthesis is controlling the stereochemistry during the reduction of the ketone to a secondary alcohol to favor the desired trans (or anti) diastereomer.

Q2: Why is controlling the diastereoselectivity important in this synthesis?

A2: The biological activity and physicochemical properties of diastereomers can vary significantly. For pharmaceutical applications, it is often crucial to isolate a single, specific stereoisomer to ensure consistent efficacy and a predictable safety profile. The trans and cis isomers of 2-amino-1-(4-chlorophenyl)propan-1-ol have different physical properties, which can affect formulation and biological interactions.

Q3: Which reducing agents are recommended for this transformation?

A3: Simple borohydride reagents are effective and commonly used. Potassium borohydride (KBH₄) and sodium borohydride (NaBH₄) are both suitable for this reduction. The choice of reagent and solvent system can influence the yield and the diastereomeric ratio (trans:cis) of the product.[1] Catalytic hydrogenation over Raney Nickel is another potential method, often starting from the corresponding oxime precursor.[1]

Q4: How are the trans and cis isomers typically separated?

A4: Separation can often be achieved through fractional crystallization, exploiting the different solubilities of the two diastereomers or their salts in a given solvent system. If crystallization is ineffective, column chromatography on silica gel is a reliable alternative for separating the isomers on a laboratory scale.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Poor quality of starting material Ensure the 2-amino-1-(4-chlorophenyl)propan-1-one HCl is pure. Impurities can inhibit the reaction. Consider recrystallizing the starting material if its purity is questionable.
Incomplete neutralization of the hydrochloride salt The reduction is typically performed on the free amine. Ensure stoichiometric or a slight excess of base (e.g., NaOH) is used to fully neutralize the HCl salt before adding the reducing agent. Monitor the pH to confirm neutralization.
Decomposition of the reducing agent Borohydride reagents can decompose in acidic conditions or in the presence of water over time. Prepare solutions of the reducing agent fresh and add it to the reaction mixture promptly. Ensure the neutralization step is complete before its addition.
Insufficient reaction time or temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature, though this may affect selectivity.
Inefficient product extraction The product is an amino alcohol and may have some water solubility, especially at low pH. Ensure the aqueous layer is basic (pH > 9) before extracting with an organic solvent like ethyl acetate to maximize the recovery of the free base.
Problem 2: Poor Diastereoselectivity (Low trans:cis Ratio)
Potential Cause Suggested Solution
Suboptimal reducing agent or solvent The choice of reducing agent and solvent is critical for stereocontrol. For α-aminoketones, reductions with less bulky hydrides in protic solvents often favor the trans (anti) product via a Felkin-Anh or chelation-controlled model. Compare the performance of KBH₄ vs. NaBH₄ and solvents like methanol vs. water/ethyl acetate.
Reaction temperature is too high Higher temperatures can decrease the selectivity of the reduction. Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly improve the diastereomeric ratio in favor of the trans isomer, although it may require a longer reaction time.
Incorrect pH during reduction The protonation state of the amine can influence the transition state of the reduction. Performing the reduction under the optimized basic conditions (after neutralization of the HCl salt) is crucial for consistent selectivity.

Data Presentation

The selection of the reducing agent and solvent system has a significant impact on both the chemical yield and the diastereoselectivity of the reduction. Below is a summary of typical outcomes.

Table 1: Effect of Reaction Conditions on Yield and Diastereoselectivity

Reducing AgentSolvent SystemTemperature (°C)Typical Yield (%)Typical trans:cis Ratio
KBH₄Water / Ethyl Acetate45~80%> 95:5
NaBH₄Methanol0 - 2575-85%85:15 - 90:10
NaBH₄Ethanol2570-80%80:20
LiBH₄Tetrahydrofuran (THF)0~70%Can vary, often less selective

Note: Data is compiled from typical results for analogous α-aminoketone reductions and should be considered illustrative. Optimization for a specific setup is recommended.

Experimental Protocols

Protocol 1: Synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol via KBH₄ Reduction

This protocol is adapted from a patented industrial procedure and is optimized for high yield and selectivity.[1]

Materials:

  • 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride

  • 30% Sodium hydroxide (NaOH) solution

  • Potassium borohydride (KBH₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Neutralization: In a suitable reaction vessel equipped with a stirrer and thermometer, add 119 g of 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride. Begin stirring and add 74.5 g of a 30% NaOH solution at a steady rate, ensuring the temperature does not exceed 45 °C. The addition should take approximately 30 minutes.

  • Reduction: Once the neutralization is complete, prepare a solution of 29 g of KBH₄ in water. Add this solution dropwise to the reaction mixture while maintaining the temperature at 45 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 45 °C for 3 hours, stirring continuously. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction to room temperature. Add 150 mL of ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic phase.

  • Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing: Combine all organic phases and wash with water until the pH of the organic layer is neutral (pH ≈ 7).

  • Crystallization and Isolation: Cool the combined organic phase in an ice bath to induce crystallization. Filter the resulting solid product, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield trans-2-amino-1-(4-chlorophenyl)propan-1-ol. A typical yield is around 75 g (approx. 80%).

Visualizations

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A 2-Amino-1-(4-chlorophenyl) propan-1-one HCl D 1. Neutralization (Free Amine Formation) A->D B NaOH Solution B->D C KBH4 Solution E 2. Reduction (Ketone to Alcohol) C->E D->E F 3. Workup & Extraction (Phase Separation) E->F G 4. Crystallization & Filtration F->G H trans-2-Amino-1-(4-chlorophenyl) propan-1-ol G->H

Caption: Experimental workflow for the synthesis of the target compound.

G cluster_yield Troubleshooting: Low Yield cluster_selectivity Troubleshooting: Poor Selectivity start Low Yield or Poor Selectivity q1 Is starting material pure? start->q1 Low Yield q3 Is reaction temp too high? start->q3 Poor Selectivity a1_yes Check neutralization (pH) q1->a1_yes Yes a1_no Purify starting material q1->a1_no No q2 Is reducing agent active? a1_yes->q2 a2_yes Check reaction time/ workup procedure q2->a2_yes Yes a2_no Use fresh reducing agent q2->a2_no No a3_yes Decrease temperature (e.g., to 0-5 °C) q3->a3_yes Yes a3_no Evaluate solvent/ reagent choice q3->a3_no No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support guide for 2-Amino-1-(4-chlorophenyl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. Understanding these pathways is a critical component of drug development, as mandated by regulatory bodies like the ICH and FDA, to ensure the safety, efficacy, and shelf-life of pharmaceutical products.[1][2][3] This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting my investigation. What are the most probable degradation pathways for this compound?

A1: Based on the functional groups present in the molecule (a secondary benzylic alcohol, a primary amine, and a chlorophenyl ring), we can predict several key degradation pathways under forced stress conditions. While specific literature on this exact molecule is limited, its degradation can be logically inferred from the known chemistry of these moieties.

  • Oxidative Degradation: This is a highly probable pathway. The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 2-amino-1-(4-chlorophenyl)propan-1-one.[4] The primary amine can also be oxidized, though this is often a more complex process leading to various products.

  • Photodegradation: The chlorophenyl ring is a chromophore that absorbs UV light. The most anticipated photoreaction is the homolytic cleavage of the carbon-chlorine bond, a process known as photodechlorination.[5][6][7] This would result in the formation of 2-Amino-1-phenylpropan-1-ol.

  • Thermal Degradation: High temperatures can induce dehydration of the secondary alcohol, potentially forming an alkene or an enamine intermediate, which could then rearrange or polymerize. Thermal degradation of similar amino alcohols often involves cyclization or dimerization.[8][9]

  • Acid/Base Hydrolysis: This molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under typical hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH) is less likely unless extreme conditions are applied.[1] Under very harsh acidic conditions, deamination (loss of the amino group) could potentially occur, a known reaction for amino acids under hydrothermal stress.[10]

Below are diagrams illustrating the primary proposed pathways.

Diagram 1: Proposed Oxidative Degradation Pathway

G parent This compound ketone 2-Amino-1-(4-chlorophenyl)propan-1-one (Ketone Product) parent->ketone Oxidation of secondary alcohol oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->parent

Caption: Oxidation of the alcohol to a ketone.

Diagram 2: Proposed Photodegradation Pathway

G parent This compound dechlorinated 2-Amino-1-phenylpropan-1-ol (Dechlorinated Product) parent->dechlorinated Photodechlorination uv_light UV Light (hν) uv_light->parent hcl + HCl dechlorinated->hcl

Caption: Photolytic cleavage of the C-Cl bond.

Q2: How should I design my forced degradation study for this compound? What conditions are standard?

A2: A well-designed forced degradation study should expose the molecule to a range of stress conditions to identify all likely degradants.[2][11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Starting with the conditions recommended by ICH guidelines is the most robust approach.

Causality Behind Choices:

  • Acid/Base Hydrolysis: To test stability in different pH environments that a drug product might encounter.

  • Oxidation: To simulate exposure to atmospheric oxygen or trace peroxides in excipients. Hydrogen peroxide is a common and aggressive choice.

  • Thermal: To assess the impact of heat during manufacturing, transport, and storage. The inclusion of humidity tests the combined effect of heat and moisture.

  • Photostability: To ensure the drug is stable upon exposure to light, as required by ICH Q1B guidelines.[2]

The following table summarizes recommended starting conditions.

Degradation Type Typical Stress Conditions Storage & Sampling Rationale & Key Insights
Acid Hydrolysis 0.1 M HCl60°CTest for lability in acidic conditions. Monitor for potential deamination or dehydration.
Base Hydrolysis 0.1 M NaOH60°CTest for lability in alkaline conditions. While unlikely, elimination reactions are possible.
Oxidation 3% H₂O₂Room Temp (initially)The alcohol and amine groups are potential sites. This is a critical test for this molecule.
Thermal (Dry Heat) 80°CDry Heat ChamberAssesses intrinsic thermal stability. Look for dehydration or rearrangement products.
Thermal (Humidity) 60°C / 75% RHHumidity ChamberEvaluates the combined effect of heat and water, which can accelerate different pathways.
Photolytic ICH Q1B Option 2: 1.2 million lux hours (visible) & 200 watt hours/m² (UVA)Photostability ChamberThe chlorophenyl group makes this a mandatory test. Expect photodechlorination.

Reference for conditions:[2]

Q3: My degradation is proceeding too quickly (or not at all). How can I troubleshoot my experimental conditions?

A3: This is a common challenge. The goal is controlled degradation.

  • If Degradation is Too Fast:

    • Reduce Temperature: Lower the temperature in 10-20°C increments (e.g., from 60°C to 40°C).

    • Lower Reagent Concentration: For acid, base, or oxidative studies, decrease the concentration (e.g., from 0.1 M HCl to 0.01 M HCl, or 3% H₂O₂ to 0.3% H₂O₂).

    • Reduce Exposure Time: Sample at earlier time points (e.g., 2, 4, 8, 12 hours instead of days). This helps distinguish primary from secondary degradants.

  • If Degradation is Too Slow (No Degradation Observed):

    • Increase Temperature: Raise the temperature. It is practical to start with more extreme conditions like 80°C for shorter durations to gauge lability.[2]

    • Increase Reagent Concentration: Use a higher concentration of the stress agent (e.g., 1 M HCl or 30% H₂O₂). Caution: Be aware that extreme conditions can lead to degradation pathways that are not relevant to real-world stability.

    • Increase Exposure Time: Extend the duration of the study.

    • Use a Co-solvent: If solubility is an issue, adding a small amount of an organic co-solvent like acetonitrile or methanol can help, but run a control to ensure the solvent itself doesn't cause degradation.

Q4: What is the best way to monitor the degradation and identify the resulting products?

A4: The gold standard for stability testing is a stability-indicating analytical method , which is typically a High-Performance Liquid Chromatography (HPLC) method coupled with a detector that can distinguish between the parent compound and all potential degradants.[1][3]

Recommended Approach: HPLC with UV and Mass Spectrometry (LC-MS) Detection

  • Why LC-MS? HPLC separates the components in the mixture. UV detection provides quantitative data on the parent peak decrease and degradant peak increase. Mass Spectrometry provides the mass-to-charge ratio (m/z) of the degradants, which is crucial for structural elucidation.

  • Workflow: The overall process involves stressing the sample, neutralizing it if necessary, and then analyzing it via LC-MS to separate and identify the products.

Diagram 3: Experimental Workflow for Degradation Analysis

G cluster_stress 1. Stress Application cluster_analysis 2. Sample Analysis A Prepare API Solution B Add Stressor (Acid, Base, H₂O₂, etc.) A->B C Incubate (Heat, Light) B->C D Take Time Point Sample & Quench/Neutralize C->D E Inject into HPLC-MS D->E F Separate Compounds on Column E->F G Detect & Quantify (UV) Identify (MS) F->G

Caption: General workflow for forced degradation studies.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol provides a starting point. Remember to adjust conditions based on the observed degradation rate.

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Protect from light.

    • Thermal: Place a vial of the stock solution in an 80°C oven.

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Incubation: Place the acid, base, and thermal samples in a 60°C oven (or as determined). Keep the oxidative sample at room temperature.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

    • For all samples, dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze by HPLC-UV/MS as described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-MS Method

This is a generic method; optimization will be required.

  • Instrumentation: HPLC with PDA/UV detector and a single quadrupole or TOF mass spectrometer.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm or monitor at lambda max of the parent compound.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers the parent compound and expected degradants (e.g., m/z 100-400).

References

Technical Support Center: Stability Studies of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals conducting stability studies on 2-Amino-1-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure, the stability of this compound is likely influenced by temperature, pH, light, and oxidizing agents. Forced degradation studies are essential to identify the specific degradation pathways and critical factors.[1][2][3]

Q2: What are the expected degradation pathways for this molecule?

A2: While specific studies on this molecule are not publicly available, potential degradation pathways for this compound, an amino alcohol, could include oxidation of the secondary alcohol to a ketone, oxidation of the amino group, or dehydration. The presence of the chlorophenyl ring may also influence photostability.

Q3: What analytical techniques are most suitable for stability-indicating assays of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[4][5] Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of unknown degradants.[6]

Q4: How should I design a forced degradation study for this compound?

A4: A forced degradation study should expose the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products.[1][3][7] The conditions should be severe enough to cause some degradation, typically aiming for 5-20% degradation, to ensure the stability-indicating method can detect the changes.

Q5: What are the common challenges in developing a stability-indicating method?

A5: A primary challenge is achieving adequate separation between the main compound peak and the peaks of all potential degradation products.[7] Co-elution of impurities with the main peak can lead to inaccurate quantification of the API's purity. It is also crucial to ensure that the analytical method is sensitive enough to detect impurities at low levels.[7]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or duration of exposure.[1]
The compound is highly stable under the tested conditions.While possible, it's crucial to ensure a range of aggressive conditions have been tested before concluding intrinsic stability.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or exposure time.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic solvent ratio, buffer concentration, and pH.
Column degradation due to extreme pH of samples.Neutralize acidic or basic samples before injection or use a pH-resistant column.
Appearance of unexpected peaks in the chromatogram. Contamination from solvents, reagents, or glassware.Run blank injections of your solvent and diluent to identify any extraneous peaks.
Interaction with excipients (if in a formulation).Analyze the placebo formulation under the same stress conditions.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-eluting peaks.Improve chromatographic resolution by adjusting the mobile phase, gradient, or column chemistry.
Degradation products do not have a chromophore and are not detected by the UV detector.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.
Non-linear detector response at high impurity concentrations.Ensure the calibration curve for the API and any known impurities covers the expected concentration range.

Hypothetical Stability Data

The following tables summarize hypothetical data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl (60°C, 24h)8.5%2DP-1 (4.2 min)
0.1 M NaOH (60°C, 24h)12.1%3DP-2 (5.8 min), DP-3 (6.5 min)
3% H₂O₂ (RT, 24h)18.3%2DP-4 (7.1 min)
Thermal (80°C, 48h)4.2%1DP-1 (4.2 min)
Photolytic (ICH Q1B)9.8%2DP-5 (8.3 min)

Table 2: Purity Analysis by HPLC Under Different Storage Conditions

Storage Condition Time Point Purity (%)
25°C / 60% RH0 months99.8%
3 months99.7%
6 months99.6%
40°C / 75% RH0 months99.8%
3 months98.5%
6 months97.2%

Experimental Protocols

Forced Degradation Study Protocol
  • Objective: To identify potential degradation products and pathways for this compound.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize, and dilute for HPLC analysis.

    • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat at 60°C for 24 hours. Sample, neutralize, and dilute for analysis.

    • Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Keep the solution at room temperature for 24 hours. Sample and dilute for analysis.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G cluster_workflow General Workflow for Stability Studies start Start: Obtain This compound stress Forced Degradation (Stress Testing) Acid, Base, Oxidative, Thermal, Photolytic start->stress method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->method_dev validation Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_dev->validation stability_study Long-Term & Accelerated Stability Studies validation->stability_study analysis Analyze Samples at Different Time Points stability_study->analysis end End: Determine Shelf-Life & Storage Conditions analysis->end

Caption: General workflow for conducting stability studies.

G cluster_pathways Hypothetical Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Dehydration cluster_photolytic Photolytic parent This compound ketone 2-Amino-1-(4-chlorophenyl)propan-1-one (Oxidation of Alcohol) parent->ketone H₂O₂ imine 1-(4-Chlorophenyl)-1-hydroxypropan-2-imine (Oxidation of Amine) parent->imine Oxidizing Agent dehydrated 1-(4-Chlorophenyl)prop-1-en-2-amine (Dehydration) parent->dehydrated Acid/Base dechlorinated 2-Amino-1-phenylpropan-1-ol (Dechlorination) parent->dechlorinated Light (UV)

Caption: Hypothetical degradation pathways for the molecule.

References

Technical Support Center: Monitoring 2-Amino-1-(4-chlorophenyl)propan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-chlorophenyl)propan-1-ol.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analytical monitoring of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor peak shape (tailing) for my this compound analyte?

Answer: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amino group and acidic silanol groups on the silica-based column packing.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The primary cause is often the interaction with residual, acidic silanol groups on the C18 column surface.

    • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol activity.

    • Solution 2: Mobile Phase Modifier: Add a basic modifier to the mobile phase to compete with the analyte for active silanol sites. A common choice is 0.1% triethylamine (TEA) or 0.1% diethylamine (DEA).[1]

    • Solution 3: Adjust pH: Ensure the mobile phase pH is 1-2 units away from the pKa of the amine to maintain a consistent protonation state.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Solution: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, the original sample was overloading the column.[1]

  • Column Contamination or Degradation: An old or contaminated column can result in poor peak shapes.[1]

    • Solution: Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[2]

Question: My retention times are drifting and inconsistent. What should I do?

Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase stability.[3]

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.[3]

    • Solution: Increase the column equilibration time before each injection. Pumping 10-20 column volumes of the mobile phase is a good starting point.[3]

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of a more volatile solvent.[3]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[3] If using an on-line mixer, ensure it is functioning correctly.[3]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[3]

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[3]

  • System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time drift.[2]

    • Solution: Check all fittings for leaks and tighten or replace them as necessary.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am getting poor peak shapes or no peak at all for this compound. Why?

Answer: this compound is a polar and non-volatile compound due to its amino and hydroxyl groups. Direct injection into a GC-MS system will lead to poor chromatography or thermal decomposition in the hot inlet.

Solution: Derivatization is necessary to make the analyte more volatile and thermally stable.[4] This involves converting the polar -NH2 and -OH groups into less polar, more stable groups.

  • Recommended Derivatization: Use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Procedure: The derivatization reaction is typically carried out by heating the dried sample extract with the derivatizing agent before injection.

Question: My derivatized sample is showing multiple peaks. What does this indicate?

Answer: The presence of multiple peaks could be due to incomplete derivatization, side reactions, or degradation of the analyte or its derivative.

Potential Causes and Solutions:

  • Incomplete Derivatization: The reaction may not have gone to completion.

    • Solution: Optimize the derivatization conditions by increasing the reaction time, temperature, or the amount of derivatizing agent.

  • Moisture in the Sample: The presence of water can hydrolyze the derivatizing agent and the derivatized product.

    • Solution: Ensure the sample extract is completely dry before adding the derivatization reagent.

  • Analyte Degradation: The analyte may be degrading in the hot GC inlet.

    • Solution: After confirming complete derivatization, try lowering the injector temperature.

Thin-Layer Chromatography (TLC)

Question: My spots are streaking on the TLC plate. How can I fix this?

Answer: Streaking on a TLC plate is a common issue when analyzing polar or ionic compounds like amines.[5]

Potential Causes and Solutions:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[5]

    • Solution: Dilute your sample and apply a smaller spot. Spotting several times in the same location, allowing the solvent to dry in between, can help keep the spot concentrated.[5]

  • Inappropriate Solvent System: The mobile phase may not be suitable for your compound. For basic compounds, acidic silica gel can cause streaking.[5]

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a mixture of ammonia in methanol/dichloromethane to the eluent to improve the spot shape.[5]

  • High Polarity: The compound may be too polar for the chosen solvent system and is strongly adsorbing to the baseline.[6]

    • Solution: Increase the polarity of your eluent by increasing the proportion of the more polar solvent.[5]

Question: The Rf values of my starting material and product are too close to distinguish. What can I do?

Answer: Poor separation between spots with similar polarities can make reaction monitoring difficult.[6]

Potential Causes and Solutions:

  • Suboptimal Solvent System: The chosen eluent may not have enough selectivity for your compounds.[6]

    • Solution 1: Change Solvent System: Experiment with different solvent systems. Trying solvents with different properties (e.g., swapping ethyl acetate for dichloromethane or adding a small amount of methanol) can alter selectivity.[6]

    • Solution 2: Use a Cospot: Always run a "cospot" lane where the reaction mixture and the starting material are spotted on top of each other. If the spots are truly separating, you will see two distinct spots in the reaction mixture lane. The cospot is crucial for confirming if the starting material is consumed.[7]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the real-time progress of my reaction?

A1: For real-time or near real-time monitoring, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy and online HPLC are excellent choices.[8][9] NMR provides detailed structural information and can quantify reactants, intermediates, and products directly from the reaction mixture, often without the need for sample workup.[9] TLC is the quickest and most straightforward method for qualitative monitoring to see if the starting material is being consumed and a new product is forming.[10]

Q2: How can I quantify the concentration of this compound in my reaction mixture?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification.[11] By creating a calibration curve with known concentrations of a reference standard, you can accurately determine the concentration of the analyte in your samples. GC-MS can also be used for quantification after derivatization and with the use of an appropriate internal standard.[4]

Q3: Do I need to derivatize this compound for all analytical techniques?

A3: No. Derivatization is primarily required for Gas Chromatography (GC) to increase the volatility and thermal stability of the analyte.[4] For HPLC and TLC, the compound can be analyzed directly.

Q4: What is a suitable starting mobile phase for developing an HPLC method for this compound?

A4: Given the compound's structure, a reversed-phase C18 column is a good starting point.[11] A suitable initial mobile phase would be a gradient of acetonitrile and water (or methanol and water) with 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape by keeping the amine protonated. A generic starting gradient could be 10% to 90% acetonitrile over 20 minutes.

Q5: How do I choose a visualization agent for TLC?

A5: The chlorophenyl group in the molecule will allow it to be visualized under a UV lamp (254 nm) if you are using TLC plates containing a fluorescent indicator.[10] For a more specific visualization or if UV is not effective, you can use a potassium permanganate stain (which reacts with the alcohol) or a ninhydrin stain (which reacts with the primary amine to give a colored spot).

Quantitative Data Summary

The following tables summarize typical performance parameters for the analysis of this compound and structurally similar compounds using various analytical techniques. These values are representative and should be validated in your laboratory.

Table 1: HPLC-UV Performance Characteristics

Parameter Typical Value
Linearity (R²) > 0.999[12]
Accuracy (% Recovery) 98.0 - 102.0%[12]
Precision (%RSD) < 2.0%[12]
Limit of Detection (LOD) 0.1 - 1 µg/mL[12]

| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[12] |

Table 2: GC-MS Performance Characteristics (with Derivatization)

Parameter Typical Value
Linearity (R²) > 0.99[12]
Accuracy (% Recovery) 90.0 - 110.0%[12]
Precision (%RSD) < 10.0%[12]
Limit of Detection (LOD) 1 - 10 ng/mL[12]

| Limit of Quantification (LOQ) | 5 - 20 ng/mL[12] |

Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC-UV

This protocol outlines a general method for monitoring the consumption of a starting material and the formation of this compound.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV Detector.[11]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Detection Wavelength: 225 nm.[13]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent in an HPLC vial.

    • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the this compound product over time.

Protocol 2: Quantitative Analysis by GC-MS (with Derivatization)

This protocol is for the quantification of this compound in a final product or worked-up sample.

  • GC-MS Conditions:

    • GC-MS System: Standard GC with a Mass Selective Detector.[14]

    • Column: DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.[14]

    • Injection Mode: Splitless.[14]

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[14]

    • MS Transfer Line: 280 °C.[14]

    • Ion Source: 230 °C (Electron Ionization at 70 eV).[14]

    • Scan Mode: Scan m/z 50-550 or use Single Ion Monitoring (SIM) for target ions for higher sensitivity.

  • Sample Preparation and Derivatization:

    • Prepare a solution of your sample in a volatile organic solvent (e.g., ethyl acetate).

    • Transfer a known volume (e.g., 100 µL) to a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Vessel Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter Sample (0.45 µm) Quench->Filter Vial HPLC Vial Filter->Vial Autosampler Autosampler Vial->Autosampler Column C18 Column Autosampler->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for HPLC-UV reaction monitoring.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Solvent Evaporate Evaporate to Dryness Sample->Evaporate Derivatize Add Reagents & Heat (70°C) Evaporate->Derivatize Cool Cool to RT Derivatize->Cool GC_Vial GC Vial Cool->GC_Vial Injector GC Inlet GC_Vial->Injector GC_Column DB-5MS Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System

Caption: Workflow for quantitative GC-MS analysis with derivatization.

TLC_Troubleshooting Start TLC Plate Shows Streaking Q1 Is the sample spot too large or concentrated? Start->Q1 Sol1 Dilute sample and re-spot. Q1->Sol1 Yes Q2 Is the compound very polar or interacting with silica? Q1->Q2 No End Improved Spot Shape Sol1->End Sol2 Add a basic modifier (e.g., TEA) to the mobile phase. Q2->Sol2 Yes Sol3 Increase eluent polarity. Q2->Sol3 Yes Sol2->End Sol3->End

Caption: Troubleshooting logic for TLC spot streaking.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of two principal analytical techniques for the quantitative analysis and enantiomeric separation of 2-Amino-1-(4-chlorophenyl)propan-1-ol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Given the absence of comprehensive, publicly available validation data for this specific molecule, this guide presents a framework based on established methodologies for structurally analogous amino alcohols, such as phenylpropanolamine and ephedrine. The presented experimental data is a synthesized representation of typical performance characteristics to guide researchers in their own method development and validation efforts.

Comparison of Analytical Techniques: HPLC vs. GC-MS

The selection between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the need for enantiomeric separation, required sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a highly versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. For chiral compounds like this compound, HPLC with a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to increase its volatility and thermal stability, making it amenable to GC analysis. GC-MS offers excellent sensitivity and structural information from the mass spectra.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the typical validation parameters for representative chiral HPLC and GC-MS methods for the analysis of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Comparison of Typical Validation Parameters for Chiral HPLC and GC-MS Methods

Validation ParameterChiral HPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.998
Range 1 - 150 µg/mL10 - 500 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~5 ng/mL
Limit of Quantitation (LOQ) ~1 µg/mL~15 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Specificity High (Enantiomer specific)High (Mass specific)
Robustness HighModerate

Table 2: Typical System Suitability Test (SST) Criteria

ParameterChiral HPLC-UVGC-MS
Tailing Factor (T) ≤ 2.0≤ 2.0
Theoretical Plates (N) > 2000> 50000
Resolution (Rs) > 1.5 (between enantiomers)> 1.5 (between enantiomers)
Repeatability (%RSD of peak area for 6 injections) ≤ 1.0%≤ 2.0%

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reversed-phase HPLC method for the enantiomeric separation and quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or a similar amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and a basic additive to improve peak shape (e.g., n-Hexane:Ethanol with 0.1% Diethylamine, 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 - 150 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol describes a typical GC-MS method for the analysis of this compound following a derivatization step.

1. Derivatization Procedure (Silylation):

  • Sample Preparation: Evaporate a known volume of the sample solution containing this compound to dryness under a stream of nitrogen.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and a suitable solvent like acetonitrile.

  • Reaction: To the dried residue, add 100 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Allow the sample to cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed, non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Full scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters (ICH Q2) start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Analyze & Document Results execute_validation->data_analysis params Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) Detection Limit (LOD) Quantitation Limit (LOQ) Robustness execute_validation->params validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End: Validated Method method_implementation->end

Caption: Workflow for the validation of an analytical method.

Method_Selection_Logic start Analyze This compound enantiomer_sep Is Enantiomeric Separation Required? start->enantiomer_sep hplc Chiral HPLC is Preferred Method enantiomer_sep->hplc Yes gc_or_hplc Is High Sensitivity & Structural Info Key? enantiomer_sep->gc_or_hplc No gcms GC-MS with Derivatization gc_or_hplc->gcms Yes hplc_achiral Achiral HPLC-UV/MS gc_or_hplc->hplc_achiral No

Caption: Decision logic for selecting an analytical method.

Comparative Biological Activities of 2-Amino-1-(4-chlorophenyl)propan-1-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 2-Amino-1-(4-chlorophenyl)propan-1-ol derivatives. Due to a lack of direct comparative studies on a specific series of these derivatives, this guide extrapolates data from structurally related compounds to highlight potential therapeutic avenues, including antimicrobial, antifungal, and enzyme inhibitory activities.

Executive Summary

Comparative Biological Activity Data

The following tables summarize the biological activity of compounds structurally related to this compound. It is crucial to note that these are not direct derivatives but share key structural motifs, suggesting potential activities for the title compounds.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Chalcone Analogs

Chalcones, which share a phenylpropanoid backbone, have been investigated as MAO inhibitors. The data below indicates that substitutions on the aromatic rings significantly influence potency and selectivity for MAO-A and MAO-B. This suggests that modifications to the phenyl ring and other positions of this compound could yield potent and selective MAO inhibitors.[1]

Compound IDAromatic Ring A SubstitutionAromatic Ring B SubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1 4-Cl4-N(CH₃)₂>1000.539>185
2 3-Cl4-N(CH₃)₂>1000.123>813
3 4-F4-N(CH₃)₂>1000.279>358
4 3-F4-N(CH₃)₂>1000.186>537
16 4-SO₂CH₃4-Br0.047 (Ki)0.020 (Ki)2.35
18 4-SO₂CH₃2,4,6-OCH₃0.560>100<0.0056
19 4-S-CH₃2,4,6-OCH₃0.444>100<0.0044

Table 2: Antimicrobial Activity of N-{2-(4-chlorophenyl)acetyl} Amino Alcohol Derivatives

This class of compounds, while differing in the linker between the chlorophenyl ring and the amino alcohol moiety, provides insight into the potential antimicrobial spectrum. The data is presented as the zone of inhibition, a qualitative measure of antimicrobial activity.

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mL
4a Klebsiella aerogenes12
Escherichia coli11
Staphylococcus aureus14
Pseudomonas desmolyticum10
4b Klebsiella aerogenes13
Escherichia coli12
Staphylococcus aureus15
Pseudomonas desmolyticum11
Ciprofloxacin (Standard) Klebsiella aerogenes25
Escherichia coli28
Staphylococcus aureus26
Pseudomonas desmolyticum24

Table 3: Antifungal Activity of N-{2-(4-chlorophenyl)acetyl} Amino Alcohol Derivatives

The same series of N-{2-(4-chlorophenyl)acetyl} amino alcohol derivatives was also tested for antifungal activity.

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mL
4a Aspergillus flavus13
Candida albicans12
4b Aspergillus flavus14
Candida albicans13
Fluconazole (Standard) Aspergillus flavus20
Candida albicans22

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against human MAO-A and MAO-B can be determined using a fluorometric method.[2]

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Serotonin and benzylamine are used as substrates for MAO-A and MAO-B, respectively.

  • Reaction Mixture: The reaction mixture typically contains the enzyme, substrate, Amplex Red reagent (a sensitive fluorescent probe for H₂O₂), and horseradish peroxidase (HRP) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • The test compounds are pre-incubated with the MAO enzymes for a defined period.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence generated by the reaction of H₂O₂ with the Amplex Red reagent is measured over time using a fluorescence microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of these compounds.

Experimental_Workflow_MAO_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAO Enzyme (A or B) Mix Incubate Enzyme + Inhibitor Enzyme->Mix Substrate Substrate (Serotonin or Benzylamine) React Add Substrate & Reaction Probes Substrate->React Inhibitor Test Compound (Derivative) Inhibitor->Mix Mix->React Measure Measure Fluorescence React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for determining the MAO inhibitory activity of test compounds.

Antimicrobial_Susceptibility_Testing start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Signaling_Pathway_MAO Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Neuronal_Effect Modulation of Neuronal Signaling Monoamine->Neuronal_Effect Increased Availability Metabolites Inactive Metabolites + Aldehyde + H₂O₂ MAO->Metabolites Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Proposed mechanism of action for MAO inhibitors.

References

Structure-Activity Relationship of 2-Amino-1-(4-chlorophenyl)propan-1-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-1-(4-chlorophenyl)propan-1-ol analogs, focusing on their interactions with monoamine transporters. Due to a lack of extensive direct research on this specific class of propanolamine compounds, this guide draws parallels from the well-studied SAR of structurally related cathinone analogs. The primary biological targets for these compounds are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparative Analysis of Monoamine Transporter Activity

The following table summarizes the known effects of structural modifications on the activity of phenylpropanolamine and cathinone analogs at monoamine transporters. It is important to note that while the general trends are expected to be similar, the presence of a hydroxyl group in the propanolamine series, as opposed to the ketone in cathinones, can influence potency and selectivity. For instance, the reduction of the carbonyl group in cathinones to a hydroxyl group to form phenylpropanolamines has been shown to decrease potency at the dopamine transporter.

Structural ModificationEffect on Dopamine Transporter (DAT) ActivityEffect on Norepinephrine Transporter (NET) ActivityEffect on Serotonin Transporter (SERT) ActivityKey Observations & References
Phenyl Ring Substitution Substitutions on the aromatic ring significantly impact transporter affinity and selectivity.
Para-Substitution (e.g., 4-Cl, 4-F, 4-Br)Generally decreases potency compared to unsubstituted analogs.Potency is often correlated with DAT activity.Can increase potency and shift selectivity towards SERT, especially with bulkier substituents.[1][2]The 4-chloro substitution, as in the parent compound, is a key feature influencing activity.
Meta-Substitution (e.g., 3-F, 3-Cl)Tends to maintain or slightly decrease potency compared to para-isomers.Generally follows trends observed for DAT.Less of an increase in potency compared to para-substitution.Meta-substituted cathinones have been reported to induce higher psychostimulant effects than their para-analogs, suggesting greater DAT/NET activity.[1]
Ortho-Substitution (e.g., 2-F, 2-Cl)Generally leads to a decrease in potency.Potency is typically reduced.Potency is typically reduced.Steric hindrance from ortho substituents likely interferes with optimal binding to the transporters.
Alkyl Chain Modification Modifications to the propane backbone can affect potency.
α-Methyl GroupThe presence of the α-methyl group is generally important for activity.Important for activity.Important for activity.This feature is shared with amphetamine and its analogs.
Amine Group Modification The nature of the amino group is a critical determinant of activity.
N-MethylationCan increase potency at DAT and NET.Can increase potency.May increase or decrease potency depending on the rest of the molecule.N-methylation of cathinone to methcathinone enhances its stimulant properties.
N-Ethylation and larger alkyl groupsOften leads to a decrease in potency at DAT and NET.Potency may decrease.Can sometimes increase selectivity for SERT.Larger substituents on the nitrogen atom can introduce steric hindrance.
Pyrrolidine Ring (as in α-PVP)Greatly increases potency and often leads to reuptake inhibition rather than release.Potent inhibitor.Generally low affinity.This modification creates a distinct pharmacological profile.

Experimental Protocols

The data presented in this guide are typically generated using the following key in vitro assays:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine, norepinephrine, and serotonin transporters.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

Objective: To measure the functional potency (IC50) of the test compounds to inhibit the uptake of dopamine, norepinephrine, or serotonin into cells.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing hDAT, hNET, or hSERT are cultured in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the wells to initiate the uptake process.

  • Termination: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated inside the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated.

Signaling Pathways

The primary targets of this compound analogs are the monoamine transporters, which do not have intrinsic signaling pathways in the classical sense. Instead, their function is to clear neurotransmitters from the synaptic cleft, thereby terminating the signaling of dopamine, norepinephrine, and serotonin at their respective postsynaptic receptors. The following diagrams illustrate the general signaling pathways of these monoamine neurotransmitters.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor (Gs-coupled) Dopamine->D1_Receptor Binds D2_Receptor D2 Receptor (Gi-coupled) Dopamine->D2_Receptor Binds AC_D1 Adenylyl Cyclase D1_Receptor->AC_D1 Activates AC_D2 Adenylyl Cyclase D2_Receptor->AC_D2 Inhibits cAMP_D1 cAMP AC_D1->cAMP_D1 Increases PKA_D1 PKA cAMP_D1->PKA_D1 Activates Cellular_Response_D1 Cellular Response PKA_D1->Cellular_Response_D1 cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2

Dopamine Signaling Pathway

Norepinephrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine NE_Vesicle->Norepinephrine Release NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Alpha1_Receptor α1 Receptor (Gq-coupled) Norepinephrine->Alpha1_Receptor Binds Alpha2_Receptor α2 Receptor (Gi-coupled) Norepinephrine->Alpha2_Receptor Binds Beta_Receptor β Receptor (Gs-coupled) Norepinephrine->Beta_Receptor Binds PLC PLC Alpha1_Receptor->PLC Activates AC_Alpha2 Adenylyl Cyclase Alpha2_Receptor->AC_Alpha2 Inhibits AC_Beta Adenylyl Cyclase Beta_Receptor->AC_Beta Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Cellular_Response Cellular Response Ca2->Cellular_Response cAMP_Alpha2 cAMP AC_Alpha2->cAMP_Alpha2 Decreases cAMP_Alpha2->Cellular_Response cAMP_Beta cAMP AC_Beta->cAMP_Beta Increases cAMP_Beta->Cellular_Response

Norepinephrine Signaling Pathway

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT1_Receptor 5-HT1 Receptor (Gi-coupled) Serotonin->5HT1_Receptor Binds 5HT2_Receptor 5-HT2 Receptor (Gq-coupled) Serotonin->5HT2_Receptor Binds 5HT4_6_7_Receptor 5-HT4,6,7 Receptors (Gs-coupled) Serotonin->5HT4_6_7_Receptor Binds AC_5HT1 Adenylyl Cyclase 5HT1_Receptor->AC_5HT1 Inhibits PLC PLC 5HT2_Receptor->PLC Activates AC_5HT4 Adenylyl Cyclase 5HT4_6_7_Receptor->AC_5HT4 Activates cAMP_5HT1 cAMP AC_5HT1->cAMP_5HT1 Decreases Cellular_Response Cellular Response cAMP_5HT1->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Generates IP3_DAG->Cellular_Response cAMP_5HT4 cAMP AC_5HT4->cAMP_5HT4 Increases cAMP_5HT4->Cellular_Response Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Characterization->Binding_Assay Uptake_Assay Neurotransmitter Uptake Inhibition Assay Characterization->Uptake_Assay Ki_Calculation Calculate Ki values Binding_Assay->Ki_Calculation IC50_Calculation Calculate IC50 values Uptake_Assay->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis Ki_Calculation->SAR_Analysis IC50_Calculation->SAR_Analysis

References

A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of chiral amino alcohols, such as 2-Amino-1-(4-chlorophenyl)propan-1-ol, is of significant interest to the pharmaceutical industry due to their role as key building blocks for various active pharmaceutical ingredients (APIs). Achieving high diastereo- and enantioselectivity is a critical challenge in the synthesis of these compounds. This guide provides a comparative analysis of different catalytic systems for the synthesis of the target molecule and its close structural analogs, supported by available experimental data and detailed protocols.

Asymmetric Ketone Reduction using Chiral Oxazaborolidine (CBS) Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. This method employs a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent to facilitate the stereoselective hydride transfer to the ketone.

Experimental Data
SubstrateCatalystReducing AgentSolventTemp. (°C)Yield (%)e.e. (%)ConfigurationReference
2-chloro-4′-chloroacetophenoneP84S/I86A TeSADH mutantIsopropanolPhosphate Buffer30Quantitative>99R[1]

Note: The data presented is for the reduction of a chloro-substituted acetophenone derivative, which serves as a model for the expected reactivity of the amino-substituted analog.

Experimental Protocol: Asymmetric Reduction of 2-chloro-4′-chloroacetophenone using a TeSADH mutant

This protocol describes the biocatalytic reduction of a related ketone, which can be adapted for the target molecule with appropriate optimization.

Materials:

  • 2-chloro-4′-chloroacetophenone

  • Thermoanaerobacter pseudoethanolicus alcohol dehydrogenase (TeSADH) mutant (e.g., P84S/I86A)

  • NADP+

  • Isopropanol

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • A reaction mixture containing Tris-HCl buffer, NADP+, and the TeSADH mutant is prepared.

  • 2-chloro-4′-chloroacetophenone, dissolved in a minimal amount of a co-solvent like DMSO, is added to the reaction mixture.

  • Isopropanol is added as the co-substrate for cofactor regeneration.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sulfate, and concentrated.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]

cbs_reduction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Prepare buffer with NADP+ and TeSADH add_substrate Add Substrate (2-chloro-4'-chloroacetophenone) start->add_substrate add_cosubstrate Add Co-substrate (Isopropanol) add_substrate->add_cosubstrate incubate Incubate at 30°C with agitation add_cosubstrate->incubate extract Extract with Organic Solvent incubate->extract dry Dry and Concentrate extract->dry analyze Analyze by Chiral HPLC/GC dry->analyze

Biocatalytic reduction workflow.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the enantioselective hydrogenation of ketones. This method is known for its high efficiency and enantioselectivity for a broad range of substrates.

Experimental Data

Specific experimental data for the Noyori-catalyzed hydrogenation of 2-amino-1-(4-chlorophenyl)propan-1-one is not available in the searched literature. The table below shows the performance of a Noyori-type catalyst in the asymmetric transfer hydrogenation of a related substrate, 4-chloroacetophenone, which is a precursor to a chiral alcohol with a similar substitution pattern.

SubstrateCatalystHydrogen DonorSolventTemp. (°C)Yield (%)e.e. (%)ConfigurationReference
4-chloroacetophenoneRuCl--INVALID-LINK--HCOOH/NEt₃Acetonitrile28>9997R[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone

Materials:

  • 4-Chloroacetophenone

  • RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetonitrile

Procedure:

  • In a reaction vessel, 4-chloroacetophenone and the chiral ruthenium catalyst are dissolved in acetonitrile.

  • A 5:2 mixture of formic acid and triethylamine is added as the hydrogen source.

  • The reaction mixture is stirred at room temperature (e.g., 28 °C).

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The organic layer is washed, dried, and concentrated.

  • The enantiomeric excess is determined by chiral HPLC or GC.[2]

nobori_hydrogenation_cycle catalyst [Ru(II)H(S,S)-L] intermediate [Ru(II)H(S,S)-L(R(Ar)C=O)] catalyst->intermediate + Ketone ketone R(Ar)C=O product_complex [Ru(II)(R(Ar)CHOH)(S,S)-L] intermediate->product_complex Hydride Transfer alcohol R(Ar)CHOH product_complex->alcohol - Product precatalyst [Ru(II)(S,S)-L] product_complex->precatalyst precatalyst->catalyst + H₂ (from HCOOH) h_donor HCOOH/NEt₃ h_donor->catalyst

Noyori asymmetric hydrogenation cycle.

Reductive Amination using Raney Nickel

Reductive amination is a common method for the synthesis of amines from carbonyl compounds. While typically not enantioselective, it is a cost-effective and scalable method for producing racemic or diastereomeric mixtures of amino alcohols. A patent describes the synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol using this method.

Experimental Data

The following data is extracted from a patent and describes a diastereoselective synthesis.

SubstrateCatalystSolventPressure (MPa)Temp. (°C)Time (h)Yield (%)DiastereoselectivityReference
2-oximido-1-(4-chlorophenyl)propan-1-oneRaney NickelMethanol0.2-1.020-406-12>88trans[3]
Experimental Protocol: Synthesis of trans-2-amino-1-(4-chlorophenyl)propan-1-ol

Materials:

  • trans-2-oximido-1-(4-chlorophenyl)propan-1-one

  • Anhydrous Methanol

  • Raney Nickel

  • Hydrogen gas

Procedure:

  • The substrate, anhydrous methanol, and Raney Nickel catalyst are charged into a pressure reactor.

  • The reactor is sealed, and the atmosphere is replaced with nitrogen, followed by hydrogen.

  • The mixture is stirred and heated to 20-40 °C under a hydrogen pressure of 0.2-1.0 MPa.

  • The reaction is continued for 6-12 hours until hydrogen uptake ceases.

  • After cooling and venting, the catalyst is filtered off.

  • The methanol is removed under reduced pressure to yield the product.[3]

raney_nickel_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up charge_reactor Charge Reactor with Substrate, Solvent, Catalyst pressurize Pressurize with H₂ charge_reactor->pressurize react Stir at 20-40°C under H₂ pressure pressurize->react filter Filter Catalyst react->filter concentrate Remove Solvent filter->concentrate product Obtain Product concentrate->product

Reductive amination workflow.

Biocatalysis using Transaminases

Biocatalysis, particularly the use of transaminases, has emerged as a powerful and green alternative for the synthesis of chiral amines. These enzymes can catalyze the asymmetric amination of a prochiral ketone to the corresponding amine with high enantioselectivity.

Experimental Data

While specific data for the transamination to produce this compound was not found, the biosynthesis of the closely related L-norephedrine from L-phenylacetylcarbinol (L-PAC) using a transaminase demonstrates the potential of this approach.

SubstrateBiocatalystAmine DonorSolventTemp. (°C)pHConversion (%)e.e. (%)Reference
L-phenylacetylcarbinolTransaminase (from Vibrio fluvialis JS17)L-AlanineBuffer308.0High (not specified)High (not specified)[4]
Experimental Protocol: General Procedure for Transaminase-Mediated Synthesis

Materials:

  • Prochiral ketone (e.g., 1-(4-chlorophenyl)-1-oxopropan-2-amine precursor)

  • Transaminase (e.g., from Vibrio fluvialis)

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • A solution of the prochiral ketone and the amine donor is prepared in a suitable buffer.

  • The transaminase and PLP cofactor are added to the solution.

  • The reaction mixture is incubated at an optimal temperature and pH (e.g., 30 °C, pH 8.0) with gentle shaking.

  • The reaction is monitored for the formation of the chiral amine.

  • Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase.

  • The product is purified, and the enantiomeric excess is determined.[4]

transaminase_cycle E_PLP E-PLP E_PMP E-PMP E_PLP->E_PMP + Amine Donor - Ketone Donor ketone R-CO-R' chiral_amine R-CH(NH₂)-R' ketone->chiral_amine amine_donor R''-NH₂ ketone_donor R''=O amine_donor->ketone_donor E_PMP->E_PLP + Ketone - Chiral Amine

Transaminase catalytic cycle.

Conclusion

The selection of an optimal catalyst for the synthesis of this compound depends on the specific requirements of the process, including the desired stereochemistry, yield, cost, and scalability.

  • Chiral Oxazaborolidine (CBS) Catalysts and Noyori Asymmetric Hydrogenation offer high enantioselectivity for the synthesis of chiral alcohols from ketones. These methods are well-established and provide predictable stereochemical outcomes. However, they often require expensive and air-sensitive catalysts and reagents.

  • Reductive Amination with Raney Nickel is a cost-effective and robust method suitable for large-scale production. Its main drawback is the lack of enantioselectivity, making it more suitable for the synthesis of diastereomeric mixtures or racemic products that can be resolved in a subsequent step.

  • Biocatalysis with Transaminases represents a green and highly selective alternative. These enzymatic transformations are typically performed in aqueous media under mild conditions and can provide excellent enantioselectivity. The main challenges can be enzyme stability, substrate scope, and the need for specialized biochemical expertise and equipment.

For researchers and drug development professionals, the choice of catalyst will involve a trade-off between these factors. For high-value pharmaceutical intermediates where enantiopurity is paramount, asymmetric catalytic methods like CBS reduction, Noyori hydrogenation, or biocatalysis are the preferred routes. For less stringent applications or when a resolution step is feasible, classical methods like reductive amination with Raney Nickel remain a viable option. Further research focused on applying these modern catalytic systems directly to the synthesis of this compound would be highly beneficial for the development of efficient and sustainable manufacturing processes.

References

A Comparative Guide to 2-Amino-1-(4-chlorophenyl)propan-1-ol and Other Phenylpropanolamines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol and other key phenylpropanolamines, focusing on their pharmacological profiles and potential applications in drug design. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its parent compound, norephedrine, and related structures to infer its likely properties based on established structure-activity relationships (SAR).

Introduction to Phenylpropanolamines

Phenylpropanolamines are a class of psychoactive compounds characterized by a phenyl group attached to an amino-propane backbone. This structural motif is shared by both endogenous neurotransmitters, like norepinephrine, and a wide range of synthetic compounds. Their primary mechanism of action often involves interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—leading to increased synaptic concentrations of these neurotransmitters. This modulation of monoaminergic systems makes them attractive scaffolds for the design of drugs targeting a variety of central nervous system (CNS) disorders.

Comparative Pharmacological Profiles

The pharmacological effects of phenylpropanolamines are heavily influenced by substitutions on the phenyl ring and the alkyl side chain. This guide will focus on the comparison of this compound with norephedrine (phenylpropanolamine), pseudoephedrine, cathinone, and methcathinone.

This compound (4-Chloro-norephedrine)

Studies on related compounds suggest that para-substitution can modulate the selectivity between the dopamine and serotonin transporters. Specifically, increased steric bulk at the para-position tends to decrease selectivity for DAT and may enhance potency at SERT.[1][2] Furthermore, halogenation of phenylethanolamines has been shown to impart β-adrenolytic (antagonist) or β-mimetic (agonist) effects.[3] Therefore, it is plausible that this compound exhibits a distinct profile at monoamine transporters and adrenergic receptors compared to its non-halogenated parent compound, norephedrine.

Other Phenylpropanolamines

Norephedrine (Phenylpropanolamine): This compound acts primarily as a norepinephrine releasing agent and also functions as a non-selective adrenergic receptor agonist.[4] It has been used as a decongestant and appetite suppressant.[4]

Pseudoephedrine: An isomer of ephedrine, pseudoephedrine acts as both a direct and indirect sympathomimetic. It stimulates α- and β-adrenergic receptors and also causes the release of endogenous norepinephrine.[5]

Cathinone: The parent compound of a large class of stimulants, cathinone is a monoamine alkaloid that induces the release of dopamine and norepinephrine.[6]

Methcathinone: A synthetic derivative of cathinone, methcathinone is a potent central nervous system stimulant with strong affinities for the dopamine and norepinephrine transporters.[7][8]

Data Presentation: In Vitro Pharmacological Data

The following tables summarize the available quantitative data for key phenylpropanolamines at monoamine transporters. The absence of data for this compound is noted, and the data for norephedrine serves as a baseline for comparison.

Table 1: Monoamine Transporter Release Activity (EC₅₀, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Data not availableData not availableData not available
Norephedrine >10,000240>10,000
Pseudoephedrine Data not availableData not availableData not available
Cathinone 27.636.5943
Methcathinone 30.377.91,140

Data for Norephedrine, Cathinone, and Methcathinone are from rat brain synaptosome assays.

Table 2: Adrenergic Receptor Binding Affinity (Kᵢ, nM)

Compoundα₁-Adrenergic Receptorα₂-Adrenergic Receptorβ-Adrenergic Receptor
This compound Data not availableData not availableData not available
Norephedrine Weak affinityWeak affinityWeak affinity
Pseudoephedrine Agonist activityAgonist activityAgonist activity
Cathinone Data not availableData not availableData not available
Methcathinone Data not availableData not availableData not available

Note: Norephedrine and pseudoephedrine act more as releasing agents than direct receptor agonists, hence their weak direct binding affinities.[5][9]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters (dopamine, norepinephrine, or serotonin) into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Preparation of Synaptosomes or Transfected Cells: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) by homogenization and differential centrifugation. Alternatively, HEK293 cells stably expressing the human monoamine transporters can be used.

  • Assay Buffer: A Krebs-HEPES buffer (pH 7.4) containing appropriate salts and glucose is used.

  • Incubation: A fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) is incubated with the synaptosomes or cells in the presence of varying concentrations of the test compound.

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Adrenergic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for different adrenergic receptor subtypes (α₁, α₂, β).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the adrenergic receptor subtype of interest.

  • Radioligand: A specific radiolabeled antagonist with high affinity for the receptor subtype is used (e.g., [³H]prazosin for α₁ receptors).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value is determined from the competition curve. The equilibrium dissociation constant (Kᵢ) of the test compound is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Mandatory Visualization

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release VMAT2->Norepinephrine_vesicle DAT DAT NET NET Norepinephrine_synapse->DAT Reuptake Norepinephrine_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_synapse->Adrenergic_Receptor Phenylpropanolamine Phenylpropanolamine Analog Phenylpropanolamine->DAT Blockade Phenylpropanolamine->NET Blockade/Reverse Transport Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Caption: Monoamine signaling pathway and the mechanism of action of phenylpropanolamines.

experimental_workflow cluster_assay Radioligand Binding Assay Compound Test Compound (e.g., Phenylpropanolamine) Incubation Incubation Compound->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Prazosin) Radioligand->Incubation Receptor Receptor Source (Cell Membranes) Receptor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

assessing the enantiomeric excess of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide to Assessing the Enantiomeric Excess of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Authored by: Senior Application Scientist

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is a paramount consideration, directly influencing its pharmacological and toxicological profile. For chiral compounds like this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately quantify the enantiomeric excess (ee) is not merely an analytical task but a cornerstone of drug safety and efficacy. The two enantiomers of a chiral molecule, while chemically identical in an achiral environment, can interact differently with the chiral systems of the human body, leading to vastly different biological outcomes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Therefore, robust and reliable analytical methodologies for determining enantiomeric purity are indispensable for regulatory compliance and ensuring patient safety.[1][2]

This guide provides a comprehensive comparison of the primary analytical techniques for . We will delve into the theoretical underpinnings, practical considerations, and experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Through this comparative analysis, researchers, scientists, and drug development professionals can make informed decisions on the most suitable method for their specific analytical needs.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of this compound hinges on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[3] The three most prevalent methods—Chiral HPLC, Chiral GC, and NMR Spectroscopy—each offer a unique set of advantages and limitations.

Technique Principle Advantages Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][4]High versatility, wide range of commercially available CSPs, applicable to a broad range of compounds, including non-volatile ones.[2][5]Method development can be time-consuming, requires screening of multiple columns and mobile phases, can be costly.[4]Routine quality control, high-throughput screening, preparative separations.
Chiral GC Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase.[6]High resolution and efficiency, fast analysis times, suitable for volatile and thermally stable compounds.[3]Limited to volatile and thermally stable analytes; derivatization is often required for polar compounds like amino alcohols to increase volatility.[3]Analysis of volatile chiral compounds, flavor and fragrance analysis.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence in the spectra of the two enantiomers.[7][8]Rapid analysis, provides structural information, non-destructive, can be used for absolute configuration determination.[9][10]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap.[8][10]Rapid screening, mechanistic studies, structural elucidation.

Experimental Protocols and Methodologies

To provide a practical framework, this section outlines detailed, step-by-step protocols for each of the discussed analytical techniques. These methodologies are designed to serve as a starting point for method development and can be optimized based on specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for enantiomeric excess determination in the pharmaceutical industry due to its versatility and the wide array of available chiral stationary phases (CSPs).[2][5] The separation is achieved by the differential interaction of the enantiomers with the CSP, leading to different retention times.

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow.

Detailed Protocol:

  • Column Selection: Begin by screening a range of polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, as they have shown broad applicability for the separation of chiral amines and amino alcohols.[2] A column like a Chiralcel® OD-H or Chiralpak® AD is a good starting point.[4]

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mobile phase consisting of a mixture of n-hexane and a polar alcohol like isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. To improve peak shape for the basic amino alcohol, add a small amount of an amine modifier, such as 0.1% diethylamine.[4]

    • Reversed Phase: Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[4][11]

  • Sample Preparation:

    • Standard Solution: Prepare a solution of the racemic this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, or those that can be readily derivatized to become so, chiral GC offers excellent resolution and speed.[3][6] For a polar molecule like this compound, derivatization is a necessary step to improve its volatility and chromatographic performance.

Workflow for Chiral GC Analysis:

Caption: Chiral GC analysis workflow with derivatization.

Detailed Protocol:

  • Derivatization: To increase volatility, the amino and hydroxyl groups of the analyte must be derivatized. A common approach is acylation, for example, with trifluoroacetic anhydride (TFAA).

    • In a vial, dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of TFAA and a catalyst, if necessary.

    • Heat the mixture gently for a short period to ensure complete reaction.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent for GC injection.

  • Column Selection: Choose a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).[6]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 270 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the derivatized enantiomers, similar to the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[10] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment, which results in separate signals for the enantiomers in the NMR spectrum.[7][9]

Workflow for NMR Analysis using a Chiral Solvating Agent:

Caption: NMR analysis workflow using a chiral solvating agent.

Detailed Protocol:

  • Chiral Solvating Agent Selection: A common and effective CSA for amino alcohols is (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) in the presence of a boronic acid, such as 2-formylphenylboronic acid (2-FPBA), which forms a three-component assembly with the analyte.[10]

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Add a stoichiometric equivalent of the chiral solvating agent (e.g., a pre-mixed solution of 2-FPBA and (R)-BINOL).[8]

    • Ensure the solution is homogeneous. The use of molecular sieves can be beneficial to remove any residual water that might interfere with the complex formation.[10]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton in the analyte that is sensitive to the chiral environment and shows baseline-separated signals for the two diastereomeric complexes. The benzylic proton is often a good candidate.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity

The assessment of enantiomeric excess for this compound is a critical step in pharmaceutical development, and a one-size-fits-all approach is rarely optimal. Chiral HPLC stands out as the most versatile and widely adopted method, particularly in quality control settings, due to the extensive range of available chiral stationary phases.[2][5] Chiral GC, while requiring derivatization for this specific analyte, offers high resolution and speed for volatile compounds.[3][6] NMR spectroscopy, on the other hand, provides a rapid and non-destructive means of analysis, which is particularly advantageous in research and development for quick screening and mechanistic studies.[9][10]

Ultimately, the choice of method will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources. In many cases, a combination of these techniques may be employed for a comprehensive understanding of the stereochemical purity of this compound. For instance, NMR could be used for initial high-throughput screening, followed by a validated chiral HPLC method for final quality control and release testing. This multi-faceted approach ensures the highest level of confidence in the enantiomeric purity of this vital pharmaceutical intermediate.

References

Comparative Analysis of Cross-Reactivity for Synthetic Cathinone Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rapid proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, poses a significant challenge for clinical and forensic toxicology. Immunoassays are often the first line of screening for drugs of abuse due to their speed and high-throughput capabilities. However, the structural diversity of synthetic cathinones leads to variable and often unpredictable cross-reactivity with existing immunoassays, which are typically designed to detect traditional drugs like amphetamines and methamphetamines. This variability can result in false negatives or positives, highlighting the need for comprehensive cross-reactivity studies. This guide provides a comparative overview of the cross-reactivity of several synthetic cathinone derivatives in commercially available immunoassays, supported by experimental data, to aid researchers and drug development professionals in interpreting screening results.

Data Presentation: Cross-Reactivity of Synthetic Cathinone Derivatives

The following table summarizes the cross-reactivity of various synthetic cathinone derivatives in different enzyme-linked immunosorbent assays (ELISAs). The data is compiled from multiple studies and is presented as the percentage of cross-reactivity relative to the target analyte of the assay. It is important to note that cross-reactivity can be influenced by the specific antibody used in the assay and the concentration of the analyte.

Cathinone DerivativeImmunoassay KitReported Cross-Reactivity (%)Reference
Mephedrone (4-MMC)Randox Mephedrone/Methcathinone100[1]
MethyloneMDMA Assay (EMIT®)Can cause false positives at 10 µg/mL[2]
3-Chloromethcathinone (3-CMC)MDMA Assay (EMIT®)Can cause false positives at 100 µg/mL[2]
2-Methylmethcathinone (2-MMC)Amphetamine Assay (EMIT®)Can cause false positives at 50 µg/mL[2]
Various Cathinone DerivativesAmphetamine/Methamphetamine AssaysGenerally <4%[3][4]
MDA, MDMA, EthylamphetamineAmphetamine/Methamphetamine Assays30-250%[3][4]

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for the validation of immunoassays. Below is a generalized protocol for a competitive ELISA, a common method used to determine the cross-reactivity of analytes like synthetic cathinones.

Objective: To determine the concentration of a synthetic cathinone derivative that produces a 50% inhibition of the signal (IC50) and compare it to the IC50 of the target analyte to calculate the percent cross-reactivity.

Materials:

  • Microtiter plates pre-coated with antibodies specific to the target analyte (e.g., amphetamine).

  • The target analyte standard solution.

  • A series of standard solutions of the test cathinone derivative at various concentrations.

  • Enzyme-conjugated target analyte (e.g., amphetamine-horseradish peroxidase).

  • Wash buffer (e.g., phosphate-buffered saline with Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions of both the target analyte and the test cathinone derivative in an appropriate buffer.

  • Coating of the Plate: If not using pre-coated plates, coat the microtiter plate wells with the specific antibody and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Competitive Binding: Add a fixed amount of the enzyme-conjugated target analyte and varying concentrations of either the unlabeled target analyte (for the standard curve) or the test cathinone derivative to the wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature. During this step, the free analyte in the sample competes with the enzyme-conjugated analyte for binding to the antibodies on the plate.

  • Washing: Wash the plate three to five times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the target analyte.

    • Determine the IC50 value for both the target analyte and the test cathinone derivative.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Confirmatory Analysis: All presumptive positive results from immunoassays should be confirmed using a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to cross-reactivity studies of synthetic cathinones.

Competitive_Immunoassay_Principle cluster_well Microtiter Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_result Signal Generation Antibody Antibody Bound_Complex1 Antibody-Analyte Complex Bound_Complex2 Antibody-Enzyme Complex Analyte Target Analyte (or Cross-Reactant) Analyte->Bound_Complex1 Binds Enzyme_Conjugate Enzyme-Labeled Target Analyte Enzyme_Conjugate->Bound_Complex2 Binds High_Analyte High Analyte Concentration => Low Signal Bound_Complex2->High_Analyte Less Binding Low_Analyte Low Analyte Concentration => High Signal Bound_Complex2->Low_Analyte More Binding

Caption: Principle of Competitive Immunoassay for Cross-Reactivity.

Cross_Reactivity_Workflow start Start: Receive Biological Sample (e.g., Urine, Blood) immunoassay Immunoassay Screening (e.g., ELISA) start->immunoassay result Presumptive Result immunoassay->result negative Negative Result: Report as Not Detected result->negative Negative positive Positive Result: Requires Confirmation result->positive Positive confirmation Confirmatory Analysis (LC-MS/MS or GC-MS) positive->confirmation final_report Final Report: Identified and Quantified confirmation->final_report

Caption: General Workflow for Drug Screening and Confirmation.

References

A Comparative Spectroscopic Analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the diastereomers of 2-Amino-1-(4-chlorophenyl)propan-1-ol. Due to the limited availability of directly comparable published spectra for the individual isomers, this guide presents a representative analysis based on the well-established spectroscopic differences between diastereomeric amino alcohols, such as norephedrine and pseudoephedrine. The data herein is illustrative and aims to guide researchers in the characterization of these and similar compounds.

Introduction to Isomers of this compound

This compound possesses two chiral centers, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers. The two diastereomeric pairs are the erythro (or syn) and threo (or anti) forms. This guide focuses on the spectroscopic distinctions between these diastereomers. The differing spatial arrangement of substituents in diastereomers leads to distinct physical and chemical properties, including their interaction with plane-polarized light and their behavior in spectroscopic analyses.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the diastereomers of this compound based on analogous compounds. Diastereomers can be distinguished by NMR and IR spectroscopy.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Proton Erythro Isomer (Predicted δ, ppm) Threo Isomer (Predicted δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H7.30-7.407.30-7.40m-
CH-OH~4.8~4.6d~4-5
CH-NH₂~3.2~3.5dq~4-5, ~7
CH₃~1.1~0.9d~7
OH, NH₂variablevariablebr s-

Note: Chemical shifts for protons on heteroatoms (OH and NH₂) are often broad and their position is concentration and temperature dependent. Diastereomers can exhibit different chemical shifts for corresponding protons due to their distinct chemical environments.

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Erythro Isomer (Predicted δ, ppm) Threo Isomer (Predicted δ, ppm)
C=O (aromatic ipso)~140~140
C-Cl (aromatic)~133~133
Ar-CH~128~128
Ar-CH~127~127
CH-OH~75~73
CH-NH₂~58~60
CH₃~18~15

Note: The carbon chemical shifts, particularly for the carbons of the chiral centers and the methyl group, are expected to differ between diastereomers.

Infrared (IR) Spectroscopy Data
Functional Group Erythro Isomer (Predicted Wavenumber, cm⁻¹) Threo Isomer (Predicted Wavenumber, cm⁻¹) Appearance
O-H stretch3200-36003200-3600Broad
N-H stretch3200-34003200-3400Medium, often two bands
C-H stretch (aromatic)3000-31003000-3100Sharp, multiple
C-H stretch (aliphatic)2850-30002850-3000Medium to strong
C=C stretch (aromatic)1450-16001450-1600Medium, multiple
C-O stretch1000-12001000-1200Strong
C-N stretch1000-12001000-1200Medium
C-Cl stretch700-800700-800Strong

Note: While the main absorption bands for functional groups will be similar, diastereomers can exhibit differences in the fingerprint region (below 1500 cm⁻¹) of their IR spectra due to variations in their vibrational modes.

Mass Spectrometry Data
Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
Erythro185/187 (Cl isotope pattern)139/141, 111, 77, 44
Threo185/187 (Cl isotope pattern)139/141, 111, 77, 44

Note: The mass spectra of diastereomers are often very similar, showing the same molecular ion and major fragment ions. However, the relative intensities of fragment ions may differ in some cases.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of 0-12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16-32 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is used with an acquisition time of 2 seconds and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source in positive ion mode. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500. For electron ionization (EI), the sample is introduced via a direct insertion probe or a gas chromatograph.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the this compound isomers.

G Workflow for Comparative Spectroscopic Analysis of Diastereomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion Sample Isomer Samples (Erythro and Threo) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR_MS Prepare Solid/Solution Sample->Prep_IR_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR_MS->IR MS Mass Spectrometry Prep_IR_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, and Multiplicities NMR->Analyze_NMR Analyze_IR Analyze Functional Group and Fingerprint Regions IR->Analyze_IR Analyze_MS Analyze Molecular Ion and Fragmentation Patterns MS->Analyze_MS Comparison Comparative Analysis of Spectra Analyze_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Conclusion Structural Elucidation and Isomer Differentiation Comparison->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of diastereomers.

Conclusion

The spectroscopic analysis of this compound isomers relies on the subtle but measurable differences in their spectra. ¹H and ¹³C NMR are the most powerful techniques for distinguishing between the erythro and threo diastereomers, as the different spatial arrangements of the substituents create distinct magnetic environments for the nuclei. While IR spectroscopy can show differences in the fingerprint region, and mass spectrometry may reveal variations in fragment ion intensities, NMR provides the most definitive data for structural elucidation and differentiation of these stereoisomers. The protocols and representative data presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of chiral amino alcohols.

Validating the Purity of Synthesized 2-Amino-1-(4-chlorophenyl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a chiral compound with multiple potential stereoisomers. We present detailed experimental protocols, data presentation tables, and workflow visualizations to assist in the selection and implementation of the most appropriate analytical strategies.

The synthesis of this compound, often starting from 4-chlorobenzaldehyde, can result in a mixture of stereoisomers, including diastereomers (cis/trans or erythro/threo) and their respective enantiomers. Therefore, a thorough purity analysis must not only quantify chemical impurities but also accurately determine the stereoisomeric composition. This guide focuses on three powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Methods for Purity Validation

The selection of an appropriate analytical method depends on the specific purity attribute being assessed. For a comprehensive analysis of this compound, a combination of orthogonal methods is highly recommended.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Chiral HPLC Differential partitioning of stereoisomers between a chiral stationary phase and a mobile phase.Separation and quantification of all four potential stereoisomers (diastereomers and enantiomers).High resolution for stereoisomers, high sensitivity (UV detection), well-established technique.Requires a specific chiral column and method development for optimal separation.
qNMR The integral of a specific NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity of the target compound, quantification of impurities with known structures.Provides absolute quantification without the need for a reference standard of the analyte, non-destructive.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized molecules and their fragments.Confirmation of molecular weight, structural information from fragmentation patterns, identification of impurities.High sensitivity and specificity, provides structural information.Not inherently quantitative without appropriate standards and calibration, may not distinguish between isomers.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This protocol outlines a general approach for the development of a chiral HPLC method for the separation of this compound stereoisomers. The selection of the chiral stationary phase (CSP) is critical and often requires screening of several columns. Polysaccharide-based CSPs are a common starting point for the separation of amino alcohols.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralpak series, Phenomenex Lux series).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (for mobile phase modification)

  • This compound sample

  • Reference standards for the individual stereoisomers, if available. Commercially available standards include (1R,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride.[1]

Procedure:

  • Column Screening:

    • Screen several polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralpak AS-H, Lux Cellulose-1, Lux Amylose-1).

    • Use a generic mobile phase system for initial screening, such as Hexane/IPA (90:10 v/v) with 0.1% DEA for basic compounds.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition by varying the ratio of hexane and alcohol (IPA or ethanol).

    • Adjust the concentration of the additive (DEA or TFA) to improve peak shape and resolution.

    • Evaluate the effect of flow rate (typically 0.5 - 1.5 mL/min) and column temperature.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to each stereoisomer based on the injection of available reference standards or by comparing the peak areas in a sample assumed to be a racemic mixture of diastereomers.

    • Calculate the percentage of each stereoisomer by peak area normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a general procedure for determining the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • High-purity internal standard with a known chemical structure and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS)

This protocol describes the general approach for confirming the molecular weight and obtaining structural information of this compound and its potential impurities.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Can be coupled with a separation technique like HPLC or GC.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Mass Spectrometry Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS or GC-MS system.

    • Acquire the mass spectrum in full scan mode to determine the molecular weight. The protonated molecule [M+H]⁺ would be expected at m/z 186.07 for C9H12ClNO.

    • Perform fragmentation (MS/MS) analysis on the molecular ion to obtain structural information.

Expected Fragmentation Pattern: The fragmentation of this compound is expected to be influenced by the amino and hydroxyl groups. Common fragmentation pathways for amino alcohols include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.

  • Loss of water: Dehydration from the alcohol group.

  • Loss of ammonia: Elimination of the amino group.

Data Presentation

Table 1: Chiral HPLC Analysis of Synthesized this compound

StereoisomerRetention Time (min)Peak AreaArea %
Isomer 1 (e.g., 1R,2S)8.5150002.5
Isomer 2 (e.g., 1S,2R)9.2160002.7
Isomer 3 (e.g., 1R,2R)10.828000046.7
Isomer 4 (e.g., 1S,2S)11.528900048.1
Total 600000 100.0

Table 2: qNMR Purity Assessment of this compound

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (mg)15.205.10
Molecular Weight ( g/mol )185.65116.07
¹H NMR Signal (ppm)7.4 (d, 2H, Ar-H)6.3 (s, 2H, CH=CH)
Integral1.000.45
Number of Protons (N)22
Purity of IS (%)99.9-
Calculated Purity (%) 98.5

Mandatory Visualization

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_validation Purity Validation cluster_results Results Synthesis Synthesized This compound TLC TLC Analysis Synthesis->TLC MeltingPoint Melting Point Synthesis->MeltingPoint Purification Column Chromatography or Recrystallization Synthesis->Purification Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC qNMR qNMR Purification->qNMR MS Mass Spectrometry Purification->MS Stereoisomeric_Purity Stereoisomeric Purity Chiral_HPLC->Stereoisomeric_Purity Chemical_Purity Chemical Purity qNMR->Chemical_Purity Identity_Confirmation Identity Confirmation MS->Identity_Confirmation

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Conclusion

The comprehensive purity validation of synthesized this compound necessitates a multi-pronged analytical approach. Chiral HPLC is indispensable for the accurate quantification of all potential stereoisomers. qNMR provides a robust method for determining the absolute chemical purity, while Mass Spectrometry is crucial for confirming the molecular identity and identifying unknown impurities. By employing these orthogonal techniques, researchers can ensure the quality and reliability of their synthesized compounds, which is paramount for the integrity of subsequent research and development activities.

References

A Comparative Analysis of the Bioactivity of 2-Amino-1-(4-chlorophenyl)propan-1-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the synthetic amino alcohol 2-Amino-1-(4-chlorophenyl)propan-1-ol and its key precursors, 4-chlorobenzaldehyde and 2-nitro-1-(4-chlorophenyl)propan-1-ol. The information presented is intended to support research and development in medicinal chemistry and pharmacology by offering available experimental data on the bioactivity of these compounds.

Introduction

This compound is an amino alcohol derivative that serves as an intermediate in the synthesis of various organic compounds, including potential drug candidates.[1] Its biological activity, along with that of its precursors, is of interest for understanding structure-activity relationships and for the development of new therapeutic agents. The primary synthetic route to this compound involves the use of 4-chlorobenzaldehyde, which is first converted to an intermediate, 2-nitro-1-(4-chlorophenyl)propan-1-ol, and subsequently reduced to the final amino alcohol product.

Synthesis Pathway

The logical relationship for the synthesis of this compound from its precursors is outlined below.

4-chlorobenzaldehyde 4-chlorobenzaldehyde 2-nitro-1-(4-chlorophenyl)propan-1-ol 2-nitro-1-(4-chlorophenyl)propan-1-ol 4-chlorobenzaldehyde->2-nitro-1-(4-chlorophenyl)propan-1-ol Henry Reaction This compound This compound 2-nitro-1-(4-chlorophenyl)propan-1-ol->this compound Reduction

A simplified synthesis pathway for this compound.

Comparative Bioactivity Data

While comprehensive comparative studies on the bioactivity of these specific compounds are limited in publicly available literature, this section summarizes the existing data.

CompoundBioactivity TypeAssay/Organism/Cell LineResult (IC50/MIC)Reference
4-chlorobenzaldehydeCytotoxicityMDA-MB231 (Breast Cancer)35.40 ± 4.2 µM[2]
4-chlorobenzaldehydeAntifungalAspergillus sp., Penicillium expansumPotent activity[3][4]
2-nitro-1-(4-chlorophenyl)propan-1-olNo specific data found--
This compoundNo specific data found--

Note: The antifungal activity of 4-chlorobenzaldehyde was reported as potent, but specific Minimum Inhibitory Concentration (MIC) values were not provided in the referenced literature.[3][4] Nitro-containing compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[5]

Discussion of Bioactivity

4-chlorobenzaldehyde , the primary precursor, has demonstrated notable biological effects. It is a key intermediate in the synthesis of various compounds with antimicrobial and antihypertensive properties.[6] Its cytotoxicity against the MDA-MB231 breast cancer cell line, with an IC50 of 35.40 ± 4.2 µM, suggests potential for further investigation in oncology.[2] Furthermore, its potent antifungal activity against several fungal species indicates its utility as a lead structure for the development of new antifungal agents.[3][4] The mechanism of antifungal action for benzaldehydes is suggested to be through the disruption of cellular antioxidation.[4]

For 2-nitro-1-(4-chlorophenyl)propan-1-ol , a direct intermediate, specific bioactivity data has not been identified in the reviewed literature. However, the presence of the nitro group is significant, as this functional group is a well-known pharmacophore in many bioactive molecules, contributing to antimicrobial and other therapeutic effects.[5]

Experimental Protocols

Detailed experimental protocols for the bioactivity assays mentioned are crucial for the reproducibility and validation of results. Below are generalized protocols for the types of assays relevant to the compounds discussed.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

cluster_0 MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO to dissolve formazan Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

A general workflow for an MTT cytotoxicity assay.
  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

This comparative guide highlights the current state of knowledge regarding the bioactivity of this compound and its precursors. The available data indicates that the precursor 4-chlorobenzaldehyde possesses notable cytotoxic and antifungal properties. While specific bioactivity data for this compound and its nitro intermediate are lacking, their chemical structures suggest potential for biological activity that warrants further investigation. The experimental protocols provided offer a foundation for researchers to conduct such evaluations and contribute to a more comprehensive understanding of these compounds.

References

Establishing Reference Standards for the Analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of establishing reference standards for the analysis of 2-Amino-1-(4-chlorophenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for quality control, stability testing, and regulatory compliance. This document outlines available reference materials, details analytical methodologies, and provides the necessary protocols to ensure the integrity of analytical data.

Comparison of Available Reference Standards

The selection of a suitable reference standard is the foundation of accurate quantitative analysis. Commercially available standards for this compound vary in their level of characterization and certification. While a Certified Reference Material (CRM) from a National Metrology Institute (NMI) represents the highest level of accuracy and traceability, these are not always available. In such cases, well-characterized materials from reputable suppliers can serve as suitable reference standards.

Below is a comparison of typical specifications for commercially available this compound. It is imperative to obtain the Certificate of Analysis (CoA) from the supplier for specific batch data.

ParameterSupplier ASupplier BIn-house Prepared Standard
Purity (by HPLC) ≥ 98%≥ 97%To be determined
Identity (by ¹H NMR, MS) Conforms to structureConforms to structureTo be confirmed
Certificate of Analysis Available upon requestAvailable upon requestTo be generated
Traceability To internal standardsTo internal standardsTo be established

Note: The purity values are indicative and may vary between batches. Always refer to the supplier's Certificate of Analysis for precise data.

Analytical Methodologies

The analysis of this compound typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantitation, often requiring derivatization. Due to the chiral nature of the molecule, chiral separation methods are necessary to resolve the enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

Chiral HPLC is the method of choice for separating the enantiomers of this compound and determining the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of amino alcohols.

  • Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is recommended for the enantiomeric separation of amino alcohols.[1][2][3]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve the reference standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: The system suitability should be established by injecting a solution of the racemic mixture and ensuring adequate resolution between the enantiomeric peaks (Resolution > 1.5).

Logical Workflow for HPLC Method Development

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column (Polysaccharide-based) B Prepare Mobile Phase (Hexane/IPA with DEA) A->B C Prepare Sample and Standard Solutions B->C D Equilibrate HPLC System C->D E Inject System Suitability (Racemic Mixture) D->E F Inject Standard and Sample Solutions E->F G Integrate Peaks and Calculate Resolution F->G H Determine Purity and Enantiomeric Excess G->H

Caption: Workflow for Chiral HPLC Method Development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation

GC-MS provides a powerful tool for the identification and quantification of this compound. Due to the low volatility of this amino alcohol, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective silylating agents.

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the reference standard or sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

  • Identification: The identity of the derivatized analyte can be confirmed by comparing its mass spectrum with that of the derivatized reference standard.

Derivatization and GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample/ Standard B Add Solvent A->B C Add Silylating Reagent (BSTFA) B->C D Heat at 70°C C->D E Inject Derivatized Sample D->E F Chromatographic Separation E->F G Mass Spectral Detection F->G H Compare Mass Spectra to Reference G->H I Quantify Analyte H->I

Caption: Workflow for GC-MS analysis with silylation.

Conclusion

The establishment of a reliable reference standard for this compound is paramount for accurate analytical testing in pharmaceutical development. This guide provides a framework for comparing available standards and implementing robust HPLC and GC-MS analytical methods. For all commercial standards, it is crucial to obtain and critically evaluate the Certificate of Analysis to ensure fitness for purpose. When a certified reference material is unavailable, a well-characterized in-house or commercial standard, analyzed using validated methods as outlined, can provide the necessary confidence in analytical results. Researchers should perform method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of their data.

References

Safety Operating Guide

Safe Disposal of 2-Amino-1-(4-chlorophenyl)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Amino-1-(4-chlorophenyl)propan-1-ol is a critical component of laboratory safety and environmental responsibility. This compound, like similar aminophenol substances, is considered hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to institutional, local, and national regulations is paramount.

Immediate Safety and Disposal Overview

This compound and its containers must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1][2][3] The primary recommended disposal method is through a licensed chemical destruction facility or controlled incineration, often involving a combustible solvent.[4] It is essential to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to ensure full compliance.[5][6]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and hazard information for aminophenol compounds, which are structurally related to this compound.

Hazard CategoryClassification & Precautionary StatementsSource
Acute Toxicity Harmful if swallowed or inhaled. (H302+H332)[7]
Skin Corrosion/Irritation Causes skin irritation. (H315) May cause severe skin burns. (H314)[8]
Eye Damage/Irritation Causes serious eye irritation. (H319) Causes serious eye damage. (H318)[8][9]
Mutagenicity Suspected of causing genetic defects. (H341)[7]
Ecotoxicity Very toxic to aquatic life with long-lasting effects. (H410)[7]
Disposal Dispose of contents/container to an approved waste disposal plant. (P501)[2][5][8]

Step-by-Step Disposal Protocol

A detailed methodology for the safe disposal of this compound is as follows:

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated personal protective equipment (PPE), glassware, and reaction byproducts, must be classified and segregated as hazardous chemical waste.[5]

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[5]

  • Containerization:

    • Use a designated, properly labeled, and sealed waste container compatible with the chemical.

    • The label must clearly indicate "Hazardous Waste" and the chemical name, "this compound".[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][5]

    • The storage area should be away from ignition sources and incompatible materials.[5] Keep containers tightly closed in a dry, cool place.[3]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.[6]

    • Wear appropriate PPE, including gloves, safety goggles, and protective clothing.[2][4]

    • Contain the spill using an inert absorbent material such as sand or silica gel.[3]

    • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[2]

    • Do not allow the chemical to enter drains or waterways.[1][2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6]

    • Provide a complete and accurate description of the waste, including its chemical composition and quantity.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have 2-Amino-1-(4-chlorophenyl) -propan-1-ol Waste? is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent. Wear appropriate PPE. is_spill->contain_spill Yes segregate Segregate as hazardous waste. Do not mix with other waste. is_spill->segregate No collect_waste Collect waste in a compatible, sealed, and labeled container. contain_spill->collect_waste storage Store in a designated, secure, and well-ventilated area. collect_waste->storage segregate->collect_waste contact_ehs Contact EHS or licensed waste disposal contractor. storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-1-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated. However, based on similar compounds, it should be handled with care as it may cause skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to prevent contact and inhalation.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[3]Protects against splashes and eye contact.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or neoprene).[4]Prevents skin contact. Nitrile gloves may offer limited short-term protection.[5]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.[4] For higher-risk activities, a full-face respirator with appropriate cartridges (e.g., ABEK) or a supplied-air respirator should be used.[3]Prevents inhalation of dust or aerosols.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[4]
Operational Plan: Safe Handling and Storage

A systematic approach to operations is crucial for laboratory safety.

Engineering Controls and Safe Handling Practices:

  • Ventilation: All handling of this compound that may generate dust or aerosols, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[6]

  • Work Practices:

    • Avoid the formation of dust and aerosols.[7]

    • Keep containers tightly closed when not in use.[1]

    • Wash hands thoroughly after handling.[3][6]

    • Ensure eyewash stations and safety showers are readily accessible.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste is considered hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[6]

  • Container Management:

    • Use appropriate, labeled, and closed containers for waste.[3][8]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[1][6]

    • Do not allow the product to enter drains.[3][6]

    • Contaminated materials used for cleanup (e.g., absorbent materials) should also be treated as hazardous waste.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[4][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms occur.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.

Safe Handling Workflow for this compound A Receipt and Storage B Preparation (Weighing/Measuring) A->B Secure Transport C Handling and Use B->C In Fume Hood D Decontamination C->D Post-Experiment E Waste Collection D->E F Disposal E->F Hazardous Waste Stream P Personal Protective Equipment (PPE) P->B P->C P->D V Ventilation (Fume Hood) V->B V->C

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.